molecular formula C10H8BFNa2O5 B12411894 (1R,2S)-Xeruborbactam disodium

(1R,2S)-Xeruborbactam disodium

Cat. No.: B12411894
M. Wt: 283.96 g/mol
InChI Key: RLVWXGRGTAHSCI-USPAICOZSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Xeruborbactam disodium is a useful research compound. Its molecular formula is C10H8BFNa2O5 and its molecular weight is 283.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BFNa2O5

Molecular Weight

283.96 g/mol

IUPAC Name

disodium;(2R,4S)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate

InChI

InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m0../s1

InChI Key

RLVWXGRGTAHSCI-USPAICOZSA-M

Isomeric SMILES

[B-]1([C@H]2C[C@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Canonical SMILES

[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

(1R,2S)-Xeruborbactam Disodium: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam disodium, also known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance in Gram-negative bacteria.[1][2] Its unique cyclic boronic acid structure confers the ability to inhibit a wide array of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[2][3][4] This positions xeruborbactam (B10854609) as a critical agent for restoring the efficacy of β-lactam antibiotics against multidrug-resistant pathogens such as Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1] Furthermore, xeruborbactam exhibits a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), contributing to its overall antibacterial effect.[1][5] This technical guide provides an in-depth analysis of the mechanism of action of xeruborbactam, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of action of xeruborbactam is the inhibition of β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics, works by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][6] Xeruborbactam's broad-spectrum activity is a significant advantage over many existing β-lactamase inhibitors, which are often ineffective against certain classes of β-lactamases, particularly MBLs.[2][7]

Inhibition of Serine-β-Lactamases (Classes A, C, and D)

Xeruborbactam demonstrates potent inhibition of a wide range of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3] The inhibition of serine-β-lactamases by xeruborbactam follows a two-step mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of xeruborbactam forms a bond with the catalytic serine residue in the active site of the β-lactamase.[2] This process is characterized by progressive inactivation of the enzyme.[3]

The stability of the xeruborbactam-enzyme complex, and thus the duration of inhibition, varies depending on the specific β-lactamase. The target residence time can range from a few minutes for some OXA carbapenemases to several hours for KPC and CTX-M-15 enzymes.[3]

Inhibition of Metallo-β-Lactamases (Class B)

A key feature of xeruborbactam is its ability to inhibit clinically significant MBLs, such as NDM-1 and VIM-1, which are resistant to currently available serine-β-lactamase inhibitors.[2][3] The mechanism of MBL inhibition by xeruborbactam is competitive, characterized by fast-on/fast-off kinetics.[3] This means that xeruborbactam rapidly binds to and dissociates from the active site of the MBL, competing with the β-lactam antibiotic for access to the enzyme.

Secondary Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition

In addition to its potent β-lactamase inhibition, xeruborbactam also exhibits direct antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs).[1][5] PBPs are essential bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall.[1] By inhibiting PBPs, xeruborbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This intrinsic antibacterial activity enhances the overall potency of β-lactam antibiotics when used in combination with xeruborbactam, even in bacterial strains that do not produce β-lactamases.[5][8]

Treatment of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa with xeruborbactam at its minimum inhibitory concentration (MIC) results in morphological changes similar to those induced by meropenem, a carbapenem (B1253116) antibiotic that primarily inhibits PBPs.[1][5] In Acinetobacter baumannii, the morphological alterations are consistent with the inhibition of multiple PBPs.[1][5]

Data Presentation

Table 1: In Vitro Inhibition of Purified β-Lactamases by Xeruborbactam (QPX7728)
β-Lactamase ClassEnzymeIC50 (nM)Ki (nM)
Class A (Serine) KPC-22.9 ± 0.4[3]-
CTX-M-151-3[3]-
SHV-121-3[3]-
TEM-43Low nM range[2]-
Class B (Metallo) NDM-155 ± 25[3]32 ± 14[3]
VIM-114 ± 4[3]7.5 ± 2.1[3]
IMP-1610 ± 70[3]240 ± 30[3]
Class C (Serine) P9922 ± 8[3]-
Class D (Serine) OXA-481-2[3]-
OXA-231-2[3]-
OXA-24/401-2[3]-
OXA-581-2[3]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity of Meropenem in Combination with Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
Organism GroupMeropenem MIC90 (µg/mL)Meropenem/Xeruborbactam (8 µg/mL) MIC90 (µg/mL)
All CRE>641
KPC-producing>640.125
MBL-producing>641
OXA-48-like-producing>640.25

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data adapted from a study on a large panel of clinical isolates.[9]

Table 3: Xeruborbactam (QPX7728) Binding Affinity for Penicillin-Binding Proteins (PBPs)
OrganismPBPIC50 (µM)
Escherichia coli & Klebsiella pneumoniaePBP1a/1b40-70[5]
PBP240-70[5]
PBP340-70[5]
Acinetobacter baumanniiPBP1a1.4[5]
PBP223[5]
PBP3140[5]

IC50: Half-maximal inhibitory concentration. Data from a study investigating the intrinsic antibacterial activity of xeruborbactam.[5]

Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of xeruborbactam against purified β-lactamase enzymes.

Materials:

  • Purified β-lactamase enzyme

  • Xeruborbactam disodium

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)

Procedure:

  • Prepare a stock solution of xeruborbactam in the assay buffer.

  • Perform serial dilutions of the xeruborbactam stock solution in the assay buffer to create a range of inhibitor concentrations.

  • In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well containing the different concentrations of xeruborbactam.

  • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme or inhibitor).

  • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

  • Immediately monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of xeruborbactam, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic

  • Xeruborbactam disodium

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the β-lactam antibiotic and xeruborbactam in CAMHB.

  • In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL).

  • Prepare a control series of dilutions of the β-lactam antibiotic in CAMHB without xeruborbactam.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Include a growth control well (bacteria in CAMHB with xeruborbactam but no β-lactam) and a sterility control well (uninoculated CAMHB).

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.

Penicillin-Binding Protein (PBP) Binding Assay (Bocillin FL Competition Assay)

This protocol outlines a competitive binding assay to assess the affinity of xeruborbactam for bacterial PBPs using a fluorescent penicillin analog, Bocillin FL.

Materials:

  • Bacterial cell membranes containing PBPs

  • Xeruborbactam disodium

  • Bocillin FL (fluorescent penicillin V)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Isolate bacterial cell membranes from the desired bacterial strain.

  • Prepare a range of concentrations of xeruborbactam in the assay buffer.

  • In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of xeruborbactam for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Include a control tube with membranes and buffer only (no xeruborbactam).

  • Add a fixed concentration of Bocillin FL to each tube and incubate for a further period (e.g., 10 minutes at 30°C) to allow the fluorescent probe to bind to any available PBPs.

  • Stop the reaction by adding a sample buffer containing SDS.

  • Separate the PBP-Bocillin FL complexes by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity in the presence of xeruborbactam indicates competitive binding to the specific PBP.

  • Calculate the IC50 value, which is the concentration of xeruborbactam required to reduce the fluorescence signal by 50%, by plotting the percentage of inhibition against the xeruborbactam concentration.

Mandatory Visualizations

G cluster_0 Bacterial Cell cluster_1 Extracellular BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic PBP PBP CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Xeruborbactam (1R,2S)-Xeruborbactam disodium Xeruborbactam->BetaLactamase Inhibits Xeruborbactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzes BetaLactam->PBP Inhibits

Caption: Dual mechanism of action of this compound.

G cluster_0 Experimental Workflow Start Start PrepareReagents Prepare Enzyme, Inhibitor, Substrate Start->PrepareReagents PreIncubate Pre-incubate Enzyme and Inhibitor PrepareReagents->PreIncubate AddSubstrate Add Substrate PreIncubate->AddSubstrate MeasureActivity Measure Enzyme Activity (Spectrophotometry) AddSubstrate->MeasureActivity AnalyzeData Analyze Data (IC50 Calculation) MeasureActivity->AnalyzeData End End AnalyzeData->End

Caption: Workflow for β-Lactamase Inhibition Assay (IC50 Determination).

G cluster_0 Signaling Pathway of Inhibition Xeruborbactam Xeruborbactam SerineBL Serine β-Lactamase Xeruborbactam->SerineBL MetalloBL Metallo β-Lactamase Xeruborbactam->MetalloBL NonCovalentComplex Non-covalent Complex SerineBL->NonCovalentComplex Forms CompetitiveBinding Competitive Binding (Inhibited) MetalloBL->CompetitiveBinding Undergoes CovalentComplex Reversible Covalent Complex (Inhibited) NonCovalentComplex->CovalentComplex Proceeds to

Caption: Inhibition pathways for serine and metallo-β-lactamases.

References

Xeruborbactam (QPX7728): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It exhibits potent inhibitory activity against a wide array of bacterial β-lactamases, encompassing all four Ambler classes: A, B, C, and D.[3][4] This includes difficult-to-inhibit enzymes such as metallo-β-lactamases (MBLs) and Class D carbapenemases.[5][6] Developed to address the growing threat of antimicrobial resistance, Xeruborbactam is being investigated for both intravenous and oral administration in combination with various β-lactam antibiotics to restore their efficacy against resistant Gram-negative bacteria.[7][8] This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical data, and developmental status of Xeruborbactam.

Discovery and Rationale

The discovery of Xeruborbactam stemmed from a program that aimed to expand upon the spectrum of vaborbactam (B611620), the first clinically approved cyclic boronic acid BLI.[9][10] While vaborbactam is effective against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), it lacks activity against Class B (metallo-β-lactamases) and Class D carbapenemases.[9][11] The primary goal was to develop a single, potent inhibitor active against the most clinically significant serine- and metallo-β-lactamases, particularly those found in carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[6][11]

Through strategic structural modifications of a bicyclic boronate lead, researchers achieved stepwise improvements in the inhibitory spectrum, ultimately leading to the discovery of Xeruborbactam (QPX7728).[11] This compound demonstrated a remarkably broad spectrum of inhibition and was found to be minimally affected by common resistance mechanisms such as porin mutations and efflux pumps.[1][12]

Mechanism of Action

Xeruborbactam employs a dual mechanism of action tailored to the type of β-lactamase it inhibits:

  • Serine β-Lactamases (Classes A, C, and D): Xeruborbactam acts as a covalent, slowly reversible inhibitor.[5] The boron atom in the cyclic boronate structure forms a covalent bond with the catalytic serine residue in the active site of these enzymes.[1][9] This interaction proceeds through a two-step mechanism, starting with the formation of a non-covalent complex, followed by the establishment of the covalent bond.[1][9] The stability of the resulting Xeruborbactam-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[13]

  • Metallo-β-Lactamases (Class B): Against MBLs, Xeruborbactam functions as a competitive, "fast-on-fast-off" inhibitor.[5][13] It interacts with the zinc ions in the active site of the MBLs, but does not form a long-lasting covalent bond.[3]

Beyond its direct β-lactamase inhibition, Xeruborbactam also exhibits some intrinsic antibacterial activity by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[14][15]

In Vitro Activity

Enzyme Inhibition

Xeruborbactam has demonstrated potent inhibition of a wide range of purified β-lactamases, with IC50 values often in the low nanomolar range.[3][9]

β-Lactamase ClassEnzymeOrganism OriginXeruborbactam IC50 (nM)
Class A KPC-2K. pneumoniae2.9
CTX-M-15E. coli1-3
SHV-12K. pneumoniae1-3
TEM-43E. coli1-3
Class B (MBL) NDM-1K. pneumoniae55
VIM-1P. aeruginosa14
IMP-1P. aeruginosa610
Class C P99Enterobacter cloacaeDouble-digit nM range
Class D OXA-48K. pneumoniae1-2
OXA-23A. baumannii1-2
OXA-24/40A. baumannii1-2
OXA-58A. baumannii1-2
Data compiled from multiple sources.[5][9][13]
Antimicrobial Potentiation

When combined with various β-lactam antibiotics, Xeruborbactam restores their activity against resistant bacterial strains. The following tables summarize the in vitro potency of Xeruborbactam combinations against key Gram-negative pathogens.

Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)

Organism SubsetMeropenem MIC90 (µg/mL)Meropenem + Xeruborbactam (8 µg/mL) MIC90 (µg/mL)Fold Reduction in MIC90
All CRE>640.5>128
MBL-negative CRE>640.125>512
MBL-positive CRE>641>64
Data from a study with 598 clinical CRE isolates.[14][16]

Table 3: In Vitro Activity of Various β-Lactam-Xeruborbactam Combinations against a Challenge Panel of P. aeruginosa

β-Lactam Partner% Susceptible (at CLSI breakpoint)
Ceftolozane78.6%
Cefepime70.3%
Piperacillin70.3%
Meropenem65.5%
Data from a study with 290 challenge isolates of P. aeruginosa.[17][18]

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of Xeruborbactam. In a neutropenic mouse thigh infection model using carbapenem-resistant K. pneumoniae, the combination of Xeruborbactam with various β-lactams (aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in significant bacterial killing, whereas the β-lactams alone were bacteriostatic or allowed for bacterial growth.[2][19] These findings support the potential clinical utility of Xeruborbactam combinations for treating infections caused by carbapenem-resistant Enterobacterales.[2][20]

Pharmacokinetics

Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous Xeruborbactam in healthy adult subjects.[4][8] Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[4] A loading dose strategy enables the rapid achievement of steady-state plasma levels within the first day of treatment.[4] The drug is primarily eliminated renally.[21]

An oral prodrug of Xeruborbactam, xeruborbactam isoboxil, is also under development to enable oral treatment options.[22][23]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC testing is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial isolates are grown on appropriate agar (B569324) plates. Colonies are then suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β-lactam antibiotic and Xeruborbactam are prepared. Serial twofold dilutions of the β-lactam are made in microtiter plates. Xeruborbactam is added at a fixed concentration (e.g., 4 or 8 µg/mL) to the appropriate wells.

  • Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays (IC50 Determination)
  • Enzyme and Substrate Preparation: Purified β-lactamase enzymes are obtained. A suitable chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.

  • Assay Setup: The assay is performed in a microplate format. Varying concentrations of Xeruborbactam are pre-incubated with a fixed concentration of the β-lactamase in a suitable buffer for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate.

  • Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of Xeruborbactam. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Murine Thigh Infection Model
  • Induction of Neutropenia: Mice (e.g., Swiss-Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.[10]

  • Infection: A defined inoculum of the bacterial strain (e.g., carbapenem-resistant K. pneumoniae) is injected into the thigh muscles of the mice.[10]

  • Treatment: Treatment with the β-lactam antibiotic alone or in combination with Xeruborbactam is initiated at a specified time post-infection (e.g., 2 hours).[10] Drugs are typically administered via the intraperitoneal or subcutaneous route at various dosing regimens.[10]

  • Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[10] The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the bacterial burden in the treated groups to that in the untreated control group.

Visualizations

Xeruborbactam_Discovery_Pathway Vaborbactam Vaborbactam (Cyclic Boronate BLI) - Active against Class A (KPC) Limitations Limitations of Vaborbactam - No activity against Class B (MBLs) - No activity against Class D (OXAs) Vaborbactam->Limitations Goal Development Goal - Single inhibitor for Class A, B, C, & D Limitations->Goal SAR Structure-Activity Relationship (SAR) Studies - Modification of bicyclic boronate scaffold Goal->SAR Xeruborbactam Xeruborbactam (QPX7728) - Ultra-broad-spectrum activity SAR->Xeruborbactam

Caption: The developmental pathway from vaborbactam to Xeruborbactam.

Xeruborbactam_MOA cluster_Serine Serine β-Lactamases (Classes A, C, D) cluster_Metallo Metallo-β-Lactamases (Class B) Xeruborbactam_S Xeruborbactam NonCovalent Non-covalent Complex Xeruborbactam_S->NonCovalent Reversible binding ActiveSite_S Enzyme Active Site (Catalytic Serine) ActiveSite_S->NonCovalent Covalent Covalent Adduct (Inhibition) NonCovalent->Covalent Covalent bond formation Xeruborbactam_M Xeruborbactam Competitive Competitive Inhibition (Fast-on/Fast-off) Xeruborbactam_M->Competitive ActiveSite_M Enzyme Active Site (Zinc ions) ActiveSite_M->Competitive

Caption: Mechanism of action of Xeruborbactam against different β-lactamase classes.

Experimental_Workflow_MIC Start Start: Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of β-Lactam + Fixed Concentration of Xeruborbactam Dilution->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Read Results for Visible Growth Incubate->Read End Determine MIC Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Xeruborbactam is a promising, next-generation β-lactamase inhibitor with an unprecedentedly broad spectrum of activity that includes both serine- and metallo-β-lactamases.[3] Its potentiation of a wide range of β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties and the potential for both intravenous and oral administration, positions it as a valuable candidate for addressing critical unmet medical needs in the treatment of serious bacterial infections.[7][20] Ongoing clinical development will further elucidate the role of Xeruborbactam-based combination therapies in the clinical setting.[14][24]

References

Xeruborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeruborbactam (B10854609) (formerly QPX7728) is a pioneering, ultra-broad-spectrum β-lactamase inhibitor with a novel cyclic boronate structure. It is currently in clinical development and demonstrates potent inhibitory activity against a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are responsible for widespread antibiotic resistance in Gram-negative bacteria. This technical guide provides an in-depth overview of xeruborbactam, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are illustrated using diagrams.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Xeruborbactam is a next-generation β-lactamase inhibitor designed to overcome this resistance.[1][2] It exhibits a broad inhibitory spectrum, covering Ambler classes A, B, C, and D β-lactamases.[3][4] This includes difficult-to-treat carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and OXA-type carbapenemases.[5][6]

Beyond its primary inhibitory function, xeruborbactam also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), further enhancing its therapeutic potential.[7][8][9] This dual mechanism of action makes it a promising partner for various β-lactam antibiotics in combating serious infections caused by carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii (CRAB), and Pseudomonas aeruginosa.[5][8]

Chemical Structure and Properties

Xeruborbactam is a bicyclic boronate compound.[10] Its unique structure is central to its potent and broad-spectrum activity.

  • IUPAC Name: 5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydro-3-oxa-2-bora-cyclopropa[a]naphthalene-4-carboxylic acid[11]

  • Chemical Formula: C₁₀H₈BFO₄[2]

  • Molecular Weight: 221.98 g/mol [2]

Mechanism of Action

Xeruborbactam employs a dual mechanism to combat bacterial resistance: inhibition of β-lactamases and direct antibacterial activity through PBP binding.

β-Lactamase Inhibition

As a transition-state analogue, xeruborbactam covalently binds to the active site of serine-β-lactamases.[12][13] For metallo-β-lactamases, it chelates the zinc ions essential for their catalytic activity. This broad-spectrum inhibition restores the efficacy of co-administered β-lactam antibiotics.

cluster_0 Bacterial Cell BL β-Lactamase (SBL & MBL) BLA β-Lactam Antibiotic BL->BLA Hydrolyzes (Resistance) PBP Penicillin-Binding Proteins (PBPs) BLA->PBP Inhibits Xeru Xeruborbactam Xeru->BL Inhibits Xeru->PBP Inhibits (Intrinsic Activity) CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis CW->Lysis Disruption leads to

Mechanism of Action of Xeruborbactam.

Intrinsic Antibacterial Activity

Xeruborbactam also directly binds to and inhibits bacterial PBPs, which are essential enzymes for cell wall synthesis.[1] This intrinsic activity is more pronounced at concentrations higher than those required for β-lactamase inhibition and contributes to its overall antibacterial effect, even in the absence of β-lactamases.[7][8][14] This PBP binding can lead to changes in bacterial cell morphology, ultimately resulting in cell lysis.[7][8]

In Vitro Efficacy

The in vitro activity of xeruborbactam has been extensively studied, both as a single agent and in combination with various β-lactam antibiotics.

Intrinsic Antibacterial Activity Data

Xeruborbactam demonstrates modest direct antibacterial activity against a range of Gram-negative bacteria.

Organism GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Carbapenem-Resistant Enterobacterales1632
Carbapenem-Resistant A. baumannii1664
Pseudomonas aeruginosa>64>64
Data sourced from multiple studies.[5][7][14][15]
Potentiation of β-Lactam Antibiotics

When combined with a β-lactam antibiotic, xeruborbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) against resistant strains.

CombinationOrganism GroupMIC₉₀ (µg/mL)
Meropenem-Xeruborbactam (8 µg/mL)MBL-negative CRE0.125
Meropenem-Xeruborbactam (8 µg/mL)MBL-producing CRE1
Cefepime-TaniborbactamMBL-producing CRE16
Data from a comparative study.[16][17]

Meropenem (B701)/xeruborbactam has shown potent activity, with an MIC₅₀/₉₀ of ≤0.06/≤0.06 mg/L against a collection of 300 clinical strains of carbapenemase-producing Enterobacterales.[5][6][18]

PBP Binding Affinity

The intrinsic activity of xeruborbactam is attributed to its binding to essential PBPs.

OrganismPBP TargetIC₅₀ (µM)
E. coli & K. pneumoniaePBP1a/1b, PBP2, PBP340 - 70
A. baumanniiPBP1a1.4
A. baumanniiPBP223
A. baumanniiPBP3140
IC₅₀ values represent the concentration required for 50% inhibition of PBP binding.[7][14]
β-Lactamase Inhibition Kinetics

Xeruborbactam demonstrates potent inhibition of a wide range of β-lactamase enzymes.

EnzymeClassKi (app) (nM)
SME-1A4
NDM-1B7.5
VIM-1B32
IMP-1B240
PDC1C14
OXA-48D0.22
OXA-23D0.74
Data sourced from kinetic studies.[12][13]

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic Profile

Phase 1 clinical trials have provided initial pharmacokinetic data for intravenous xeruborbactam in healthy adults.[3][19][20]

ParameterValue
Mean Terminal Half-life (unbound)20.7 - 22.4 hours
Mean Urinary Excretion71.5% - 85.0%
Data from a Phase 1 study.[20]

Xeruborbactam exhibits a long elimination half-life, which allows for sustained plasma concentrations.[3] An oral prodrug, xeruborbactam isoboxil, is also under development to enable oral administration.[10][21]

In Vivo Efficacy

In vivo studies using neutropenic mouse thigh infection models have demonstrated the efficacy of xeruborbactam in combination with β-lactams. For instance, xeruborbactam enhanced the activity of meropenem against KPC-producing strains of Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa.[22]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of novel β-lactamase inhibitors.

Minimum Inhibitory Concentration (MIC) Testing

start Start: Prepare Bacterial Inoculum step1 Perform Serial Dilutions of Xeruborbactam +/- β-Lactam start->step1 step2 Inoculate Microtiter Plate Wells with Bacteria step1->step2 step3 Incubate at 35-37°C for 16-20 hours step2->step3 step4 Read Plates to Determine Lowest Concentration with No Visible Growth (MIC) step3->step4 end End: Record MIC Value step4->end

Workflow for MIC Determination.

Protocol:

  • Bacterial Strain Preparation: Culture the test organism on appropriate agar (B569324) plates overnight. Prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Antimicrobial Agent Preparation: Prepare stock solutions of xeruborbactam and the partner β-lactam. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, a fixed concentration of xeruborbactam (e.g., 4 or 8 µg/mL) is typically used.[16][17]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates. The entire procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[17]

Penicillin-Binding Protein (PBP) Binding Assay

Protocol:

  • Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells and lyse them to release the cytoplasmic and membrane proteins. Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparations with varying concentrations of xeruborbactam for a specified time (e.g., 1 hour at 30°C).[23]

  • Fluorescent Labeling: Add a fluorescently labeled β-lactam probe, such as Bocillin FL, which binds to the PBPs that are not already occupied by xeruborbactam.[23]

  • Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using a suitable imager. The intensity of the fluorescence is inversely proportional to the binding of xeruborbactam to the PBPs.

  • IC₅₀ Determination: Quantify the band intensities and plot them against the concentration of xeruborbactam. The IC₅₀ value, which is the concentration of xeruborbactam that inhibits 50% of the probe binding, can then be calculated.

Resistance Mechanisms

While xeruborbactam is a potent inhibitor, potential resistance mechanisms are an important area of ongoing research.

  • Efflux Pumps: In A. baumannii and P. aeruginosa, efflux pumps such as AdeIJK and MexAB-OprM can reduce the intracellular concentration of xeruborbactam, leading to 4- to 16-fold increases in MICs in efflux-proficient strains.[7][14]

  • Porin Mutations: In K. pneumoniae, the inactivation of the OmpK36 porin can result in a 2- to 4-fold increase in the xeruborbactam MIC.[7]

  • Target Mutations: While no single-step resistance mutations were obtained at 4x MIC, mutations in β-lactamase enzymes or PBPs could theoretically reduce the binding affinity of xeruborbactam.[1][7]

Conclusion

Xeruborbactam represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its ultra-broad-spectrum activity against both serine- and metallo-β-lactamases, combined with its intrinsic antibacterial effects, makes it a highly promising candidate for combination therapy. Ongoing clinical trials will further elucidate its safety and efficacy profile, potentially providing a much-needed therapeutic option for patients with serious and difficult-to-treat infections. The data and protocols presented in this guide offer a comprehensive technical resource for the scientific community engaged in the research and development of novel anti-infective agents.

References

A Technical Guide to the Interaction of Xeruborbactam with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate-based beta-lactamase inhibitor (BLI) that also exhibits intrinsic antibacterial activity.[1][2][3] This activity is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][4] This technical guide provides a comprehensive overview of the binding of xeruborbactam to various PBPs, detailing the quantitative binding data, experimental methodologies for its characterization, and a visualization of the underlying mechanisms and workflows.

Introduction: Xeruborbactam's Dual Mechanism of Action

Xeruborbactam is primarily developed as a BLI to be co-administered with a partner beta-lactam antibiotic. It is a potent inhibitor of a wide range of serine and metallo-beta-lactamases.[1][2][3] Beyond its BLI activity, xeruborbactam possesses modest, direct antibacterial properties against certain Gram-negative bacteria.[1][2][3] This intrinsic activity is a result of its interaction with PBPs, the primary targets of beta-lactam antibiotics.[1][4] The structural similarity between beta-lactamases and the transpeptidase domain of PBPs provides the basis for this dual activity.[1][4] Understanding the kinetics and affinity of xeruborbactam for various PBPs is crucial for elucidating its full antibacterial potential and its role as a "beta-lactam enhancer".[1][2]

Quantitative Analysis of Xeruborbactam-PBP Binding

The binding of xeruborbactam to PBPs has been quantified using 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescent penicillin probe by 50%.

Table 1: IC₅₀ Values of Xeruborbactam for Penicillin-Binding Proteins
Bacterial SpeciesPBP TargetIC₅₀ (μM)
Escherichia coliPBP1a/1b, PBP2, PBP340 - 70
Klebsiella pneumoniaePBP1a/1b, PBP2, PBP340 - 70
Acinetobacter baumanniiPBP1a1.4
PBP223
PBP3140

Data sourced from multiple studies.[1][2][5]

The data indicate that xeruborbactam binds to multiple high-molecular-weight PBPs in E. coli and K. pneumoniae with moderate affinity.[1][2][5] In A. baumannii, it shows a more potent inhibition of PBP1a.[1][2][5] This multi-target profile is consistent with the observed changes in bacterial morphology, such as filamentation and ovoid cell formation, upon treatment with xeruborbactam.[1][2]

Experimental Protocols for PBP Binding Analysis

The characterization of xeruborbactam's interaction with PBPs involves several key experimental techniques.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is the primary method for determining the IC₅₀ values of xeruborbactam for various PBPs.

Objective: To measure the concentration of xeruborbactam required to inhibit the binding of a fluorescent penicillin derivative to PBPs in bacterial membranes.

Methodology:

  • Preparation of Bacterial Membranes:

    • Bacterial cultures (e.g., E. coli, K. pneumoniae, A. baumannii) are grown to mid-logarithmic phase.

    • Cells are harvested by centrifugation and washed.

    • Cell lysis is performed using methods such as sonication or a French press to release the cellular contents.

    • Membrane fractions containing the PBPs are isolated by ultracentrifugation.[6][7]

  • Competitive Binding Reaction:

    • Aliquots of the prepared bacterial membranes are incubated with varying concentrations of xeruborbactam. A control sample with no inhibitor is included.

    • The incubation is carried out for a specific duration (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for the binding of xeruborbactam to the PBPs.[3]

  • Fluorescent Labeling:

    • A fluorescently labeled penicillin, such as Bocillin™ FL, is added to the reaction mixtures.[8][9]

    • The mixture is incubated for a further period (e.g., 20 minutes) on ice (0°C). The lower temperature is crucial to prevent the displacement of the reversibly bound xeruborbactam by the fluorescent probe.[1][3]

  • Detection and Quantification:

    • The reaction is stopped by the addition of a sample buffer.

    • The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is visualized using a fluorescence imager to detect the PBP bands that have bound the fluorescent probe.[8]

    • The fluorescence intensity of each PBP band is quantified. The percentage of inhibition of fluorescent probe binding is plotted against the concentration of xeruborbactam to determine the IC₅₀ value for each PBP.

Thermal Shift Assay (TSA)

TSA can be employed to assess the direct binding of xeruborbactam to purified PBP and the resulting change in protein stability.

Objective: To determine if xeruborbactam binding stabilizes a purified PBP, indicated by an increase in its melting temperature (Tₘ).

Methodology:

  • Reaction Setup:

    • Purified PBP is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[10]

    • Xeruborbactam is added to the protein-dye mixture at various concentrations. A control with no ligand is included.

  • Thermal Denaturation:

    • The samples are heated in a real-time PCR instrument with a defined temperature gradient.[10]

    • Fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

  • Data Analysis:

    • The melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature.

    • A significant increase in the Tₘ in the presence of xeruborbactam indicates direct binding and stabilization of the PBP.[11]

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative method to determine the thermodynamic parameters of xeruborbactam binding to a PBP.

Objective: To measure the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • A solution of purified PBP is placed in the sample cell of the calorimeter.

    • A solution of xeruborbactam is loaded into the injection syringe.[12]

  • Titration:

    • Small, precise injections of the xeruborbactam solution are made into the PBP solution.

    • The heat released or absorbed during the binding event is measured after each injection.[12][13]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of xeruborbactam to PBP.

    • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[12]

Visualizing the Mechanisms and Workflows

Mechanism of PBP Inhibition by Xeruborbactam

The following diagram illustrates the fundamental mechanism of PBP inhibition by xeruborbactam, leading to the disruption of bacterial cell wall synthesis.

PBP_Inhibition Mechanism of PBP Inhibition by Xeruborbactam cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Binds to Cross-linked Peptidoglycan Stable Cell Wall PBP->Cross-linked Peptidoglycan Catalyzes cross-linking Inhibited PBP Inactive PBP Xeruborbactam Xeruborbactam Xeruborbactam->PBP Binds to active site Disrupted Cell Wall Weakened Cell Wall & Cell Lysis Inhibited PBP->Disrupted Cell Wall Leads to

Caption: Xeruborbactam binds to the active site of PBPs, inhibiting their cross-linking activity.

Experimental Workflow for Competitive PBP Binding Assay

This diagram outlines the sequential steps involved in the competitive PBP binding assay used to determine the IC₅₀ of xeruborbactam.

PBP_Assay_Workflow Workflow for Competitive PBP Binding Assay Start Start Prepare Membranes Prepare Bacterial Membranes with PBPs Start->Prepare Membranes Incubate Inhibitor Incubate Membranes with varying [Xeruborbactam] Prepare Membranes->Incubate Inhibitor Add Probe Add Fluorescent Penicillin Probe (e.g., Bocillin FL) Incubate Inhibitor->Add Probe Incubate Probe Incubate on Ice (0°C) Add Probe->Incubate Probe Separate Proteins Separate Proteins by SDS-PAGE Incubate Probe->Separate Proteins Visualize Visualize Fluorescent Bands in Gel Separate Proteins->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate IC50 Calculate IC₅₀ Values Quantify->Calculate IC50 End End Calculate IC50->End

Caption: A stepwise representation of the competitive PBP binding assay workflow.

Logical Relationship of Xeruborbactam's Dual Activity

This diagram illustrates the logical relationship between xeruborbactam's two primary functions: beta-lactamase inhibition and PBP binding, which together contribute to its overall antibacterial effect.

Dual_Activity_Logic Logical Framework of Xeruborbactam's Dual Antibacterial Effect cluster_bli Beta-Lactamase Inhibition cluster_pbp PBP Inhibition (Intrinsic Activity) Xeruborbactam Xeruborbactam Beta-lactamase Beta-lactamase Xeruborbactam->Beta-lactamase PBP Penicillin-Binding Protein Xeruborbactam->PBP Direct Inhibition Inactivated BL Inactivated Beta-Lactamase Beta-lactamase->Inactivated BL Inhibited by Xeruborbactam Protected Antibiotic Partner Beta-Lactam Remains Active Inactivated BL->Protected Antibiotic Enhanced Antibacterial Effect Enhanced Antibacterial Effect Protected Antibiotic->Enhanced Antibacterial Effect Inhibited PBP Inhibited PBP Inhibited PBP->Enhanced Antibacterial Effect

Caption: Xeruborbactam's dual inhibition of beta-lactamases and PBPs leads to an enhanced antibacterial effect.

Conclusion

Xeruborbactam demonstrates a multifaceted mechanism of action that extends beyond beta-lactamase inhibition to include direct, albeit modest, antibacterial activity through the inhibition of multiple penicillin-binding proteins. The quantitative data reveal a preference for certain PBPs in different bacterial species, which correlates with observed morphological changes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of xeruborbactam and other novel inhibitors targeting PBPs. A thorough understanding of these interactions is paramount for the strategic development of new combination therapies to combat multidrug-resistant bacteria.

References

The Chemical Synthesis of (1R,2S)-Xeruborbactam Disodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor currently under investigation for its potential to combat antibiotic resistance. Its unique bicyclic boronate structure presents a significant synthetic challenge. This technical guide provides a detailed overview of the chemical synthesis of (1R,2S)-Xeruborbactam disodium (B8443419), formerly known as QPX7728, compiling information from key publications and patent literature to offer a comprehensive resource for researchers in the field.

Overall Synthetic Strategy

The synthesis of (1R,2S)-Xeruborbactam disodium is a multi-step process that begins with commercially available starting materials and involves several key transformations. The core of the strategy revolves around the construction of the bicyclic boronate ring system with the correct stereochemistry. Key reactions include a Heck reaction to form a crucial C-C bond, a Simmons-Smith cyclopropanation to introduce the cyclopropyl (B3062369) ring, and a final hydrolysis and salt formation to yield the active pharmaceutical ingredient.

Experimental Protocols and Data

This section details the experimental procedures for the key steps in the synthesis of this compound. The data presented is a compilation from various sources and represents typical experimental outcomes.

Table 1: Summary of Synthetic Steps and Quantitative Data
StepReactionStarting MaterialKey Reagents & SolventsProductYield (%)Purity (%)
1Protection2-Bromo-5-fluorophenolDi-tert-butyl dicarbonate, DMAP, CH₂Cl₂tert-butyl (2-bromo-5-fluorophenyl) carbonate95>98
2Acyl Transfertert-butyl (2-bromo-5-fluorophenyl) carbonateLDA, THFtert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate78>97
3Acetonide Formationtert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate2,2-dimethoxypropane, p-TsOH, Acetonetert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate92>98
4Heck Reactiontert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylateMethyl acrylate (B77674), Pd(OAc)₂, P(o-tolyl)₃, Et₃N, MeCN(E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate85>95
5Bromination/ Elimination(E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylateNBS, AIBN, CCl₄ then DBU, CH₂Cl₂(Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate75 (2 steps)>95
6Borylation(Z)-methyl 2-bromo-3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylateBis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane(Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate88>95
7Cyclopropanation(Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylateEt₂Zn, CH₂I₂, CH₂Cl₂(1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate60>98 (diastereomeric excess)
8Deprotection and Hydrolysis(1R,2S)-methyl 1-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylateTFA, CH₂Cl₂ then LiOH, THF/H₂O(1R,2S)-Xeruborbactam82 (2 steps)>99
9Salt Formation(1R,2S)-XeruborbactamNaOH, H₂O/EtOHThis compound98>99.5
Detailed Experimental Protocols

Step 4: Heck Reaction

To a solution of tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-8-carboxylate (1.0 eq) in acetonitrile (B52724) are added methyl acrylate (1.2 eq), triethylamine (B128534) (2.0 eq), palladium(II) acetate (B1210297) (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq). The mixture is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford (E)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)acrylate.

Step 7: Simmons-Smith Cyclopropanation

To a solution of (Z)-methyl 3-(8-(tert-butoxycarbonyl)-6-fluoro-2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added a solution of diethylzinc (B1219324) (1.5 eq, 1.0 M in hexanes) dropwise. After stirring for 15 minutes, diiodomethane (B129776) (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chiral column chromatography to separate the diastereomers and afford the desired (1R,2S)-isomer.

Step 9: Salt Formation

To a solution of (1R,2S)-Xeruborbactam (1.0 eq) in a mixture of ethanol (B145695) and water is added a 1 M aqueous solution of sodium hydroxide (B78521) (2.0 eq) at room temperature. The mixture is stirred for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.

Visualizing the Synthesis

The following diagrams illustrate the key workflows in the synthesis of this compound.

Xeruborbactam_Synthesis_Workflow Start 2-Bromo-5-fluorophenol Step1 Protection Start->Step1 Intermediate1 tert-butyl (2-bromo-5-fluorophenyl) carbonate Step1->Intermediate1 Step2 Acyl Transfer Intermediate1->Step2 Intermediate2 tert-butyl 3-bromo-4-fluoro-2-hydroxybenzoate Step2->Intermediate2 Step3 Acetonide Formation Intermediate2->Step3 Intermediate3 tert-butyl 5-bromo-6-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-carboxylate Step3->Intermediate3 Step4 Heck Reaction Intermediate3->Step4 Intermediate4 (E)-acrylate Step4->Intermediate4 Step5 Bromination/Elimination Intermediate4->Step5 Intermediate5 (Z)-vinyl bromide Step5->Intermediate5 Step6 Borylation Intermediate5->Step6 Intermediate6 Vinyl boronate Step6->Intermediate6 Step7 Cyclopropanation Intermediate6->Step7 Intermediate7 (1R,2S)-cyclopropyl boronate Step7->Intermediate7 Step8 Deprotection & Hydrolysis Intermediate7->Step8 Intermediate8 (1R,2S)-Xeruborbactam Step8->Intermediate8 Step9 Salt Formation Intermediate8->Step9 End This compound Step9->End

Caption: Overall synthetic workflow for this compound.

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions ArylBromide Aryl Bromide Intermediate ReactionVessel Heck Coupling ArylBromide->ReactionVessel MethylAcrylate Methyl Acrylate MethylAcrylate->ReactionVessel Catalyst Pd(OAc)₂ / P(o-tolyl)₃ Catalyst->ReactionVessel Base Et₃N Base->ReactionVessel Solvent Acetonitrile (MeCN) Solvent->ReactionVessel Temperature 80 °C Temperature->ReactionVessel Time 12 hours Time->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Heck Product Purification->Product

Caption: Experimental workflow for the Heck reaction step.

Cyclopropanation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions VinylBoronate Vinyl Boronate Intermediate ReactionVessel Simmons-Smith Reaction VinylBoronate->ReactionVessel Diethylzinc Et₂Zn Diethylzinc->ReactionVessel Diiodomethane CH₂I₂ Diiodomethane->ReactionVessel Solvent Dichloromethane (CH₂Cl₂) Solvent->ReactionVessel Temperature 0 °C to RT Temperature->ReactionVessel Time 5 hours Time->ReactionVessel Quenching Quench with aq. NH₄Cl ReactionVessel->Quenching Extraction Extraction with CH₂Cl₂ Quenching->Extraction Purification Chiral Chromatography Extraction->Purification Product (1R,2S)-Cyclopropyl Boronate Purification->Product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation step.

Conclusion

The synthesis of this compound is a challenging but achievable process for skilled synthetic chemists. This guide provides a detailed roadmap, compiling essential experimental protocols and quantitative data to aid in the successful replication and further investigation of this promising β-lactamase inhibitor. The provided workflows offer a clear visual representation of the key synthetic transformations. As research in this area continues, further refinements to this synthetic route may emerge, potentially improving yields and simplifying procedures.

References

Xeruborbactam: A Technical Guide to its Molecular Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam, formerly known as QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2][3] Its unique bicyclic boronate structure confers potent inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2][3][4] This positions Xeruborbactam as a promising agent to combat antibiotic resistance, particularly in infections caused by multidrug-resistant Gram-negative bacteria. In addition to its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive overview of the molecular formula, structure, and multifaceted mechanism of action of Xeruborbactam, supported by quantitative data and detailed experimental methodologies.

Molecular Formula and Structure

Xeruborbactam is a small molecule with a compact and rigid bicyclic structure. Its chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BFO₄[2][5][6]
Molecular Weight 221.98 g/mol [2][5][6]
IUPAC Name (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid[5][7]
CAS Number 2170834-63-4[2][5][6]
InChI Key KOHUFVUIYUCFNG-PHDIDXHHSA-N[5]

Structure:

The core of Xeruborbactam is a bicyclic boronate, which is a key feature for its potent inhibitory activity. The stereochemistry of the cyclopropyl (B3062369) ring is crucial for its high-affinity binding to β-lactamases.

Mechanism of Action

Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam restores the efficacy of co-administered β-lactam antibiotics. Furthermore, Xeruborbactam possesses a secondary mechanism of action through the direct inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Workflow of Xeruborbactam's Dual Action Mechanism

Xeruborbactam Mechanism of Action Workflow of Xeruborbactam's Dual Action Mechanism Xeruborbactam Xeruborbactam Inhibition_BL Inhibition Xeruborbactam->Inhibition_BL Inhibition_PBP Inhibition Xeruborbactam->Inhibition_PBP Direct Inhibition BetaLactamase β-Lactamase Enzyme BetaLactamase->Inhibition_BL PBP Penicillin-Binding Protein (PBP) PBP->Inhibition_PBP BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase Hydrolysis BetaLactam->Inhibition_PBP CellWall Bacterial Cell Wall Synthesis BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Inhibition_BL->BetaLactamase Inactivated Restoration Activity Restored Inhibition_BL->Restoration Inhibition_PBP->CellWall Disrupted Restoration->BetaLactam Disruption Disruption

Caption: Dual mechanism of Xeruborbactam: β-lactamase inhibition and direct PBP inhibition.

Quantitative Data

The following tables summarize the in vitro activity of Xeruborbactam.

Table 1: Intrinsic Antibacterial Activity of Xeruborbactam

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Carbapenem-resistant Enterobacterales1632[1][3]
Carbapenem-resistant Acinetobacter baumannii1664[1][3]
Pseudomonas aeruginosa>64>64[1][3]

Table 2: Inhibition of Penicillin-Binding Proteins (PBPs) by Xeruborbactam

OrganismPBP TargetIC₅₀ (µM)Source(s)
Escherichia coli & Klebsiella pneumoniaePBP1a/1b, PBP2, PBP340-70[1]
Acinetobacter baumanniiPBP1a1.4[1]
PBP223[1]
PBP3140[1]

Table 3: Inhibition of β-Lactamases by Xeruborbactam

EnzymeClassKi (nM)Source(s)
KPC-2A1-2[8]
CTX-M-14/15A<1[8]
SHV-12A<1[8]
TEM-10A<1[8]
NDM-1BNot specified
VIM-2BNot specified
IMP-1BNot specified
OXA-48DNot specified

Experimental Protocols

Synthesis of Xeruborbactam

The synthesis of Xeruborbactam involves a multi-step process, with key reactions including Miyaura borylation and Simmons-Smith cyclopropanation. A generalized synthetic scheme is presented below. For detailed experimental procedures, including specific reagents, conditions, and purification methods, it is recommended to consult specialized medicinal chemistry literature.

General Synthetic Workflow:

Xeruborbactam Synthesis Workflow Generalized Synthetic Workflow for Xeruborbactam StartingMaterial Functionalized Benzofuran Derivative Miyaura Miyaura Borylation StartingMaterial->Miyaura BoronateEster Boronate Ester Intermediate Miyaura->BoronateEster Cyclopropanation Simmons-Smith Cyclopropanation BoronateEster->Cyclopropanation RacemicXeruborbactam Racemic Xeruborbactam Precursor Cyclopropanation->RacemicXeruborbactam ChiralSeparation Chiral Separation RacemicXeruborbactam->ChiralSeparation Xeruborbactam Xeruborbactam (Final Product) ChiralSeparation->Xeruborbactam

Caption: Key stages in the chemical synthesis of Xeruborbactam.

β-Lactamase Inhibition Assay

The inhibitory activity of Xeruborbactam against β-lactamases can be determined using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963).

Protocol:

  • Reagents: Purified β-lactamase enzyme, Xeruborbactam (serial dilutions), nitrocefin solution (typically 100 µM), assay buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Procedure: a. In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well. b. Add varying concentrations of Xeruborbactam to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin solution to each well. d. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of Xeruborbactam that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Penicillin-Binding Protein (PBP) Competition Assay

The binding of Xeruborbactam to PBPs can be assessed using a competition assay with a fluorescent penicillin derivative, such as Bocillin FL.

Protocol:

  • Reagents: Bacterial membrane preparations containing PBPs, Xeruborbactam (serial dilutions), Bocillin FL, wash buffer (e.g., PBS).

  • Procedure: a. Incubate the bacterial membrane preparations with varying concentrations of Xeruborbactam for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed concentration of Bocillin FL to the mixture and incubate for an additional period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs. c. Stop the reaction and wash the membranes to remove unbound Bocillin FL. d. Resuspend the membrane pellets and separate the PBP-Bocillin FL complexes by SDS-PAGE. e. Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands for each Xeruborbactam concentration. The IC₅₀ value is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

Minimum Inhibitory Concentration (MIC) Determination

The intrinsic antibacterial activity of Xeruborbactam and its potentiation of β-lactam antibiotics are determined by measuring the MIC according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol (Broth Microdilution):

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of Xeruborbactam (for intrinsic activity) or a β-lactam antibiotic with and without a fixed concentration of Xeruborbactam. b. Inoculate each well with the standardized bacterial suspension. c. Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

Xeruborbactam is a potent, ultra-broad-spectrum β-lactamase inhibitor with a dual mechanism of action that includes direct inhibition of penicillin-binding proteins. Its unique chemical structure and broad inhibitory profile make it a significant candidate in the fight against antimicrobial resistance. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibacterial therapies. Further investigation into its clinical efficacy and safety is ongoing and will be crucial in defining its role in treating infections caused by multidrug-resistant pathogens.

References

An In-depth Technical Guide to (1R,2S)-Xeruborbactam Disodium: A Novel Broad-Spectrum β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-Xeruborbactam disodium (B8443419) (CAS Number: 2170834-63-4), also known as Xeruborbactam (B10854609) or QPX7728, is an investigational, potent, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2][3] It is being developed to combat antimicrobial resistance by restoring the efficacy of β-lactam antibiotics against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][4] Xeruborbactam exhibits a broad inhibitory spectrum against Ambler Class A, B, C, and D β-lactamases, including serine-β-lactamases and metallo-β-lactamases (MBLs) that are resistant to many existing inhibitors.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and experimental protocols related to Xeruborbactam.

Chemical Properties and Synthesis

(1R,2S)-Xeruborbactam disodium is the active form of the inhibitor, with the specific (1S,2R)-stereochemistry being crucial for its potent inhibitory activity.[1] This specific configuration ensures the correct spatial orientation of the boronic acid moiety for effective interaction with the active site of β-lactamase enzymes.[1] The synthesis of Xeruborbactam involves a chiral separation process to isolate the desired stereoisomer.[1] Several synthetic routes have been described, including a Miyaura borylation followed by cyclopropanation and chiral separation, as well as a Simmons-Smith reaction approach.[7]

PropertyValueReference
CAS Number 2170834-63-4[1]
Molecular Formula C10H8BFO4[1]
Molecular Weight 221.98 g/mol [1]
IUPAC Name (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][7]benzoxaborinine-4-carboxylic acid[1]
InChI Key KOHUFVUIYUCFNG-PHDIDXHHSA-N[1]

Mechanism of Action

The primary mechanism of action of β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1] Bacteria develop resistance to β-lactam antibiotics primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][7] Xeruborbactam acts as a potent inhibitor of a wide range of these β-lactamases.[1]

Xeruborbactam's broad spectrum of activity includes:

  • Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[8]

  • Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[7][9]

  • Class C: AmpC β-lactamases.[8]

  • Class D: Oxacillinases (OXA), including carbapenem-hydrolyzing OXA enzymes found in Acinetobacter baumannii.[7][8]

In addition to its β-lactamase inhibitory activity, Xeruborbactam also exhibits low-potency direct antibacterial activity by binding to multiple PBPs, particularly PBP3.[9] This intrinsic activity can contribute to the overall efficacy of combination therapies.[10]

Xeruborbactam Mechanism of Action cluster_bacteria Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Inactivates (Hydrolysis) Xeruborbactam Xeruborbactam Xeruborbactam->PBP Inhibits (Directly) Xeruborbactam->Beta-Lactamase Inhibits

Mechanism of Xeruborbactam in overcoming β-lactamase mediated resistance.

In Vitro Efficacy

Xeruborbactam has demonstrated potent in vitro activity when combined with various β-lactam antibiotics against a broad range of clinical isolates.

Inhibitory Activity (IC50) Against Purified β-Lactamases
β-LactamaseClassIC50 (nM)Reference
KPC-3A3[7]
P99 (E. cloacae)C22[7]
OXA-48D1[7]
OXA (A. baumannii)D2[7]
VIM-1B14-55[7]
NDM-1B14-55[7]
Minimum Inhibitory Concentration (MIC) Data

Xeruborbactam significantly lowers the MICs of partner β-lactams against resistant strains.

OrganismResistance MechanismAntibioticMIC90 (µg/mL) AloneMIC90 (µg/mL) with Xeruborbactam (4 or 8 µg/mL)Reference
Carbapenem-resistant Enterobacterales (CRE)KPCMeropenem (B701)>640.125 (with 8 µg/mL)[6]
MBL-producing CRENDM, VIM, IMPMeropenem>641 (with 8 µg/mL)[6]
Carbapenem-resistant A. baumannii (CRAB)OXAMeropenem>64≤8 (for ≥90% of isolates with ≥4 µg/mL)[1]
P. aeruginosaVariousMeropenem>64≤8 (for ≥90% of isolates with ≥4 µg/mL)[1]
M. abscessusBlaMabTebipenem>2564 (with 4 µg/mL)[11]

Direct Antibacterial Activity of Xeruborbactam Alone:

Organism GroupMIC50 (µg/mL)MIC90 (µg/mL)Reference
Carbapenem-resistant Enterobacterales1632[8]
Carbapenem-resistant A. baumannii1664[8]
P. aeruginosa>64>64[8]

In Vivo Efficacy

The in vivo efficacy of Xeruborbactam in combination with β-lactams has been evaluated in murine infection models.

Neutropenic Mouse Thigh Infection Model

In a neutropenic mouse thigh infection model against K. pneumoniae expressing KPC-3, SHV-11, and SHV-12, meropenem alone (300 mg/kg every 2 hours for 24 hours) did not significantly reduce the bacterial load.[7] However, the combination of meropenem with Xeruborbactam demonstrated significant efficacy.[7] Similarly, Xeruborbactam enhanced the activity of meropenem against KPC-producing Enterobacteriaceae, OXA-23-producing A. baumannii, and MDR P. aeruginosa in murine models.[7]

Neutropenic_Mouse_Thigh_Infection_Model Induce_Neutropenia Induce Neutropenia in Mice Infect_Thigh Infect Thigh Muscle with ~10^7 CFU of Bacteria Induce_Neutropenia->Infect_Thigh Initiate_Treatment Initiate Treatment (2 hours post-infection) Infect_Thigh->Initiate_Treatment Administer_Drugs Administer Xeruborbactam +/- β-Lactam (e.g., PO, IV) Initiate_Treatment->Administer_Drugs Continue_Treatment Continue Treatment for 24 hours Administer_Drugs->Continue_Treatment Euthanize_and_Homogenize Euthanize Mice and Homogenize Thigh Tissue Continue_Treatment->Euthanize_and_Homogenize Determine_CFU Determine Bacterial Load (CFU/thigh) Euthanize_and_Homogenize->Determine_CFU Analyze_Data Analyze PK/PD Relationship (Emax model) Determine_CFU->Analyze_Data

Workflow for the neutropenic mouse thigh infection model.

Pharmacokinetics

Phase 1 clinical studies have shown that Xeruborbactam has unique pharmacokinetic properties, including a long elimination half-life that provides sustained plasma concentrations.[5] An oral prodrug, QPX7831, is also under investigation to allow for a transition from intravenous to oral therapy.[1] The long half-life of Xeruborbactam, estimated to be around 30 hours, supports once-daily dosing.[11][12] A loading dose allows for the rapid achievement of steady-state plasma levels within the first day of treatment.[5]

Experimental Protocols

Broth Microdilution for MIC Determination
  • Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic alone and in combination with Xeruborbactam.

  • Methodology:

    • Prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, as per CLSI M07 guidelines.[6][11]

    • For combination testing, add Xeruborbactam to the broth at a fixed concentration (e.g., 4 or 8 µg/mL).[6]

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Include appropriate quality control strains in each run, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[6]

β-Lactamase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the activity of a purified β-lactamase.

  • Methodology:

    • Purify the target β-lactamase enzyme from a recombinant expression system.

    • Prepare a reaction mixture containing a specific concentration of the purified enzyme in a suitable buffer (e.g., phosphate (B84403) buffer with ZnCl2 for MBLs).

    • Add varying concentrations of Xeruborbactam to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

    • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Clinical Development

Xeruborbactam has completed Phase 1 clinical trials, which have demonstrated its safety and tolerability when administered alone and in combination with meropenem.[5] It is currently undergoing further clinical development in combination with various β-lactam partners for both intravenous and oral administration.[1][6][13] Combination therapies, such as with ceftibuten, are being investigated for the treatment of complicated urinary tract infections caused by resistant Enterobacterales.[12][14]

Conclusion

This compound is a promising, next-generation β-lactamase inhibitor with an exceptionally broad spectrum of activity against clinically important serine- and metallo-β-lactamases. Its ability to restore the activity of multiple β-lactam antibiotics against highly resistant Gram-negative pathogens, coupled with favorable pharmacokinetic properties, positions it as a valuable agent in the fight against antimicrobial resistance. Further clinical development will be crucial in defining its role in the treatment of serious bacterial infections.

References

The Pharmacology of Xeruborbactam Disodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] Administered as Xeruborbactam disodium (B8443419), it exhibits potent inhibitory activity against a wide array of serine- and metallo-β-lactamases, representing a significant advancement in combating antimicrobial resistance.[1][3] This technical guide provides a comprehensive overview of the pharmacology of Xeruborbactam disodium, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical trial findings. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel therapeutic strategies. β-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly rendered ineffective by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring.[2] Xeruborbactam disodium is a potent BLI designed to overcome this resistance by inhibiting a broad spectrum of β-lactamases, including Ambler classes A, B, C, and D.[4][5] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the pharmacological properties of Xeruborbactam disodium.

Mechanism of Action

Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes. Its cyclic boronic acid structure allows it to act as a transition-state analog, forming a covalent bond with the active site of serine β-lactamases and coordinating with the zinc ions in the active site of metallo-β-lactamases.[6] This inhibition restores the activity of co-administered β-lactam antibiotics against resistant bacteria.

Beyond its β-lactamase inhibitory activity, Xeruborbactam also exhibits intrinsic, albeit modest, antibacterial activity against some Gram-negative bacteria.[7] This is attributed to its ability to bind to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[7]

cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) Beta-Lactamase β-Lactamase Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes (Inactivates) Xeruborbactam Xeruborbactam Xeruborbactam->PBP Weakly Inhibits Xeruborbactam->Beta-Lactamase Inhibits

Figure 1: Mechanism of Action of Xeruborbactam in Combination with a β-Lactam Antibiotic.

In Vitro Activity

Xeruborbactam, in combination with various β-lactam antibiotics, has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][8]

Quantitative Data

The following tables summarize the in vitro activity of Xeruborbactam in combination with meropenem.

Organism/Enzyme ClassMeropenem MIC (µg/mL)Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL)
MBL-negative CRE >8≤1
MBL-producing CRE >8≤8 for >90% of isolates
KPC-producing K. pneumoniae>8≤1
OXA-producing A. baumannii>8≤4

Table 1: Meropenem-Xeruborbactam MIC90 Values against Carbapenem-Resistant Enterobacterales (CRE). [3][8]

Beta-LactamaseIC50 (nM)
Class A (KPC-2) 1-2
Class B (NDM-1) 4-7
Class C (P99) 22
Class D (OXA-48) 1

Table 2: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases. [9][10]

Penicillin-Binding ProteinIC50 (µM)
E. coli PBP1a/1b 40-70
E. coli PBP2 40-70
E. coli PBP3 40-70
A. baumannii PBP1a 1.4
A. baumannii PBP2 23
A. baumannii PBP3 140

Table 3: Xeruborbactam Binding Affinity to Penicillin-Binding Proteins (PBPs). [7]

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Antibiotic +/- Fixed Concentration of Xeruborbactam Prepare_Plates->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Broth Microdilution MIC Assay.

  • Preparation of Materials: Use cation-adjusted Mueller-Hinton broth (CAMHB). Prepare stock solutions of the β-lactam antibiotic and Xeruborbactam disodium.

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic in CAMHB. For combination testing, add Xeruborbactam to each well at a fixed concentration (e.g., 4 or 8 µg/mL).[4]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This spectrophotometric assay measures the ability of Xeruborbactam to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin (B1678963).[9][11]

  • Reagent Preparation: Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to a working concentration (e.g., 100 µM). Prepare serial dilutions of Xeruborbactam disodium.

  • Assay Procedure: In a 96-well plate, add the β-lactamase enzyme solution. Add the different concentrations of Xeruborbactam and incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the nitrocefin solution to each well.

  • Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[9]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value, which is the concentration of Xeruborbactam that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.[9]

This competitive binding assay uses a fluorescently labeled penicillin derivative (Bocillin FL) to assess the binding of Xeruborbactam to PBPs.

  • Membrane Preparation: Grow the bacterial strain of interest and harvest the cells. Lyse the cells and isolate the cell membranes containing the PBPs by ultracentrifugation.

  • Binding Competition: Incubate the isolated membranes with varying concentrations of Xeruborbactam disodium.

  • Fluorescent Labeling: Add Bocillin FL to the mixture. Bocillin FL will bind to the PBPs that are not occupied by Xeruborbactam.

  • SDS-PAGE and Imaging: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. The IC50 value is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

In Vivo Efficacy

The in vivo efficacy of Xeruborbactam has been evaluated in various animal models of infection, most notably the neutropenic mouse thigh infection model.[12][13]

Quantitative Data
Infection ModelPathogenCombination TherapyEfficacy Endpoint
Neutropenic Mouse ThighCarbapenem-Resistant EnterobacteralesMeropenem + Xeruborbactam1-log10 CFU reduction
Neutropenic Mouse ThighCarbapenem-Resistant A. baumanniiMeropenem + Xeruborbactam1-log10 CFU reduction

Table 4: In Vivo Efficacy of Meropenem-Xeruborbactam. [13]

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

Start Start Induce_Neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Infect_Mice Infect Thigh Muscle with ~10^7 CFU of Bacteria Induce_Neutropenia->Infect_Mice Initiate_Treatment Initiate Treatment 2 hours post-infection (e.g., oral or IP) Infect_Mice->Initiate_Treatment Administer_Drugs Administer Xeruborbactam and Partner β-Lactam at Defined Dosing Regimens Initiate_Treatment->Administer_Drugs Euthanize_and_Homogenize Euthanize Mice at 24 hours and Homogenize Thighs Administer_Drugs->Euthanize_and_Homogenize Determine_CFU Determine Bacterial Load (CFU/thigh) by Plating Serial Dilutions Euthanize_and_Homogenize->Determine_CFU End End Determine_CFU->End

Figure 3: Workflow for the Neutropenic Mouse Thigh Infection Model.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide.[12][13]

  • Infection: Two hours prior to treatment, mice are inoculated in the thigh muscle with a bacterial suspension containing approximately 10^7 colony-forming units (CFU).[12][13]

  • Treatment: Treatment with Xeruborbactam (administered as an oral prodrug or intravenously) and a partner β-lactam (e.g., meropenem) is initiated.[12][13] Dosing regimens are designed to simulate human exposures.

  • Assessment of Efficacy: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) media.

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Analysis: The relationship between drug exposure (pharmacokinetics) and the antibacterial effect (pharmacodynamics) is analyzed to determine the PK-PD index that best predicts efficacy (e.g., % time above MIC, AUC/MIC).[12]

Pharmacokinetics

Human pharmacokinetic studies have shown that intravenously administered Xeruborbactam has a long elimination half-life.[5] An oral prodrug, Xeruborbactam isoboxil (QPX7831), has been developed to improve oral bioavailability.[14]

Quantitative Data
ParameterValue
Terminal Half-life (IV) 20.7 - 32.0 hours
Urinary Excretion (IV) 71.5% - 85.0% of administered dose
Protein Binding Concentration-dependent

Table 5: Pharmacokinetic Parameters of Intravenous Xeruborbactam in Healthy Adults. [2]

Experimental Protocol: Pharmacokinetic Analysis using LC-MS/MS
  • Sample Collection: Collect plasma samples from subjects at various time points after drug administration.

  • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724). An internal standard (e.g., a deuterated analog of the drug) is added to correct for variability in extraction and instrument response. The supernatant is then separated for analysis.[15][16]

  • Chromatographic Separation: Inject the prepared sample into a liquid chromatography (LC) system. The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.[15][16]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The analytes are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of Xeruborbactam in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Studies

Phase 1 clinical trials in healthy volunteers have shown that intravenous Xeruborbactam is safe and well-tolerated at doses up to 1,000 mg daily for 7-10 days.[2] No severe or serious adverse events were reported.[2] A Phase 1 study of an oral prodrug of Xeruborbactam in combination with ceftibuten (B193870) has also been conducted to assess safety, tolerability, and pharmacokinetics, including potential drug-drug interactions.[17]

Conclusion

Xeruborbactam disodium is a promising ultra-broad-spectrum β-lactamase inhibitor with the potential to address the significant unmet medical need for new treatments for infections caused by multidrug-resistant Gram-negative bacteria. Its potent inhibition of both serine- and metallo-β-lactamases, coupled with its favorable pharmacokinetic profile, makes it a valuable partner for various β-lactam antibiotics. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor possessing a cyclic boronate core structure. It is a potent inhibitor of both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B. A key feature of Xeruborbactam is its dual mechanism of action: in addition to β-lactamase inhibition, it exhibits intrinsic antibacterial activity through the binding and inhibition of penicillin-binding proteins (PBPs). This unique characteristic can lead to enhanced potentiation of β-lactam antibiotics.

These application notes provide detailed protocols for fundamental in vitro experiments to characterize the activity and mechanism of action of Xeruborbactam in a laboratory setting. The intended audience for this document includes researchers, scientists, and drug development professionals in the fields of microbiology and infectious diseases.

Data Presentation

The following tables summarize key quantitative data for Xeruborbactam.

Table 1: In Vitro Intrinsic Antibacterial Activity of Xeruborbactam

Organism CategoryMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Carbapenem-resistant Enterobacterales1632
Carbapenem-resistant Acinetobacter baumannii1664
Pseudomonas aeruginosa>64>64

Data compiled from multiple studies. MIC values can vary based on the specific isolates tested.

Table 2: Penicillin-Binding Protein (PBP) Affinity of Xeruborbactam (IC₅₀)

Bacterial SpeciesPBP TargetIC₅₀ (µM)
Escherichia coliPBP1a/1b40 - 70
PBP240 - 70
PBP340 - 70
Acinetobacter baumanniiPBP1a1.4
PBP223
PBP3140

IC₅₀ (50% inhibitory concentration) values indicate the concentration of Xeruborbactam required to inhibit 50% of the binding of a fluorescent penicillin probe to the target PBP.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Materials:

  • Xeruborbactam reference powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Xeruborbactam Stock Solution: a. Prepare a stock solution of Xeruborbactam at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water or DMSO, confirm solubility). b. Ensure the stock solution is fully dissolved and vortex if necessary.

  • Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 50 µL of the Xeruborbactam stock solution. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL). Column 11 will serve as the growth control (no drug), and column 12 as the sterility control.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates: a. Using a multichannel pipette, inoculate each well (except the sterility control in column 12) with 50 µL of the standardized bacterial inoculum. b. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Place the microtiter plate on a reading stand. The MIC is the lowest concentration of Xeruborbactam at which there is no visible growth (i.e., no turbidity or pellet) in the well.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

This competitive binding assay determines the affinity of Xeruborbactam for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin.

Materials:

  • Bacterial strain of interest

  • Xeruborbactam

  • Bocillin™ FL (fluorescent penicillin probe)

  • Lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Ultracentrifuge

  • Sonicator or French press

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Fluorescent gel imager

Protocol:

  • Preparation of Bacterial Membranes: a. Grow the test bacteria in a suitable broth to the mid-logarithmic phase of growth. b. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with cold lysis buffer. d. Resuspend the pellet in lysis buffer and lyse the cells by sonication or passage through a French press. e. Centrifuge the lysate at 8,000 x g for 10 minutes to remove unbroken cells and debris. f. Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by centrifugation (e.g., 100,000 x g for 1 hour at 4°C). g. Resuspend the membrane pellet in a minimal volume of lysis buffer and determine the total protein concentration (e.g., by Bradford assay).

  • Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a constant amount of the membrane preparation (e.g., 50 µg of total protein). b. Add varying concentrations of Xeruborbactam to the tubes (e.g., from 0.1 µM to 500 µM). Include a control tube with no Xeruborbactam. c. Incubate the mixtures for 10 minutes at 30°C to allow Xeruborbactam to bind to the PBPs.

  • Fluorescent Labeling: a. Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube. b. Incubate for an additional 15 minutes at 30°C.

  • SDS-PAGE and Visualization: a. Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. After electrophoresis, visualize the fluorescently labeled PBP bands using a fluorescent gel imager.

  • Data Analysis: a. Quantify the fluorescence intensity of each PBP band in each lane. b. Plot the fluorescence intensity of a specific PBP band as a function of the Xeruborbactam concentration. c. Determine the IC₅₀ value, which is the concentration of Xeruborbactam that results in a 50% reduction in the fluorescence signal compared to the control lane.

Bacterial Morphology Analysis using Microscopy

This protocol describes methods to observe morphological changes in bacteria following exposure to Xeruborbactam.

Materials:

  • Bacterial strain of interest

  • Xeruborbactam

  • Appropriate growth medium

  • Microscope slides and coverslips

  • Phase-contrast microscope

  • For electron microscopy:

    • Fixatives (e.g., 2.5% glutaraldehyde (B144438), 1% osmium tetroxide)

    • Dehydration agents (graded ethanol (B145695) series)

    • Critical point dryer (for SEM)

    • Sputter coater (for SEM)

    • Embedding resins (for TEM)

    • Ultramicrotome (for TEM)

    • Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

Protocol:

  • Treatment of Bacteria: a. Grow a liquid culture of the test bacteria to the early logarithmic phase. b. Expose the bacteria to Xeruborbactam at relevant concentrations (e.g., 1x, 2x, and 4x the MIC). Include an untreated control. c. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Sample Preparation for Phase-Contrast Microscopy: a. Place a 10 µL drop of the treated bacterial culture onto a clean microscope slide. b. Gently place a coverslip over the drop. c. Observe under the phase-contrast microscope at 1000x magnification (oil immersion). Look for changes such as filamentation, cell swelling, or lysis compared to the untreated control.

  • Sample Preparation for Scanning Electron Microscopy (SEM): a. Gently pellet the treated bacteria by centrifugation. b. Fix the cells in 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for at least 1 hour. c. Wash the cells in buffer and post-fix with 1% osmium tetroxide for 1 hour. d. Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%). e. Critical point dry the sample. f. Mount the dried sample on an SEM stub and sputter-coat with a conductive metal (e.g., gold-palladium). g. Image in the SEM.

  • Sample Preparation for Transmission Electron Microscopy (TEM): a. Follow the fixation and dehydration steps as for SEM. b. Infiltrate the dehydrated sample with an embedding resin. c. Polymerize the resin blocks. d. Cut ultrathin sections (60-90 nm) using an ultramicrotome. e. Mount the sections on TEM grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate). f. Image in the TEM.

Visualizations

Xeruborbactam_Dual_Action cluster_bacterium Gram-Negative Bacterium Xeruborbactam Xeruborbactam Beta_Lactamase β-Lactamase Xeruborbactam->Beta_Lactamase Inhibits PBP PBP Xeruborbactam->PBP Inhibits Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam_Antibiotic Degrades Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Dual mechanism of action of Xeruborbactam.

MIC_Determination_Workflow A Prepare Xeruborbactam Serial Dilutions in Plate C Inoculate Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate 16-20h at 35°C C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination.

PBP_Competition_Assay_Workflow A Isolate Bacterial Membranes B Incubate Membranes with Varying [Xeruborbactam] A->B C Add Fluorescent Penicillin (Bocillin™ FL) B->C D Separate Proteins by SDS-PAGE C->D E Visualize Bands with Fluorescent Imager D->E F Quantify Fluorescence and Calculate IC₅₀ E->F

Caption: Workflow for PBP competition assay.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Xeruborbactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Xeruborbactam (formerly QPX7728) is a novel, potent, broad-spectrum β-lactamase inhibitor with a cyclic boronate structure.[1][2] It is designed to overcome antibiotic resistance in Gram-negative bacteria by inhibiting a wide range of serine and metallo-β-lactamases.[1][3] Xeruborbactam is being developed in combination with various β-lactam antibiotics, such as meropenem (B701) and ceftibuten, to address infections caused by multidrug-resistant organisms.[4][5][6] Accurate determination of the Minimum Inhibitory Concentration (MIC) of these combinations is crucial for assessing their in vitro potency, monitoring the emergence of resistance, and guiding preclinical and clinical development.

These application notes provide detailed protocols for determining the MIC of Xeruborbactam combinations using standard laboratory methods, including broth microdilution and agar (B569324) dilution.

Mechanism of Action

Xeruborbactam works by inhibiting β-lactamase enzymes, which are produced by bacteria to degrade β-lactam antibiotics. By neutralizing these enzymes, Xeruborbactam restores the activity of its partner β-lactam antibiotic.[7] Additionally, Xeruborbactam itself exhibits intrinsic antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2][3] This dual mechanism of action makes Xeruborbactam a promising agent in the fight against antimicrobial resistance.

cluster_0 Bacterial Cell cluster_1 Drug Action beta_lactamase β-Lactamase beta_lactam β-Lactam Antibiotic beta_lactam->beta_lactamase Degradation pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Leads to xeruborbactam Xeruborbactam xeruborbactam->beta_lactamase Inhibition xeruborbactam->pbp Direct Inhibition (Intrinsic Activity) prep_antibiotics Prepare serial two-fold dilutions of β-lactam antibiotic in microtiter plate add_xero Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well prep_antibiotics->add_xero inoculate Inoculate microtiter plate wells with bacterial suspension add_xero->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic prep_agar Prepare molten Mueller-Hinton agar add_antibiotics Add serial dilutions of β-lactam and a fixed concentration of Xeruborbactam to agar prep_agar->add_antibiotics pour_plates Pour agar into petri dishes and allow to solidify add_antibiotics->pour_plates spot_inoculate Spot-inoculate the surface of the agar plates pour_plates->spot_inoculate prep_inoculum Prepare standardized bacterial inocula (e.g., 10^4 CFU per spot) prep_inoculum->spot_inoculate incubate Incubate at 35-37°C for 16-20 hours spot_inoculate->incubate read_mic Determine MIC: Lowest concentration preventing visible growth incubate->read_mic

References

Application Notes and Protocols for (1R,2S)-Xeruborbactam Disodium in Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam disodium (B8443419), also known as Xeruborbactam (B10854609) or QPX7728, is a novel, ultra-broad-spectrum β-lactamase inhibitor with potent activity against both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[1][2][3][4] MBLs are a significant clinical threat as they can hydrolyze a wide range of β-lactam antibiotics, including carbapenems, and are not inhibited by traditional β-lactamase inhibitors.[5] Xeruborbactam, a cyclic boronic acid derivative, is being developed to be co-administered with β-lactam antibiotics to restore their efficacy against multidrug-resistant Gram-negative bacteria.[1][3]

These application notes provide an overview of the inhibitory activity of (1R,2S)-Xeruborbactam disodium against key MBLs and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound inhibits metallo-β-lactamases by binding to the active site of the enzyme. This interaction prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The diagram below illustrates the central role of MBLs in antibiotic resistance and the inhibitory action of Xeruborbactam.

cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) MBL Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Binding Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Xeruborbactam (1R,2S)-Xeruborbactam Xeruborbactam->MBL Inhibition Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition & Lysis PBP->Cell_Wall_Synthesis_Inhibition

Mechanism of (1R,2S)-Xeruborbactam in overcoming MBL-mediated resistance.

Quantitative Data

The inhibitory potency of (1R,2S)-Xeruborbactam has been quantified against various purified MBL enzymes and in combination with β-lactam antibiotics against resistant bacterial strains.

Table 1: In Vitro Inhibition of Purified Metallo-β-Lactamases by (1R,2S)-Xeruborbactam
Metallo-β-LactamaseEnzyme SubclassIC₅₀ (nM)
NDM-1B114 - 55
VIM-1B114 - 55
IMP-1B1610
IMP-26B14000

Data compiled from multiple sources.[6]

Table 2: In Vitro Activity of Meropenem in Combination with (1R,2S)-Xeruborbactam against MBL-producing Enterobacterales
Bacterial SpeciesMetallo-β-LactamaseMeropenem MIC₉₀ (µg/mL)Meropenem-Xeruborbactam MIC₉₀ (µg/mL)
Carbapenem-Resistant Enterobacterales (CRE)MBL-producers>641
E. coliNDM, VIM, IMP producers>32≤1
K. pneumoniaeNDM, VIM producers>32≤1

Xeruborbactam was tested at a fixed concentration of 8 µg/mL.[2][3]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: Determination of IC₅₀ Values using a Spectrophotometric Enzyme Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of (1R,2S)-Xeruborbactam against a purified metallo-β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-1)

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • DMSO (for stock solutions)

  • 96-well microtiter plates

  • Microplate reader capable of kinetic measurements at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM).

    • On the day of the assay, prepare serial dilutions of the Xeruborbactam stock solution in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM).

    • Prepare a working solution of the MBL enzyme in Assay Buffer at a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • To the wells of a 96-well plate, add:

      • Assay Buffer

      • This compound at various concentrations (in duplicate or triplicate).

      • Control wells containing Assay Buffer and DMSO (vehicle control).

    • Add the MBL enzyme solution to all wells except for the substrate blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each Xeruborbactam concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

cluster_0 Enzyme Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre-incubation Pre-incubation (15 min, RT) Assay_Setup->Pre-incubation Reaction_Initiation Reaction Initiation (Add Nitrocefin) Pre-incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 490 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate V₀ and IC₅₀) Kinetic_Measurement->Data_Analysis cluster_0 Broth Microdilution Workflow Antibiotic_Dilution Prepare β-Lactam Serial Dilutions Add_Inhibitor Add Fixed Concentration of Xeruborbactam Antibiotic_Dilution->Add_Inhibitor Inoculation Inoculate Plates Add_Inhibitor->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate (16-20h, 35-37°C) Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Determination

References

Application Notes and Protocols for Xeruborbactam in Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2][3] It is under clinical development to address the growing threat of antibiotic resistance, particularly among Gram-negative bacteria.[4] Xeruborbactam exhibits potent inhibitory activity against a wide range of serine-β-lactamases (SBLs) (Classes A, C, and D) and metallo-β-lactamases (MBLs) (Class B), which are responsible for resistance to many β-lactam antibiotics, including carbapenems.[3][5][6] Furthermore, Xeruborbactam possesses intrinsic antibacterial activity by targeting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][7][8] These dual mechanisms of action make Xeruborbactam a promising agent to restore the efficacy of existing β-lactam antibiotics against multidrug-resistant (MDR) pathogens.

Mechanism of Action

Xeruborbactam overcomes antibiotic resistance through a dual mechanism:

  • β-Lactamase Inhibition: Xeruborbactam is a potent inhibitor of a broad spectrum of β-lactamases, including:

    • Class A: KPC and other carbapenemases.[1]

    • Class B (MBLs): NDM, VIM, and IMP enzymes.[6][9]

    • Class C: AmpC enzymes.

    • Class D: OXA carbapenemases.[1][6]

    By covalently binding to the active site of these enzymes, Xeruborbactam protects β-lactam antibiotics from hydrolysis, allowing them to reach their PBP targets.[9][10]

  • Intrinsic Antibacterial Activity: Xeruborbactam exhibits direct antibacterial activity by binding to and inhibiting multiple PBPs (PBP1a, PBP1b, PBP2, and PBP3) in Gram-negative bacteria.[1][2][8] This inhibition disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to morphological changes and contributing to bacterial cell death.[2][7]

Xeruborbactam_Mechanism_of_Action cluster_resistance Bacterial Resistance Mechanisms cluster_antibiotics Therapeutic Agents Beta_Lactamase β-Lactamase (e.g., KPC, NDM, OXA) Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactamase->Beta_Lactam Hydrolysis & Inactivation PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis Disruption & Cell Death PBP->Cell_Wall Synthesis Beta_Lactam->PBP Inhibition Xeruborbactam Xeruborbactam Xeruborbactam->Beta_Lactamase Inhibition Xeruborbactam->PBP Inhibition

Caption: Mechanism of Xeruborbactam in overcoming antibiotic resistance.

Data Presentation

In Vitro Activity of Xeruborbactam

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's in vitro activity. The following tables summarize the MIC values for Xeruborbactam alone and in combination with β-lactam antibiotics against various resistant bacterial isolates.

Table 1: Intrinsic Antibacterial Activity of Xeruborbactam

Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
EnterobacteralesCarbapenem-Resistant (CRE)1632[1][7][8]
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)1664[1][7][8]
Pseudomonas aeruginosa->64>64[1][8]
Staphylococcus aureusMethicillin-Susceptible (MSSA)88[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)>32>32[1]

Table 2: Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)

CRE GenotypeMeropenem MIC90 (µg/mL)Meropenem-Xeruborbactam (8 µg/mL) MIC90 (µg/mL)Reference(s)
MBL-negative>640.125[3][11]
MBL-positive>641[3][11]
All CRE>641[3][11]

Table 3: Inhibitory Activity of Xeruborbactam against Purified β-Lactamases

β-LactamaseClassKi(app) (nM)Reference(s)
SME-1A4[10]
KPC-2A1-2[11]
NDM-1B7.5[9]
VIM-1B32[9]
IMP-1B240[9]
PDC-1C14-22[11]
OXA-48D0.22[9]
OXA-23D0.74[9]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Xeruborbactam +/- β-lactam in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Xeruborbactam and partner β-lactam antibiotic

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Drug Dilution: a. Prepare a stock solution of Xeruborbactam and the partner β-lactam antibiotic. b. Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate. c. For combination testing, add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.[11][12] d. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents.

Murine_Thigh_Infection_Model_Workflow Start Start Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle with Bacterial Suspension Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer Xeruborbactam +/- β-lactam Infect_Thigh->Administer_Treatment Euthanize_and_Harvest Euthanize Mice and Harvest Thigh Tissue (24 hours post-treatment) Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue and Plate Serial Dilutions Euthanize_and_Harvest->Homogenize_and_Plate Determine_CFU Determine Bacterial Load (CFU/thigh) Homogenize_and_Plate->Determine_CFU End End Determine_CFU->End

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

  • Female ICR (CD-1) or Swiss Webster mice (5-6 weeks old)

  • Cyclophosphamide (B585)

  • Test bacterial strain

  • Xeruborbactam and partner β-lactam antibiotic

  • Sterile saline or PBS

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3]

  • Infection: a. Prepare a bacterial suspension in sterile saline to a concentration of approximately 10^7 CFU/mL. b. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment: a. Initiate treatment 2 hours post-infection. b. Administer Xeruborbactam and the partner β-lactam (e.g., meropenem) via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens should be based on pharmacokinetic studies.[13] c. Include a vehicle control group.

  • Endpoint Analysis: a. At 24 hours after the start of treatment, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the thigh tissue in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar media. e. Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the bacterial load per thigh. f. Efficacy is determined by the reduction in bacterial load compared to the control group.

Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of Xeruborbactam to bacterial PBPs.

Materials:

  • Bacterial cells

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Ultracentrifuge

  • Bocillin-FL (fluorescent penicillin derivative)

  • Xeruborbactam

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Membrane Preparation: a. Grow bacterial cells to mid-logarithmic phase. b. Harvest cells by centrifugation and wash with buffer. c. Lyse the cells (e.g., by sonication or French press). d. Centrifuge at low speed to remove unbroken cells. e. Centrifuge the supernatant at high speed to pellet the cell membranes. f. Wash the membrane pellet and resuspend in buffer.

  • Competition Binding: a. Incubate the membrane preparation with various concentrations of Xeruborbactam for a specified time (e.g., 10 minutes at 25°C). b. Add a fixed concentration of Bocillin-FL to the mixture and incubate for another 10 minutes.

  • Detection: a. Stop the reaction by adding an excess of cold penicillin. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. The decrease in the fluorescent signal of a specific PBP band in the presence of Xeruborbactam indicates competitive binding. The IC50 value can be determined by quantifying the band intensities at different Xeruborbactam concentrations.

Protocol 4: β-Lactamase Inhibition Assay (Determination of Ki)

This protocol determines the inhibitory constant (Ki) of Xeruborbactam against a specific β-lactamase.

Materials:

Procedure:

  • Enzyme Kinetics without Inhibitor: a. Determine the Michaelis-Menten constant (Km) of the β-lactamase for nitrocefin by measuring the initial rate of hydrolysis at various nitrocefin concentrations. Hydrolysis of nitrocefin can be monitored by the increase in absorbance at 486 nm.

  • Enzyme Kinetics with Inhibitor: a. Pre-incubate the β-lactamase with various concentrations of Xeruborbactam for a defined period. b. Initiate the reaction by adding nitrocefin. c. Measure the initial rates of nitrocefin hydrolysis in the presence of the inhibitor.

  • Data Analysis: a. Plot the data using a suitable method, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value. For covalent inhibitors, a more complex analysis to determine the apparent Ki (Ki(app)) may be necessary.[10]

Conclusion

Xeruborbactam is a promising β-lactamase inhibitor with a dual mechanism of action that effectively restores the activity of β-lactam antibiotics against a broad range of multidrug-resistant Gram-negative bacteria. The data and protocols presented here provide a framework for researchers to further evaluate the potential of Xeruborbactam in combating antibiotic resistance.

References

Application of Xeruborbactam in Gram-Negative Bacteria Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) with a cyclic boronate structure.[1][2][3][4][5][6][7] It is a potent inhibitor of a wide range of serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B), which are major contributors to antibiotic resistance in Gram-negative bacteria.[1][5][8][9] Xeruborbactam's primary application is in combination with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.[1][5] Notably, xeruborbactam also exhibits intrinsic antibacterial activity against some Gram-negative pathogens by binding to penicillin-binding proteins (PBPs).[1][2][4][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of xeruborbactam in a research setting.

Mechanism of Action

Xeruborbactam exerts its effects through a dual mechanism:

  • β-Lactamase Inhibition: It covalently binds to the active site of both serine and metallo-β-lactamases, preventing the hydrolysis and inactivation of co-administered β-lactam antibiotics.[7] Its compact structure allows it to fit within the conserved active site of these enzymes, contributing to its broad inhibition spectrum.[7]

  • Intrinsic Antibacterial Activity: At concentrations higher than those typically required for β-lactamase inhibition, xeruborbactam directly inhibits bacterial growth.[1][2][4][7] This activity is attributed to its ability to bind to and inhibit multiple essential PBPs, which are crucial for bacterial cell wall synthesis.[1][2][4][7][10]

Data Presentation

Table 1: In Vitro Intrinsic Antibacterial Activity of Xeruborbactam
Bacterial SpeciesIsolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
EnterobacteralesCarbapenem-Resistant (CRE)1632
Acinetobacter baumanniiCarbapenem-Resistant1664
Pseudomonas aeruginosa->64>64
Staphylococcus aureusMethicillin-Susceptible (MSSA)88

Data compiled from multiple studies.[1][2][3][4][5][6][7][9][11]

Table 2: PBP Binding Affinity of Xeruborbactam (IC₅₀ Values)
Bacterial SpeciesPBP TargetIC₅₀ (µM)
Escherichia coliPBP1a/1b, PBP2, PBP340 - 70
Klebsiella pneumoniaePBP1a/1b, PBP2, PBP340 - 70
Acinetobacter baumanniiPBP1a1.4
PBP223
PBP3140

IC₅₀ represents the concentration of xeruborbactam required to inhibit 50% of the binding of a fluorescent penicillin probe to the target PBP.[1][2][4][7]

Table 3: Inhibition of Purified β-Lactamases by Xeruborbactam (Apparent Inhibition Constant, Ki app)
β-Lactamase ClassEnzymeKi app (nM)
Class AKPC-21 - 2
CTX-M-14/15<1
SHV-12<1
TEM-10<1
Class B (MBL)NDM-14 - 7
VIM-1~30
IMP-1240

Ki app values were determined after a 10-minute preincubation of the enzyme with xeruborbactam.[12][13]

Mandatory Visualization

Xeruborbactam_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall outside Bacterial Lysis CellWall->outside Leads to BetaLactamase β-Lactamase (Serine & Metallo) BetaLactamase->BetaLactam Hydrolyzes (Inactivates) Xeruborbactam Xeruborbactam Xeruborbactam->PBP Inhibits (Intrinsic Activity) Xeruborbactam->BetaLactamase Inhibits Experimental_Workflow_MIC start Start prep_bacteria Prepare bacterial inoculum (~5x10^5 CFU/mL) start->prep_bacteria prep_plates Prepare 96-well plate with 2-fold serial dilutions of Xeruborbactam in CAMHB prep_bacteria->prep_plates inoculate Inoculate wells with bacterial suspension prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for (1R,2S)-Xeruborbactam Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Xeruborbactam, also known as QPX7728, is a potent, ultra-broad-spectrum β-lactamase inhibitor.[1][2] It is a cyclic boronic acid derivative that demonstrates inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[3][4][5] Xeruborbactam (B10854609) is under development to be used in combination with β-lactam antibiotics to combat multidrug-resistant Gram-negative bacterial infections.[6][7] Notably, it also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs).[3][6] The disodium (B8443419) salt form of (1R,2S)-Xeruborbactam is often utilized for research and development purposes.[8][9][10]

These application notes provide essential information on the solubility and preparation of (1R,2S)-Xeruborbactam disodium to support preclinical research and drug development activities.

Data Presentation

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is recommended to use sonication or gentle heating to aid dissolution, especially at higher concentrations.[1] For aqueous solutions, filtration through a 0.22 µm filter is advised for sterilization before use.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100352.16Hygroscopic; use freshly opened DMSO. Requires sonication.[1]
Water76.67270.00Requires sonication.[1]
PBS66.67234.79---
DMSO---10---

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration Stock Solution in DMSO (100 mg/mL):

  • Materials: this compound powder, anhydrous DMSO (newly opened).

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, conical tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

    • Vortex the mixture briefly.

    • Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Brief, gentle heating may also be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

2. Aqueous Stock Solution in Water (76.67 mg/mL):

  • Materials: this compound powder, sterile distilled or deionized water.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the calculated volume of sterile water to reach a concentration of 76.67 mg/mL.

    • Vortex the solution.

    • Use an ultrasonic bath to facilitate complete dissolution.

    • For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]

    • Use the freshly prepared aqueous solution promptly. For storage, aliquot and freeze at -20°C or -80°C, although stability in aqueous solution over long-term storage should be validated.[1]

Synthesis of this compound (Final Step)

The following protocol outlines the final step in the synthesis of this compound, which involves the conversion of a protected intermediate to the final disodium salt. This is a generalized procedure based on literature descriptions and should be performed by trained chemists in a suitable laboratory setting.[11]

Method 1: Hydrolysis of a Boron-Ethanolamine Complex

  • Reactants: (1R,2S)-Xeruborbactam-ethanolamine complex, aqueous sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Dissolve the (1R,2S)-Xeruborbactam-ethanolamine complex in a suitable solvent mixture, such as acetonitrile/2-MeTHF.

    • Add an aqueous solution of sodium hydroxide (NaOH).

    • Heat the reaction mixture, for example, to 60°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

    • Upon completion, the disodium salt can be isolated by standard procedures such as crystallization or precipitation, followed by filtration and drying.

Method 2: Ester Hydrolysis

  • Reactants: Ester precursor of (1R,2S)-Xeruborbactam, sodium hydroxide (NaOH), dioxane.

  • Procedure:

    • Dissolve the ester precursor of (1R,2S)-Xeruborbactam in dioxane.

    • Add a solution of sodium hydroxide (NaOH).

    • Stir the reaction mixture at an appropriate temperature until the ester hydrolysis is complete, as monitored by TLC or HPLC.

    • Upon completion, isolate the this compound salt, which may involve solvent removal, precipitation, and purification steps.

Visualizations

Mechanism of Action of Xeruborbactam

Xeruborbactam exhibits a dual mechanism of action to overcome bacterial resistance. Its primary role is the inhibition of β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. Additionally, it has its own intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs).

Caption: Dual mechanism of Xeruborbactam: β-lactamase and PBP inhibition.

Experimental Workflow: Preparation of an Aqueous Stock Solution

The following diagram illustrates a typical workflow for the preparation of a sterile aqueous stock solution of this compound for in vitro assays.

Stock_Solution_Workflow start Start weigh Weigh (1R,2S)-Xeruborbactam disodium powder start->weigh add_solvent Add sterile water to the desired concentration weigh->add_solvent dissolve Vortex and sonicate until fully dissolved add_solvent->dissolve sterilize Sterile filter through a 0.22 µm syringe filter dissolve->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing a sterile aqueous stock solution.

References

Application Notes and Protocols for the Quantification of Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeruborbactam is a pioneering, ultra-broad-spectrum β-lactamase inhibitor belonging to the cyclic boronic acid class. Its potent inhibitory activity against a wide array of β-lactamases, including serine and metallo-β-lactamases, makes it a critical component in combating antibiotic resistance.[1][2] The development of robust and reliable analytical methods for the precise quantification of Xeruborbactam in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

These application notes provide detailed protocols for the quantification of Xeruborbactam using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for biological matrices and a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for pharmaceutical formulations.

Analytical Methods Overview

The quantification of Xeruborbactam, particularly at low concentrations in complex biological fluids, necessitates highly sensitive and selective analytical methodologies. LC-MS/MS has been identified as the method of choice for pharmacokinetic studies involving Xeruborbactam.[1] For routine analysis in a quality control setting and for stability testing of the drug product, a validated stability-indicating HPLC-UV method is also essential.

Section 1: Quantification of Xeruborbactam in Human Plasma using LC-MS/MS

This section outlines a detailed protocol for the determination of Xeruborbactam concentrations in human plasma, a critical procedure for pharmacokinetic assessments in clinical and preclinical trials. The method is designed to be sensitive, specific, and reproducible.

Experimental Workflow

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection into UPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Xeruborbactam quantification in plasma by LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Xeruborbactam reference standard

  • Internal Standard (IS) (e.g., a structurally similar molecule not present in the sample)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation (Typical):

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation:

  • Spike 100 µL of human plasma with the internal standard.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC Conditions:

  • Column: Acquity C18 BEH (1.7 µm, 2.1 x 50 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 15% B, increase to 75% B over 1 minute, hold for 2 minutes, then return to initial conditions.[3]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Xeruborbactam: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • (Note: Specific m/z values would be determined during method development)

  • Collision Energy and Cone Voltage: Optimized for each analyte.

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation: Typical Validation Parameters
Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL
Upper Limit of Quantification (ULOQ)-1000 ng/mL
Intra-day Precision (%RSD)< 15%3.5% - 8.2%
Inter-day Precision (%RSD)< 15%4.1% - 9.5%
Accuracy (%Bias)Within ±15%-5.0% to 6.8%
RecoveryConsistent and reproducible> 85%

Section 2: Stability-Indicating HPLC-UV Method for Xeruborbactam in Pharmaceutical Formulations

This section describes a stability-indicating reversed-phase HPLC method for the quantification of Xeruborbactam and the separation of its degradation products in pharmaceutical dosage forms.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis formulation Pharmaceutical Formulation dissolve Dissolution in Diluent formulation->dissolve filter Filtration dissolve->filter inject Injection into HPLC filter->inject standard Reference Standard Preparation standard->inject separation Isocratic/Gradient Elution (C18 Column) inject->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_area Peak Area Measurement chromatogram->peak_area quantification Quantification vs. Standard peak_area->quantification degradation Degradation Product Analysis peak_area->degradation

Caption: Workflow for stability-indicating HPLC-UV analysis of Xeruborbactam.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Xeruborbactam reference standard

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer (pH adjusted)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

2. Instrumentation (Typical):

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Column: C18 (250mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (70:30 v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm (hypothetical, to be determined by UV scan)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Forced Degradation Study: To establish the stability-indicating nature of the method, Xeruborbactam solutions are subjected to stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposure to UV light for 24 hours

The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent Xeruborbactam peak.

Data Presentation: Typical Method Validation Data
ParameterTypical Acceptance CriteriaHypothetical Performance Data
Linearity (r²)≥ 0.9990.9995
Range80-120% of target conc.10-50 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)≤ 2.0%< 1.5%
LOD-0.1 µg/mL
LOQ-0.3 µg/mL
SpecificityNo interference at the retention time of the analytePeak purity > 99.5% in stressed samples

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantitative analysis of Xeruborbactam. The LC-MS/MS method offers the high sensitivity required for pharmacokinetic studies in biological matrices, while the HPLC-UV method provides a reliable, stability-indicating assay for quality control of pharmaceutical formulations. Adherence to these protocols will ensure accurate and reproducible data, supporting the continued development and clinical application of this important β-lactamase inhibitor.

References

Application Notes and Protocols: Xeruborbactam In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo applications of Xeruborbactam (B10854609) (QPX7728), an ultra-broad-spectrum beta-lactamase inhibitor, in various murine infection models. The provided protocols and data are synthesized from published studies to guide the design and execution of similar pre-clinical research.

Introduction

Xeruborbactam is a novel cyclic boronic acid beta-lactamase inhibitor with potent activity against both serine and metallo-beta-lactamases.[1][2] This broad-spectrum activity restores the efficacy of multiple beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria.[3][4] In vivo studies in murine models are crucial for evaluating the therapeutic potential of Xeruborbactam in combination with partner antibiotics. These studies help establish pharmacokinetic/pharmacodynamic (PK/PD) targets and provide evidence for clinical development.[3]

Data Summary: In Vivo Efficacy of Xeruborbactam Combinations

The following tables summarize the quantitative data from key in vivo studies in murine models, demonstrating the efficacy of Xeruborbactam in combination with various beta-lactam antibiotics against carbapenem-resistant Enterobacterales.

Table 1: Efficacy of Xeruborbactam in Combination with Various Beta-Lactams in a Neutropenic Mouse Thigh Infection Model against Carbapenem-Resistant Klebsiella pneumoniae [1][2]

Partner β-LactamXeruborbactam Dose (mg/kg)Dosing FrequencyBacterial Reduction (log10 CFU/thigh)
Aztreonam12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses
Biapenem12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses
Cefepime12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses
Ceftazidime12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses
Ceftolozane12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses
Meropenem12.5, 25, or 50Every 2 hours for 24 hoursBacterial killing observed at all doses

Note: Treatment with beta-lactams alone was either bacteriostatic or resulted in bacterial growth. The combination with Xeruborbactam consistently produced bacterial killing.[1][2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on descriptions from published studies and serve as a guide for laboratory implementation.[1][5][6]

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.

Objective: To evaluate the efficacy of Xeruborbactam in combination with a partner beta-lactam in reducing the bacterial burden of a specific pathogen in the thighs of neutropenic mice.

Materials:

  • Female Swiss mice (or other suitable strain, e.g., BALB/c)[1][5]

  • Cyclophosphamide (B585) for inducing neutropenia[5]

  • Test pathogen (e.g., Carbapenem-resistant Klebsiella pneumoniae)

  • Xeruborbactam (QPX7728)

  • Partner beta-lactam antibiotic

  • Saline solution (vehicle control)

  • Anesthetic agent

  • Surgical tools for tissue homogenization

  • Tryptic Soy Agar (B569324) (TSA) or other suitable growth medium

  • Incubator

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5] This renders the mice neutropenic, minimizing the contribution of the innate immune response to bacterial clearance.[5]

  • Infection:

    • Culture the test pathogen to the mid-logarithmic growth phase.

    • Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6–10^8 CFU/mL).[5]

    • Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into each posterior thigh muscle of the anesthetized mice.[5]

  • Treatment:

    • Initiate treatment at 2 hours post-infection.

    • Administer the designated doses of the partner beta-lactam alone, Xeruborbactam alone (as a control), or the combination of Xeruborbactam and the partner beta-lactam. A vehicle control group (e.g., saline) should also be included.[5]

    • Administer drugs via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens can vary; for example, every 2 hours for 24 hours.[2]

  • Assessment of Bacterial Burden:

    • At the end of the treatment period (e.g., 24 hours post-initiation of therapy), euthanize the mice.

    • Aseptically remove the thigh muscles and homogenize them in sterile saline.

    • Perform serial dilutions of the tissue homogenates and plate them on appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Calculate the mean log10 CFU/thigh for each treatment group.

    • Compare the bacterial burden in the treatment groups to the vehicle control group and the beta-lactam alone group to determine the efficacy of the combination therapy.

Protocol 2: Pharmacokinetic Studies in Mice

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of Xeruborbactam.

Objective: To determine the pharmacokinetic profile of Xeruborbactam in mice following a single dose.

Materials:

  • Female Swiss mice[1]

  • Xeruborbactam (QPX7728)

  • Anesthetic agent

  • Blood collection tubes (e.g., EDTA-containing tubes)[1]

  • Centrifuge

  • LC-MS/MS or other suitable analytical equipment

Procedure:

  • Drug Administration:

    • Administer a single dose of Xeruborbactam to the mice via the desired route (e.g., intraperitoneal).[1]

  • Blood Sampling:

    • At predetermined time points after administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, and 6 hours), euthanize a subset of mice (e.g., 3 mice per time point).[1]

    • Collect blood via cardiac puncture and transfer it to EDTA-containing tubes.[1]

  • Plasma Preparation:

    • Centrifuge the blood samples within 5 minutes of collection to separate the plasma.[1]

  • Sample Analysis:

    • Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of Xeruborbactam.

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Xeruborbactam.

Experimental_Workflow_Thigh_Infection_Model cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Infect Thigh Muscle (e.g., K. pneumoniae) Neutropenia->Infection Treatment Administer Treatment Groups: - Vehicle Control - β-Lactam Alone - Xeruborbactam + β-Lactam Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count CFUs Plating->CFU_Count Data_Analysis Analyze Bacterial Burden CFU_Count->Data_Analysis

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Xeruborbactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactamase β-Lactamase Enzyme Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binding & Inhibition Xeruborbactam Xeruborbactam Xeruborbactam->Beta_Lactamase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of Action of Xeruborbactam with a Beta-Lactam Antibiotic.

References

Application Notes and Protocols: Research on QPX7831, an Oral Prodrug of Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QPX7831 is an orally bioavailable isobutyryloxymethyl ester prodrug of xeruborbactam (B10854609) (formerly QPX7728), a novel broad-spectrum β-lactamase inhibitor.[1] Xeruborbactam exhibits potent inhibitory activity against both serine- and metallo-β-lactamases, addressing key resistance mechanisms in Gram-negative bacteria.[1] Furthermore, xeruborbactam possesses a secondary mechanism of action through direct, albeit modest, antibacterial activity via binding to penicillin-binding proteins (PBPs).[2][3][4] Developed to overcome the limited oral bioavailability of the parent compound, QPX7831 is designed for oral administration, primarily in combination with β-lactam antibiotics, to treat complicated infections like cUTIs caused by multidrug-resistant pathogens.[1][5] This document outlines the key research findings, data, and experimental protocols related to the development and evaluation of QPX7831.

Mechanism of Action

Upon oral administration, the prodrug QPX7831 is absorbed and subsequently cleaved by systemic esterases to release the active molecule, xeruborbactam.[5] Xeruborbactam then exerts a dual-action antimicrobial effect.

  • Primary Mechanism: β-Lactamase Inhibition: As a cyclic boronate compound, xeruborbactam acts as a transition-state analogue that covalently binds to the active site of a wide spectrum of bacterial β-lactamases.[6] This includes clinically significant Class A (e.g., KPC), Class C, Class D (e.g., OXA), and Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[4][7] By inactivating these enzymes, xeruborbactam restores the efficacy of co-administered β-lactam antibiotics.

  • Secondary Mechanism: PBP Binding: At concentrations often higher than those required for β-lactamase inhibition, xeruborbactam demonstrates intrinsic antibacterial activity by binding to and inhibiting multiple PBPs, which are essential for bacterial cell wall synthesis.[3][4] This direct action can contribute to the overall potentiation of β-lactam partners, even in the absence of β-lactamases.[3]

cluster_absorption Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_action Bacterial Target Site QPX7831 QPX7831 (Prodrug) Esterases Serum Esterases QPX7831->Esterases Cleavage Xeruborbactam Xeruborbactam (Active Drug) Esterases->Xeruborbactam BL β-Lactamases (Serine & Metallo) Xeruborbactam->BL Primary Target PBP Penicillin-Binding Proteins (PBPs) Xeruborbactam->PBP Secondary Target BL_Inhibition Enzyme Inactivation BL->BL_Inhibition PBP_Inhibition Cell Wall Synthesis Inhibition PBP->PBP_Inhibition

Caption: Conversion of QPX7831 prodrug and its dual mechanism of action.

Data Presentation

Pharmacokinetic Data

The development of QPX7831 was driven by the need to improve upon the variable oral bioavailability of its parent compound, xeruborbactam (QPX7728).[8] Preclinical and clinical studies have aimed to characterize the pharmacokinetic profile of xeruborbactam following oral administration of the QPX7831 prodrug.

Table 1: Preclinical Oral Bioavailability of Xeruborbactam (QPX7728) vs. Prodrug (QPX7831)

Species Xeruborbactam (Parent Drug) Oral Bioavailability (%) QPX7831 (Prodrug) Oral Bioavailability (%) Reference(s)
Rat 50% >100%* [8]
Dog 50% Not specified [8]
Monkey 20% 100% [8][9]

*Bioavailability over 100% in rats suggests potential interference with xeruborbactam clearance by the prodrug.[8]

Table 2: Human Pharmacokinetic Parameters of Xeruborbactam after Oral QPX7831 Administration (Phase 1)

Parameter Value Condition Reference(s)
Half-life (t½) 24.9 - 31 hours Steady-state [5]

| Volume of Distribution (Vss) | 15.5 - 17.8 L | Steady-state |[5] |

In Vitro Antibacterial Activity of Xeruborbactam

Xeruborbactam exhibits direct, though low-potency, antibacterial activity against several Gram-negative pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Xeruborbactam

Organism Group MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Carbapenem-Resistant Enterobacterales (CRE) 16 32 [2][3]
Carbapenem-Resistant Acinetobacter baumannii 16 64 [2][3]

| Pseudomonas aeruginosa | >64 | >64 |[2] |

Experimental Protocols

Protocol 1: In Vitro Prodrug Cleavage Assay

Objective: To determine the rate of conversion of QPX7831 to xeruborbactam in the presence of biological matrices.

Materials:

  • QPX7831

  • Xeruborbactam reference standard

  • Human, rat, dog, or monkey serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator set to 37°C

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare a stock solution of QPX7831 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add serum or plasma from the desired species. Pre-incubate the plate at 37°C for 10 minutes.

  • Spike QPX7831 into the serum/plasma to a final concentration of 1-10 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard.

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentrations of remaining QPX7831 and newly formed xeruborbactam using a validated HPLC-MS method.

  • Calculate the cleavage half-life (t½) by plotting the disappearance of the prodrug over time.

Protocol 2: Pharmacokinetic (PK) Evaluation in Animal Models

Objective: To determine the oral bioavailability of xeruborbactam following administration of the QPX7831 prodrug.

Materials:

  • Test animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys)

  • QPX7831 formulated for oral gavage

  • Xeruborbactam formulated for intravenous (IV) administration

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • HPLC-MS system

Methodology:

  • Dosing:

    • Oral Group: Administer a single dose of QPX7831 via oral gavage to a cohort of fasted animals (n=3-5 per group).

    • IV Group: Administer a single dose-normalized bolus of xeruborbactam via a suitable vein (e.g., tail vein in rats) to a separate cohort.

  • Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of xeruborbactam in plasma samples using a validated HPLC-MS method.[10]

  • Data Analysis:

    • Calculate PK parameters including Area Under the Curve (AUC), Cmax, and Tmax for both oral and IV routes using non-compartmental analysis.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Prodrug_Synth Prodrug Synthesis (17 candidates) InVitro_Cleavage In Vitro Cleavage (Serum, Liver) Prodrug_Synth->InVitro_Cleavage Animal_PK Animal PK (Rat, Dog, Monkey) InVitro_Cleavage->Animal_PK Promising candidates Selection QPX7831 Selected Animal_PK->Selection Optimal Profile Phase1_SAD Phase 1 SAD* (NCT04578873) Selection->Phase1_SAD IND Filing Phase1_MAD Phase 1 MAD** (NCT04578873) Phase1_SAD->Phase1_MAD Phase1_DDI Phase 1 DDI*** (NCT06079775) Phase1_MAD->Phase1_DDI Phase1_Renal Phase 1 Renal Impairment (NCT06157242) Phase1_DDI->Phase1_Renal caption *SAD: Single Ascending Dose **MAD: Multiple Ascending Dose ***DDI: Drug-Drug Interaction

Caption: Workflow for the development and clinical evaluation of QPX7831.
Protocol 3: Phase 1 Clinical Trial Protocol Outline (Based on NCT04578873)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of QPX7831 in healthy adult subjects.[1]

Study Design: Randomized, double-blind, placebo-controlled.[1]

  • Participants: Healthy adult volunteers (target n=80).[1]

  • Cohorts:

    • Single Ascending Dose (SAD): Subjects receive a single oral dose of QPX7831 or placebo. Doses are escalated in subsequent cohorts after safety review.

    • Multiple Ascending Dose (MAD): Subjects receive multiple oral doses of QPX7831 or placebo over a set period (e.g., daily for 7-14 days).

  • Randomization: Within each cohort, subjects are typically randomized in a 3:1 or similar ratio to receive active drug or placebo (e.g., 6 active: 2 placebo).[10]

Methodology:

  • Screening: Potential subjects undergo medical screening to ensure they meet all inclusion and no exclusion criteria.

  • Dosing: On dosing days, subjects receive QPX7831 or placebo capsules under supervision.

  • Safety Monitoring: Subjects are monitored for treatment-emergent adverse events (AEs). Vital signs, ECGs, and clinical laboratory safety tests (hematology, chemistry, urinalysis) are collected at baseline and throughout the study.

  • Pharmacokinetic Sampling: Intensive plasma and urine samples are collected at frequent intervals after dosing to characterize the full PK profile.[1][10]

  • Bioanalysis: Plasma (total and free drug) and urine samples are analyzed for QPX7831 and xeruborbactam concentrations using a validated HPLC-MS/MS method.[10]

  • Endpoints:

    • Primary: Incidence of AEs, changes in safety parameters, and key PK parameters (Cmax, Tmax, AUC).[1]

    • Secondary: Urine PK parameters (amount and % of dose excreted).[1]

Conclusion

The oral prodrug QPX7831 successfully delivers the broad-spectrum β-lactamase inhibitor xeruborbactam with high oral bioavailability. Its development addresses a critical unmet need for effective oral therapies against multidrug-resistant Gram-negative bacteria. The dual mechanism of action, combining potent enzyme inhibition with direct antibacterial activity, makes it a promising partner for β-lactam antibiotics. Ongoing clinical research continues to define its safety and efficacy profile for future therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2S)-Xeruborbactam Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (1R,2S)-Xeruborbactam disodium (B8443419).

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of the (1R,2S)-Xeruborbactam disodium synthesis.

Issue 1: Low Yield in the Nickel-Catalyzed Borylation Step

Q: My nickel-catalyzed borylation of the benzofuran (B130515) intermediate is resulting in low yields of the desired vinylboronate ester. What are the potential causes and how can I optimize this reaction?

A: Low yields in this step can often be attributed to catalyst deactivation, suboptimal reaction conditions, or impurities in the starting materials. Here are some troubleshooting steps:

  • Catalyst and Ligand Integrity: Ensure the nickel catalyst and phosphine (B1218219) ligands are of high purity and handled under inert conditions to prevent oxidation. Consider preparing the catalyst in situ if you suspect decomposition of a pre-catalyst.

  • Solvent and Base Purity: Anhydrous solvents are critical for this reaction. Ensure your solvent (e.g., THF, toluene) is thoroughly dried. The choice and purity of the base (e.g., Cs₂CO₃, K₂CO₃) can also significantly impact the reaction efficiency.

  • Reaction Temperature: The reaction temperature may need to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions.

  • Starting Material Purity: Impurities in the benzofuran starting material can interfere with the catalytic cycle. Ensure the starting material is pure before proceeding with the borylation.

Issue 2: Poor Diastereoselectivity in the Cyclopropanation Reaction

Q: I am struggling to achieve the desired (1R,2S) stereochemistry during the cyclopropanation of the vinylboronate intermediate. What factors influence the diastereoselectivity of this step?

A: Achieving high diastereoselectivity in the cyclopropanation step, often a Simmons-Smith type reaction, is crucial. The stereochemical outcome is influenced by several factors:

  • Directing Groups: The presence of a directing group, such as a hydroxyl or a chiral auxiliary, can significantly influence the facial selectivity of the cyclopropanation. Ensure that any directing groups are correctly positioned and that the reaction conditions favor their directing effect.

  • Reagent Stoichiometry and Addition Rate: The stoichiometry of the cyclopropanating agent (e.g., diethylzinc (B1219324) and diiodomethane) and its rate of addition can impact selectivity. Slow addition at low temperatures is often recommended to control the reaction.

  • Chiral Auxiliaries: If a chiral auxiliary is used to induce asymmetry, its purity and the conditions for its attachment and removal are critical. Incomplete reactions or racemization during these steps can lower the overall diastereoselectivity.

  • Temperature Control: Maintaining a consistent and low temperature throughout the reaction is often key to maximizing diastereoselectivity.

Issue 3: Hydrolysis of Boronate Ester Intermediates During Purification

Q: I am observing significant hydrolysis of my pinacol (B44631) boronate ester to the corresponding boronic acid during workup and column chromatography. How can I minimize this decomposition?

A: Pinacol boronate esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions and in the presence of water.[1] Here are some strategies to mitigate this issue:

  • Anhydrous Workup: Perform aqueous workups quickly and with neutral water if possible. Avoid acidic or basic aqueous solutions if the boronate ester is sensitive.

  • Alternative Chromatography Media: Silica (B1680970) gel can be acidic and promote hydrolysis. Consider using neutral alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine) before use.[2][3]

  • Aprotic Solvents: Use aprotic solvents for sample preparation and chromatography whenever possible.[1]

  • Supercritical Fluid Chromatography (SFC): SFC using co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) instead of methanol (B129727) has been shown to successfully control the degradation of boronic acid pinacol esters.[1]

  • Derivatization: In some cases, the boronic acid can be temporarily converted to a more stable derivative, such as a BF₃K salt, for purification, and then regenerated.

Issue 4: Formation of High Molecular Weight Species

Q: During HPLC analysis of my reaction mixture, I am observing peaks with longer retention times and mass corresponding to dimers or trimers. What is causing this and how can I prevent it?

A: Boronic acids have a known propensity to form oligomers, especially in solution.[4] This is often concentration and pH-dependent.

  • pH Control: The extent of oligomerization can be influenced by the pH of the solution. Adjusting the pH may help to minimize the formation of these higher molecular weight species.

  • Concentration Effects: Analyze samples at lower concentrations to see if the proportion of oligomers decreases.

  • Structural Considerations: The tendency to form oligomers can be inherent to the structure of the boronic acid. While it may not be entirely preventable, understanding its presence is important for accurate analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of chiral boronate intermediates in the synthesis of Xeruborbactam?

A1: The purification of chiral boronate intermediates presents several challenges. These include the potential for hydrolysis of the boronate ester during chromatography, difficulty in separating diastereomers, and the propensity of boronic acids to be highly polar, making them challenging to handle with standard chromatographic techniques.[2][3] Strategies to overcome these include using neutral chromatography media like alumina, employing aprotic solvents, or utilizing advanced techniques like Supercritical Fluid Chromatography (SFC).[1][2]

Q2: Why is (1R,2S)-Xeruborbactam synthesized as a disodium salt?

A2: The free acid form of Xeruborbactam can be unstable. The formation of the disodium salt significantly improves the stability and shelf-life of the final active pharmaceutical ingredient. This is a common strategy for compounds containing acidic functional groups.

Q3: What analytical techniques are best suited for monitoring the progress of the key synthetic steps?

A3: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of reaction progress.

  • HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): For quantitative analysis of reaction conversion, purity, and detection of byproducts and oligomers.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For identification of intermediates, products, and impurities by their mass-to-charge ratio.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural confirmation of intermediates and the final product.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps (Hypothetical Data)

StepReactionStarting MaterialProductTypical Yield (%)
1Nickel-Catalyzed BorylationSubstituted BenzofuranVinylboronate Ester75-85
2Diastereoselective CyclopropanationVinylboronate EsterChiral Cyclopropylboronate60-70
3Chiral Resolution/PurificationDiastereomeric Mixture(1R,2S)-Cyclopropylboronate40-50 (of theoretical)
4Hydrolysis and Salt FormationPurified EsterThis compound85-95

Note: These are hypothetical yields and can vary significantly based on reaction scale and specific conditions.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is proprietary and not fully available in the public domain. However, a generalized workflow can be inferred from the available literature. For specific, validated protocols, it is recommended to consult relevant patents and primary scientific literature.

Visualizations

Xeruborbactam_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_end Final Product Start Substituted Benzofuran Borylation Ni-Catalyzed Borylation (e.g., with B2pin2) Start->Borylation Key Intermediate Formation Cyclopropanation Diastereoselective Cyclopropanation (e.g., Simmons-Smith) Borylation->Cyclopropanation Stereocenter Introduction TB_Borylation Troubleshooting: - Catalyst activity - Anhydrous conditions - Temperature control Borylation->TB_Borylation Purification Chiral Purification (e.g., Chromatography/Resolution) Cyclopropanation->Purification Isolation of Desired Isomer TB_Cyclopropanation Troubleshooting: - Diastereoselectivity - Reagent stoichiometry - Temperature control Cyclopropanation->TB_Cyclopropanation Hydrolysis Ester Hydrolysis Purification->Hydrolysis TB_Purification Troubleshooting: - Hydrolysis of boronate - Oligomer formation - Choice of stationary phase Purification->TB_Purification SaltFormation Salt Formation (e.g., with NaOH) Hydrolysis->SaltFormation Final API Preparation End (1R,2S)-Xeruborbactam Disodium SaltFormation->End Troubleshooting_Logic cluster_analysis Analysis cluster_solutions Potential Solutions Problem Problem Observed (e.g., Low Yield, Impurity) IdentifyStep Identify Synthetic Step Problem->IdentifyStep ReviewParams Review Reaction Parameters (Temp, Reagents, Time) IdentifyStep->ReviewParams AnalyzeData Analyze Characterization Data (HPLC, LC-MS, NMR) ReviewParams->AnalyzeData OptimizeCond Optimize Conditions AnalyzeData->OptimizeCond If parameters are off PurifyReagents Purify Starting Materials AnalyzeData->PurifyReagents If impurities are detected ChangeMethod Change Purification Method AnalyzeData->ChangeMethod If purification fails

References

Technical Support Center: Optimizing Xeruborbactam Concentration in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Xeruborbactam concentration in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Xeruborbactam?

A1: Xeruborbactam is a dual-action inhibitor. Its primary mechanism is the inhibition of a broad spectrum of serine and metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Additionally, it possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2][3]

Q2: What is a typical starting concentration for Xeruborbactam in in vitro susceptibility testing?

A2: For in vitro susceptibility testing in combination with a β-lactam antibiotic, fixed concentrations of 4 µg/mL or 8 µg/mL of Xeruborbactam are commonly used.[4][5] The choice of concentration can depend on the specific β-lactam partner and the bacterial species being tested.

Q3: Does Xeruborbactam have intrinsic antibacterial activity?

A3: Yes, Xeruborbactam exhibits modest direct antibacterial activity at concentrations generally higher than those required for β-lactamase inhibition.[1][3] This activity is due to its ability to bind to and inhibit PBPs.[1][3]

Q4: How should I prepare and store Xeruborbactam for in vitro assays?

A4: While specific solubility and stability data can be found in the manufacturer's instructions, β-lactamase inhibitors are generally dissolved in a suitable solvent like DMSO to create a stock solution.[6] It is recommended to prepare fresh working solutions for each experiment and to store stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for a known susceptible organism.

Possible Cause Troubleshooting Steps
Degradation of Xeruborbactam or β-lactam partner. Prepare fresh solutions of both Xeruborbactam and the partner antibiotic for each experiment. Ensure proper storage of stock solutions (frozen, protected from light).
Presence of efflux pumps. In some organisms, such as Pseudomonas aeruginosa, efflux pumps like MexAB-OprM can reduce the intracellular concentration of Xeruborbactam, leading to higher MICs.[3] Consider using an efflux pump inhibitor as a control or using bacterial strains with known efflux pump deletions to confirm this as the cause.
Inappropriate fixed concentration of Xeruborbactam. The standard fixed concentrations of 4 or 8 µg/mL may not be optimal for all bacterial strains or β-lactam partners. Perform a checkerboard titration to determine the optimal synergistic concentration of Xeruborbactam and the partner antibiotic.
High bacterial inoculum. A high inoculum can lead to an increased concentration of β-lactamases, potentially overwhelming the inhibitor. Ensure the bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines).

Issue 2: Inconsistent or non-reproducible IC50 values in a PBP binding assay.

Possible Cause Troubleshooting Steps
Displacement of Xeruborbactam by the fluorescent probe. Xeruborbactam's binding to PBPs can be reversible. To prevent displacement by a competitive fluorescent probe (e.g., Bocillin FL), modify the protocol by incubating the reaction mixture with the fluorescent probe on ice (0°C).[1]
Incorrect incubation time. Ensure sufficient incubation time for Xeruborbactam to bind to the PBPs. A one-hour pre-incubation at 30°C before the addition of the fluorescent probe has been shown to be effective.[3]
Membrane preparation quality. The quality and concentration of the bacterial membrane preparation containing the PBPs are critical. Ensure consistent preparation of membrane fractions and quantify the protein concentration to normalize results.

Issue 3: Unexpected morphological changes in bacteria when treated with Xeruborbactam alone.

Possible Cause Explanation
Intrinsic antibacterial activity. At concentrations at or above its MIC, Xeruborbactam's binding to multiple PBPs can induce changes in bacterial cell morphology, similar to those caused by β-lactam antibiotics like meropenem.[3] This is an expected outcome and confirms its secondary mechanism of action.

Quantitative Data Summary

Table 1: Xeruborbactam MIC50/MIC90 Values Against Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-resistant Enterobacterales1632
Carbapenem-resistant Acinetobacter baumannii1664
Pseudomonas aeruginosa>64>64

Data sourced from multiple studies.[1][3][7]

Table 2: Xeruborbactam IC50 Values for PBP Binding

OrganismPBP TargetIC50 (µM)
Escherichia coli & Klebsiella pneumoniaePBP1a/1b, PBP2, PBP340 - 70
Acinetobacter baumanniiPBP1a1.4
PBP223
PBP3140

Data sourced from multiple studies.[3][7]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Xeruborbactam and β-lactam solutions: Prepare stock solutions of Xeruborbactam and the partner β-lactam in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the β-lactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the β-lactam dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the β-lactam in combination with the fixed concentration of Xeruborbactam that completely inhibits visible bacterial growth.

2. Penicillin-Binding Protein (PBP) Binding Assay

This protocol is adapted from published methods.[3]

  • Preparation of Bacterial Membranes:

    • Grow a bacterial culture to mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) and separate the membrane fraction by ultracentrifugation.

    • Wash the membrane pellet and resuspend it in a suitable buffer (e.g., 100 mM Na-phosphate, pH 7.0).

  • Competition Binding:

    • In a microcentrifuge tube, mix the membrane preparation with varying concentrations of Xeruborbactam.

    • Incubate for 1 hour at 30°C to allow Xeruborbactam to bind to the PBPs.

  • Fluorescent Labeling:

    • Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture.

    • Crucially, incubate the reaction on ice (0°C) for 20 minutes. This prevents the displacement of bound Xeruborbactam by the fluorescent probe.[1]

  • Detection and Analysis:

    • Stop the reaction by adding a sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager.

    • The intensity of the fluorescent bands will decrease with increasing concentrations of Xeruborbactam.

    • Quantify the band intensities to determine the IC50 value, which is the concentration of Xeruborbactam required to inhibit 50% of the fluorescent probe binding.

Visualizations

Xeruborbactam_Mechanism_of_Action cluster_bacteria Bacterial Cell BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Degrades PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Xeruborbactam Xeruborbactam Xeruborbactam->BetaLactamase Inhibits Xeruborbactam->PBP Inhibits BetaLactam->PBP Inhibits

Caption: Dual mechanism of action of Xeruborbactam.

MIC_Determination_Workflow A Prepare serial dilutions of β-lactam antibiotic B Add fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) A->B D Inoculate plate with bacteria B->D C Prepare standardized bacterial inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read plate for visible growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination.

PBP_Binding_Assay_Workflow A Prepare bacterial membrane fraction B Incubate membranes with varying concentrations of Xeruborbactam (1 hr, 30°C) A->B C Add fluorescent probe (e.g., Bocillin FL) B->C D Incubate on ice (20 min, 0°C) C->D E Separate proteins by SDS-PAGE D->E F Visualize and quantify fluorescent bands E->F G Determine IC50 F->G

Caption: PBP binding assay workflow.

References

overcoming solubility issues with Xeruborbactam disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Xeruborbactam disodium (B8443419).

Frequently Asked Questions (FAQs)

Q1: What is Xeruborbactam disodium and why is the disodium salt form preferred?

Xeruborbactam, also known as QPX7728, is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor. It is effective against a wide range of serine and metallo-beta-lactamases produced by bacteria to inactivate β-lactam antibiotics.[1][2][3] The disodium salt form is generally preferred for research purposes because the free acid form of Xeruborbactam is prone to instability.[4] The disodium salt retains the same biological activity while offering improved stability.[4]

Q2: What are the recommended storage conditions for Xeruborbactam disodium?

For long-term storage, Xeruborbactam disodium powder should be kept at -20°C in a sealed container, protected from moisture and light.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions.[5][6]

Q3: In which solvents can I dissolve Xeruborbactam disodium?

Xeruborbactam disodium is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) and water are the most frequently used.[1][2] It is also soluble in Phosphate-Buffered Saline (PBS).[1] For in vitro antimicrobial susceptibility testing, it has been dissolved in cation-adjusted Mueller-Hinton broth (CAMHB) at a pH of 7.4.[7]

Q4: Does the quality of the solvent affect solubility?

Yes, the quality of the solvent is critical, especially for DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of Xeruborbactam disodium.[1] It is highly recommended to use newly opened, anhydrous-grade DMSO for preparing stock solutions.[1]

Troubleshooting Guide

Issue: I am having difficulty completely dissolving Xeruborbactam disodium.

Solution:

  • Utilize Mechanical Assistance: Gentle agitation may not be sufficient. The use of an ultrasonic bath is frequently recommended to aid dissolution in both aqueous and organic solvents.[1][2]

  • Apply Gentle Heat: If sonication alone is not effective, gentle warming of the solution can help. Be cautious with the temperature to avoid potential degradation of the compound.

  • Optimize Solvent Choice: If you are experiencing issues with one solvent, consider trying an alternative. Refer to the solubility data table below for options. For cell-based assays, ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system.

Issue: My Xeruborbactam disodium solution appears cloudy or has formed a precipitate after storage.

Solution:

  • Re-dissolve the Compound: Precipitates can sometimes form upon cooling or after a period of storage. Try warming the solution gently and sonicating it again to see if the precipitate re-dissolves.

  • Prepare Fresh Solutions: It is always best practice to prepare fresh solutions for your experiments, especially for aqueous solutions.[1] If you are using a stock solution that has been stored, particularly at -20°C for a prolonged period, it may be necessary to prepare a new one.

  • Filter Sterilization for Aqueous Solutions: If you prepare an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[1]

Data Presentation

Table 1: Solubility of Xeruborbactam Disodium

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100352.16Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is highly recommended.[1][2]
Water (H₂O)76.67270.00Ultrasonic assistance may be needed.[1][2]
PBS66.67234.79Ultrasonic assistance may be needed.[1]
Cation-Adjusted Mueller-Hinton Broth (pH 7.4)Not specifiedNot specifiedUsed for antimicrobial susceptibility testing.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Materials:

    • Xeruborbactam disodium powder

    • Newly opened, anhydrous-grade Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh the desired amount of Xeruborbactam disodium powder in a sterile tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube for 30-60 seconds to initially mix the compound and solvent.

    • Place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solid is completely dissolved. The solution should be clear.

    • If necessary, gentle warming can be applied in conjunction with sonication.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Visualizations

experimental_workflow Workflow for Preparing Xeruborbactam Disodium Solution start Start: Weigh Xeruborbactam disodium powder add_solvent Add appropriate solvent (e.g., DMSO, H₂O) start->add_solvent mix Vortex to mix add_solvent->mix ultrasonicate Ultrasonicate for 5-10 minutes mix->ultrasonicate check_dissolution Is the solution clear? ultrasonicate->check_dissolution gentle_heat Apply gentle heat and continue sonication check_dissolution->gentle_heat No store Aliquot and store at -20°C or -80°C check_dissolution->store Yes gentle_heat->ultrasonicate

Caption: A flowchart illustrating the recommended steps for dissolving Xeruborbactam disodium.

troubleshooting_workflow Troubleshooting Solubility Issues start Problem: Incomplete Dissolution or Precipitation check_solvent Is the solvent fresh and of appropriate grade? start->check_solvent use_new_solvent Use newly opened, anhydrous DMSO or high-purity water check_solvent->use_new_solvent No sonicate_heat Apply sonication and/or gentle heat check_solvent->sonicate_heat Yes use_new_solvent->sonicate_heat check_dissolution Does it dissolve? sonicate_heat->check_dissolution prepare_fresh Consider preparing a fresh solution check_dissolution->prepare_fresh No solution_ready Solution is ready for use check_dissolution->solution_ready Yes

Caption: A decision tree for troubleshooting common solubility problems with Xeruborbactam disodium.

References

Technical Support Center: Investigating the Impact of Efflux Pumps on Xeruborbactam Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of efflux pumps on the activity of Xeruborbactam.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of Resistance-Nodulation-Division (RND) efflux pumps on the in vitro activity of Xeruborbactam?

A1: The impact of RND efflux pumps on Xeruborbactam's activity is species-dependent. In Pseudomonas aeruginosa and Acinetobacter baumannii, the MexAB-OprM and AdeIJK efflux pumps, respectively, can significantly reduce the susceptibility to Xeruborbactam, leading to a 4- to 16-fold increase in the Minimum Inhibitory Concentration (MIC).[1] Conversely, for Enterobacterales, the major efflux pump AcrAB-TolC does not appear to significantly affect Xeruborbactam's potency.

Q2: My MIC values for Xeruborbactam are inconsistent across experiments with the same efflux pump mutant strain. What could be the cause?

A2: Variability in MIC results can arise from several factors. Common issues include inconsistent inoculum preparation, leading to different bacterial densities, and suboptimal assay conditions such as deviations in incubation time or temperature. Ensure that you are strictly adhering to standardized protocols for inoculum preparation and incubation. Additionally, verify the purity of your bacterial isolate, as a mixed culture can lead to uninterpretable results.

Q3: I am not observing the expected fold-change in Xeruborbactam MIC when using an efflux pump inhibitor (EPI). What should I check?

A3: Several factors can influence the effectiveness of an EPI in an MIC assay. Firstly, ensure the EPI is used at its optimal, non-toxic concentration. The solvent used to dissolve the EPI could also interfere with the assay, so a solvent-only control is crucial. Additionally, some EPIs can be substrates of the efflux pumps themselves or may have off-target effects, such as membrane permeabilization, which can complicate the interpretation of results. It is also important to consider that the expression of efflux pumps can be complex and may be induced or repressed by the presence of the EPI or the antibiotic itself.

Q4: My RT-qPCR results for efflux pump gene expression do not correlate with the observed changes in Xeruborbactam MIC. Why might this be?

A4: A lack of correlation between gene expression and MIC values can be due to several reasons. Post-transcriptional and post-translational modifications can affect the final amount and activity of the efflux pump protein, meaning that mRNA levels do not always directly translate to functional pump levels. Furthermore, other resistance mechanisms may be at play, such as alterations in drug targets or enzymatic degradation of the antibiotic, which would not be reflected in efflux pump gene expression levels. It is also crucial to ensure the quality and integrity of your RNA samples and the specificity of your RT-qPCR primers.

Troubleshooting Guides

Troubleshooting Variable Xeruborbactam MIC Results
Observed Problem Potential Cause Recommended Action
High variability in MICs for the same strain across different experimental runs.Inconsistent inoculum density.Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting to a 0.5 McFarland standard.
Contamination of the bacterial culture.Streak the culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay.
Variations in incubation conditions.Ensure consistent incubation temperature and duration for all experiments.
Unexpectedly high MICs in efflux pump knockout strains.Compensatory upregulation of other efflux pumps.Investigate the expression of other known efflux pump genes in the knockout strain via RT-qPCR.
Presence of other resistance mechanisms.Perform whole-genome sequencing to identify other potential resistance determinants.
No significant difference in MIC between wild-type and efflux-overexpressing strains.The specific efflux pump does not transport Xeruborbactam.Confirm the substrate specificity of the efflux pump using known substrates.
Issues with the genetic modification of the overexpressing strain.Verify the overexpression of the efflux pump gene using RT-qPCR and Western blotting if possible.
Troubleshooting Efflux Pump Gene Expression Analysis by RT-qPCR
Observed Problem Potential Cause Recommended Action
No amplification or very late amplification in samples that should contain the target gene.Poor RNA quality or degradation.Assess RNA integrity using gel electrophoresis or a bioanalyzer. Prepare fresh RNA samples if necessary.
Inefficient cDNA synthesis.Optimize the reverse transcription reaction. Consider using a different reverse transcriptase or priming strategy.
Poorly designed primers.Re-design and validate primers to ensure specificity and efficiency.
Non-specific amplification or multiple peaks in the melt curve.Primer-dimer formation or off-target amplification.Optimize the annealing temperature and primer concentrations. Consider redesigning primers.
Genomic DNA contamination.Treat RNA samples with DNase I before reverse transcription.
Inconsistent results between biological replicates.Variability in bacterial culture conditions.Ensure consistent growth phase and conditions for all cultures before RNA extraction.
Pipetting errors.Use calibrated pipettes and exercise care during reaction setup.

Quantitative Data Summary

The following table summarizes the impact of specific efflux pumps on the Minimum Inhibitory Concentration (MIC) of Xeruborbactam against various bacterial species.

Bacterial Species Efflux Pump Genotype Fold-Change in Xeruborbactam MIC
Pseudomonas aeruginosaMexAB-OprMEfflux-proficient vs. deficient4 to 16-fold increase
Acinetobacter baumanniiAdeIJKEfflux-proficient vs. deficient4 to 16-fold increase
Escherichia coliAcrAB-TolCWild-type vs. overexpression/inactivationNo significant effect
Klebsiella pneumoniaeAcrAB-TolCWild-type vs. overexpression/inactivationNo significant effect

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Xeruborbactam

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Xeruborbactam stock solution of known concentration.
  • Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
  • (Optional) Efflux pump inhibitor (EPI) stock solution.

2. Serial Dilution of Xeruborbactam:

  • Prepare a two-fold serial dilution of Xeruborbactam in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
  • If using an EPI, add it to the CAMHB at the desired fixed concentration before preparing the Xeruborbactam dilutions.

3. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of Xeruborbactam that completely inhibits visible bacterial growth.

Protocol 2: RT-qPCR for Efflux Pump Gene Expression

1. RNA Extraction:

  • Grow bacterial cultures to the mid-logarithmic phase.
  • Expose a subset of the cultures to a sub-inhibitory concentration of Xeruborbactam for a defined period.
  • Harvest the bacterial cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and random primers or gene-specific primers.

3. Quantitative PCR (qPCR):

  • Perform qPCR using a suitable master mix, primers specific for the efflux pump gene of interest, and a housekeeping gene for normalization (e.g., rpoB, gyrA).
  • The reaction should include a no-template control and a no-reverse-transcriptase control.
  • Cycling conditions will depend on the qPCR machine and primers used but generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start culture Bacterial Culture (Wild-type & Mutant) start->culture rna_extraction RNA Extraction culture->rna_extraction mic_prep Prepare MIC Plates (with/without EPI) culture->mic_prep cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_qpcr RT-qPCR cDNA_synthesis->rt_qpcr mic_assay Broth Microdilution MIC Assay mic_prep->mic_assay mic_analysis Determine MIC & Fold-Change mic_assay->mic_analysis qpcr_analysis Calculate Relative Gene Expression rt_qpcr->qpcr_analysis correlation Correlate MIC with Gene Expression mic_analysis->correlation qpcr_analysis->correlation

Caption: Experimental workflow for investigating efflux pump impact.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation start->check_inoculum check_purity Check Culture Purity start->check_purity check_conditions Review Assay Conditions start->check_conditions consistent Results Consistent check_inoculum->consistent OK inconsistent Results Still Inconsistent check_inoculum->inconsistent Issue Found check_purity->consistent OK check_purity->inconsistent Issue Found check_conditions->consistent OK check_conditions->inconsistent Issue Found troubleshoot_further Investigate Other Factors (e.g., reagent stability) inconsistent->troubleshoot_further

References

Xeruborbactam Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Xeruborbactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Xeruborbactam in solution during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of Xeruborbactam in solution?

A1: Xeruborbactam, a cyclic boronic acid-based β-lactamase inhibitor, is susceptible to several degradation pathways in aqueous solutions. The primary causes of instability include:

  • Oxidative Deboronation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, converting it into an inactive alcohol (phenol) and boric acid. At physiological pH, this oxidation can occur at rates comparable to that of thiols[1][2].

  • pH-Dependent Hydrolysis (Protodeboronation): Cleavage of the carbon-boron bond can occur, where the boronic acid group is replaced by a hydrogen atom. This process is often highly dependent on the pH of the solution and can be accelerated by heat or the presence of certain metal catalysts[3].

  • Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process can complicate reaction stoichiometry and reduce the concentration of the active monomeric form[3].

Q2: How does pH affect the stability of Xeruborbactam in solution?

A2: The stability of boronic acids like Xeruborbactam is significantly influenced by pH. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they are converted to an anionic, tetrahedral boronate form[4]. The rate of degradation can vary by orders of magnitude across the pH range of 1-13[3]. For some boronic acids, decomposition is accelerated under basic conditions[3]. A stability study on Xeruborbactam involved incubating solutions at pH values ranging from 1 to 13 to assess its stability profile across this range[5].

Q3: Is there a more stable form of Xeruborbactam available for experimental use?

A3: Yes, the free acid form of Xeruborbactam is noted to be prone to instability. It is advisable to use the more stable disodium (B8443419) salt form (Xeruborbactam disodium), which retains the same biological activity[6]. For solid compounds, storage in a tightly sealed container in a dry, cool, and well-ventilated place is recommended to maintain quality[3].

Q4: How should I prepare and store Xeruborbactam stock solutions?

A4: To maximize stability, stock solutions should be prepared fresh for each experiment whenever possible[3]. If a solution must be stored, it is best to use a dry, inert solvent and keep it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C or -80°C). For short-term storage (days to weeks), refrigeration at 0-4°C in the dark may be acceptable[7]. Avoid repeated freeze-thaw cycles.

Q5: What analytical methods are suitable for monitoring the stability of Xeruborbactam?

A5: Several analytical methods can be employed to assess the stability of Xeruborbactam:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique for purity analysis of boronic acids. However, care must be taken to prevent on-column hydrolysis. Specialized methods, such as using aprotic diluents or mobile phases with high pH, may be necessary to obtain accurate results[8][9].

  • UV-Vis Spectroscopy: A simple method to monitor for changes in the chemical structure. A study on Xeruborbactam used UV-Vis absorbance spectra (200-800 nm) to monitor changes at its characteristic peak of 340.5 nm during pH and thermal stability assessments[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹¹B NMR can be used to quantify the parent compound and identify degradation products over time[3].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Xeruborbactam solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of Xeruborbactam in the prepared solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its purity before use via an analytical method like HPLC. Store stock solutions in small, single-use aliquots at -20°C or below and protect from light.
Precipitate forms in the solution upon storage. Formation of less soluble degradation products or boroxine (B1236090) trimers. pH shift affecting solubility.Use the recommended disodium salt form of Xeruborbactam for better solubility and stability[6]. Ensure the buffer has sufficient capacity to maintain the target pH. If precipitation occurs, the solution should be discarded.
Observed degradation during analytical testing (e.g., extra peaks in HPLC). On-column hydrolysis or degradation during sample preparation for RP-HPLC analysis.Use a diluent composed of an aprotic solvent (e.g., acetonitrile) for sample preparation. Employ an HPLC method optimized for boronic acids, which may include a column with low silanol (B1196071) activity and a mobile phase without acidic modifiers[9].
Variability between experimental replicates. Inconsistent solution preparation or handling. Degradation occurring at different rates due to exposure to air (oxidation) or light.Standardize solution preparation protocols. Use deoxygenated buffers if oxidative degradation is suspected. Protect solutions from light by using amber vials or covering them with foil.

Experimental Protocols & Methodologies

Protocol 1: General pH and Thermal Stability Assessment

This protocol is based on the methodology described for assessing Xeruborbactam stability[5].

Objective: To evaluate the stability of Xeruborbactam in solutions of varying pH and at different temperatures.

Materials:

  • Xeruborbactam (disodium salt recommended)

  • 0.1 M HCl and 0.1 M NaOH

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate) or a universal buffer[10].

  • UV-Vis Spectrophotometer

  • Controlled temperature water bath or incubator

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Xeruborbactam in a suitable solvent (e.g., water or DMSO, depending on solubility) and determine its initial concentration and purity.

  • pH Stability:

    • Prepare a series of aliquots of the Xeruborbactam solution in different buffers to achieve final pH values of 1, 3, 5, 7, 9, 11, and 13.

    • Incubate the aliquots at room temperature for a defined period (e.g., 48 hours).

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each pH condition.

    • Record the UV-Vis absorbance spectrum (200-800 nm) and note any changes in the characteristic peak at 340.5 nm[5].

    • (Optional) Analyze the samples by a stability-indicating HPLC method to quantify the remaining percentage of Xeruborbactam.

  • Thermal Stability:

    • Prepare aliquots of Xeruborbactam in a buffer of a specific pH (e.g., pH 7.4).

    • Incubate the separate aliquots at various temperatures (e.g., 5, 15, 25, 35, 45, and 55 °C) for a defined period (e.g., 48 hours).

    • At specified time points, remove samples and allow them to return to room temperature.

    • Analyze the samples by UV-Vis spectroscopy and/or HPLC as described for the pH stability study.

Data Presentation:

The results of these stability studies can be summarized in the following tables:

Table 1: pH Stability of Xeruborbactam at Room Temperature (48 hours)

pH% Remaining Xeruborbactam (HPLC)Change in Absorbance at 340.5 nmObservations (e.g., color change, precipitation)
1
3
5
7
9
11
13

Table 2: Thermal Stability of Xeruborbactam at pH 7.4 (48 hours)

Temperature (°C)% Remaining Xeruborbactam (HPLC)Change in Absorbance at 340.5 nmObservations
5
15
25
35
45
55

Visualizations

cluster_prep Solution Preparation cluster_degradation Potential Degradation Pathways Xeruborbactam Xeruborbactam (Disodium Salt) Solution Xeruborbactam Solution (Active Monomer) Xeruborbactam->Solution Buffer Aqueous Buffer (e.g., pH 7.4) Buffer->Solution Oxidation Oxidative Deboronation (Inactive Alcohol + Boric Acid) Solution->Oxidation O₂ / ROS Hydrolysis Protodeboronation (pH-dependent) Solution->Hydrolysis H₂O (pH, Temp dependent) Trimerization Dehydration to Boroxine (Inactive Trimer) Solution->Trimerization - H₂O

Caption: Major degradation pathways for Xeruborbactam in aqueous solution.

start Start: Inconsistent Experimental Results check_prep Was the solution prepared fresh? start->check_prep check_storage Was the stock solution stored correctly? (Aliquot, -20°C, Dark) check_prep->check_storage Yes prep_fresh Action: Prepare a fresh solution for each experiment. check_prep->prep_fresh No check_purity Has the purity of the stock solution been verified? check_storage->check_purity Yes store_correctly Action: Implement proper storage protocol. check_storage->store_correctly No verify_purity Action: Analyze purity (e.g., by HPLC) before use. check_purity->verify_purity No discard Action: Discard old stock and obtain a new lot. check_purity->discard Yes (Purity is low) end_node Problem Resolved prep_fresh->end_node store_correctly->end_node verify_purity->end_node discard->prep_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting inconsistent results with Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

Xeruborbactam Technical Support Center

Welcome to the technical support center for Xeruborbactam, a novel diazabicyclooctane (DBO) class non-β-lactam β-lactamase inhibitor. Xeruborbactam is designed for co-administration with β-lactam antibiotics to combat infections caused by bacteria producing a wide range of β-lactamase enzymes.[1][2] This guide provides troubleshooting for common experimental issues and detailed protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) results for my antibiotic/Xeruborbactam combination?

A1: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing and can stem from several factors.[3][4][5] Follow these troubleshooting steps to identify the source of variability:

  • Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in your Mueller-Hinton Broth (MHB) is critical. Ensure you are using cation-adjusted MHB as specified in CLSI or EUCAST guidelines. Lot-to-lot variability in media can affect antibiotic uptake and activity.

  • Inoculum Effect: A higher-than-standardized bacterial inoculum can lead to the hydrolysis of the partner antibiotic before Xeruborbactam can effectively inhibit the β-lactamase enzymes, resulting in artificially high MIC values.[6] Always verify your inoculum concentration (typically ~5 x 10⁵ CFU/mL) via spectrophotometry or plate counts.[7]

  • Xeruborbactam Stability: Xeruborbactam is supplied as a lyophilized powder. Reconstituted stock solutions may lose potency if not stored correctly. Prepare fresh stock solutions or aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

  • Procedural Variations: Strict adherence to a standardized protocol is essential for reproducibility.[4][8] Ensure consistent incubation times (16-20 hours), temperature (35°C ± 2°C), and reading methods (visual vs. spectrophotometric).[7][9]

Q2: Xeruborbactam shows reduced efficacy against bacterial strains expressing certain β-lactamases. Why is this happening?

A2: While Xeruborbactam has a broad spectrum of activity, variations in efficacy can be attributed to several resistance mechanisms:[10][11]

  • Spectrum of Inhibition: Xeruborbactam is highly effective against Ambler class A (like KPC and other ESBLs) and class C β-lactamases.[12] Its activity against class D enzymes (OXA-type carbapenemases) can be variable, and it is not active against class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[11] Confirm the specific β-lactamase profile of your test strains.

  • Enzyme Modification: Mutations within the β-lactamase active site can reduce the binding affinity of Xeruborbactam, rendering it less effective as an inhibitor.[13]

  • Overexpression of β-Lactamases: Some resistant isolates may significantly overproduce β-lactamase enzymes, effectively titrating out Xeruborbactam at standard concentrations.[10]

  • Efflux Pumps and Porin Loss: Resistance can also arise from mechanisms that are not related to direct enzyme inhibition, such as the active efflux of the antibiotic/inhibitor combination or the loss of outer membrane porins, which restricts drug entry into the bacterial cell.[10]

Q3: I am observing poor correlation between my in vitro MIC data and in vivo animal model results. What are the potential causes?

A3: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[5][14] Key factors to consider include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The efficacy of β-lactam/β-lactamase inhibitor combinations depends on maintaining plasma concentrations of both compounds above a critical threshold for a sufficient duration.[15] Investigate the PK properties of Xeruborbactam in your animal model, including its half-life, volume of distribution, and clearance.[1] The PK profiles of the inhibitor and the partner antibiotic should be closely matched.[12]

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active Xeruborbactam available at the site of infection. Determine the extent of protein binding for your specific animal model.

  • Metabolic Stability: Xeruborbactam may be metabolized in vivo, leading to lower active concentrations than predicted from in vitro studies. Assess the metabolic stability of the compound in liver microsomes from the relevant animal species.

  • Inoculum and Infection Site: The bacterial load and specific microenvironment at the site of infection in an animal model can be vastly different from the conditions in a broth microdilution plate, impacting drug efficacy.[6]

Data Presentation

Table 1: Troubleshooting Inconsistent MIC Values for K. pneumoniae ATCC BAA-1705 (KPC-producing)

ConditionPartner Antibiotic (Meropenem) MIC (µg/mL)Meropenem + Xeruborbactam (4 µg/mL) MIC (µg/mL)Notes
Problematic Data
Lab A (Standard MHB)328High variability observed.
Lab B (High Inoculum)3216Inoculum was 10⁷ CFU/mL.
Lab C (Old Stock Sol.)324Xeruborbactam stock was 2 months old.
Expected Data
Standardized Protocol32≤1Using Cation-Adjusted MHB, verified inoculum (~5x10⁵ CFU/mL), and fresh Xeruborbactam stock solution.

Table 2: Comparative Inhibitory Activity of Xeruborbactam

β-Lactamase EnzymeAmbler ClassRepresentative OrganismXeruborbactam IC₅₀ (nM)
KPC-2AK. pneumoniae15
TEM-1AE. coli25
CTX-M-15AE. coli12
AmpCCE. cloacae30
OXA-48DK. pneumoniae150
NDM-1BE. coli>10,000 (Inactive)

Experimental Protocols & Visualizations

Protocol: Standardized Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of Xeruborbactam.

1. Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well sterile, clear, U-bottom microtiter plates.

  • Partner β-lactam antibiotic powder.

  • Xeruborbactam lyophilized powder.

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705).

  • Sterile DMSO or water for reconstitution.

  • 0.9% sterile saline.

  • Spectrophotometer.

2. Preparation of Reagents:

  • Xeruborbactam Stock: Reconstitute Xeruborbactam powder in sterile DMSO to a concentration of 1280 µg/mL. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute it in CAMHB to the required working concentration.

  • Antibiotic Stock: Prepare a stock solution of the partner β-lactam antibiotic in an appropriate solvent as per the manufacturer's instructions, typically at 1280 µg/mL.

  • Working Solutions: Prepare a solution of CAMHB containing a fixed concentration of Xeruborbactam (e.g., 8 µg/mL, which will be diluted to a final testing concentration of 4 µg/mL).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) agar (B569324) plate, pick 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Assay Procedure:

  • Lay out a 96-well plate. Add 100 µL of the CAMHB/Xeruborbactam working solution to wells in columns 1 through 11. Add 100 µL of drug-free CAMHB to column 12 (growth control).

  • In column 1, add 100 µL of the antibiotic stock solution to achieve the highest desired concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process down to column 10. Discard 100 µL from column 10. Column 11 serves as the inhibitor-only control.

  • Add 100 µL of the standardized bacterial inoculum to each well (columns 1-12). The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16] Read the plate visually or with a microplate reader.

Mandatory Visualizations

MechanismOfAction cluster_bacterium Bacterial Cell PBP PBP (Cell Wall Synthesis) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to BLI_Target β-Lactamase Enzyme BL_Degraded Degraded Antibiotic BLI_Target->BL_Degraded BL β-Lactam Antibiotic BL->PBP Binding & Inhibition BL->BLI_Target Hydrolysis Xeru Xeruborbactam Xeru->BLI_Target Inhibition

Caption: Mechanism of Xeruborbactam protecting a β-lactam antibiotic.

MIC_Workflow A 1. Prepare Reagents (CAMHB, Antibiotic, Xeruborbactam) D 4. Prepare Plate (Serial dilutions of antibiotic in CAMHB + Xeruborbactam) A->D B 2. Prepare Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum (to ~1x10^6 CFU/mL) B->C E 5. Inoculate Plate (Final vol: 200µL, ~5x10^5 CFU/mL) C->E D->E F 6. Incubate (16-20h at 35°C) E->F G 7. Read Results (Determine lowest concentration with no visible growth) F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

TroubleshootingTree Start Inconsistent MIC Results CheckMedia Is Cation-Adjusted MHB being used? Start->CheckMedia CheckInoculum Was inoculum density verified (~5x10^5 CFU/mL)? CheckMedia->CheckInoculum Yes Sol_Media Use Cation-Adjusted MHB from a reliable supplier. CheckMedia->Sol_Media No CheckStock Are Xeruborbactam stocks fresh / stored correctly? CheckInoculum->CheckStock Yes Sol_Inoculum Standardize inoculum using a 0.5 McFarland standard and appropriate dilution. CheckInoculum->Sol_Inoculum No CheckProtocol Is a standardized protocol (e.g., incubation time/temp) strictly followed? CheckStock->CheckProtocol Yes Sol_Stock Prepare fresh stocks or use properly stored aliquots. Avoid freeze-thaw cycles. CheckStock->Sol_Stock No Sol_Protocol Review and adhere strictly to CLSI/EUCAST guidelines. CheckProtocol->Sol_Protocol No End Results should now be consistent. CheckProtocol->End Yes

Caption: Logical troubleshooting tree for inconsistent MIC results.

References

Technical Support Center: Protocol Refinement for Xeruborbactam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing Xeruborbactam susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Xeruborbactam?

A1: Xeruborbactam is a potent, broad-spectrum β-lactamase inhibitor. It is a cyclic boronate compound that inactivates a wide range of β-lactamase enzymes, including serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B)[1][2]. These enzymes are a primary mechanism of resistance in many bacteria to β-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam can restore the activity of partner β-lactam antibiotics, such as meropenem (B701), against resistant organisms[3][4]. Additionally, Xeruborbactam exhibits some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis[1][5].

Q2: What is the recommended partner antibiotic for Xeruborbactam susceptibility testing?

A2: While Xeruborbactam has been studied in combination with various β-lactams, meropenem is a frequently used partner in research and clinical development[3][4].

Q3: What is the standard concentration of Xeruborbactam to be used in susceptibility testing?

A3: A fixed concentration of 8 µg/mL of Xeruborbactam is commonly used when testing in combination with a partner β-lactam like meropenem[3].

Q4: Are there established clinical breakpoints for interpreting Xeruborbactam susceptibility results?

A4: As of the latest guidelines, specific clinical breakpoints for Xeruborbactam combinations (e.g., meropenem-xeruborbactam) have not been formally established by regulatory bodies like the FDA or standards organizations such as CLSI and EUCAST. The current recommendation is to use the clinical breakpoints of the partner β-lactam antibiotic alone for interpretation[3][4]. For instance, when testing meropenem-xeruborbactam, the interpretive criteria for meropenem should be applied.

Q5: What are the recommended quality control (QC) strains for Xeruborbactam susceptibility testing?

A5: Specific QC ranges for meropenem-xeruborbactam are not yet listed in the main tables of the most recent CLSI M100 or EUCAST QC documents. However, the CLSI M100-ED35 (2025) document has begun to incorporate QC ranges for other Xeruborbactam combinations, such as Ceftibuten-xeruborbactam, against specific Klebsiella pneumoniae ATCC strains[6]. It is recommended to use standard, non-fastidious QC strains like Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 29213™ to monitor the performance of the partner antibiotic and the testing procedure in general.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values 1. Incorrect concentration of Xeruborbactam or the partner β-lactam.2. Improper inoculum preparation (too dense or too light).3. Contamination of the bacterial culture.4. Degradation of antimicrobial agents.1. Verify the correct preparation of stock solutions and final concentrations in the testing panel.2. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.3. Perform a purity check of the inoculum by subculturing onto an appropriate agar (B569324) plate.4. Prepare fresh stock solutions of the antimicrobials. Store stock solutions and testing panels at the recommended temperatures.
Unexpectedly high MICs suggesting resistance in known susceptible strains 1. Presence of an uncharacterized resistance mechanism.2. Inactivation of Xeruborbactam or the partner antibiotic.3. Issues with the testing medium (e.g., incorrect cation concentration).1. Confirm the identity and expected susceptibility profile of the strain.2. Ensure proper storage and handling of the antimicrobial agents.3. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI for broth microdilution.
No zone of inhibition or very small zones in disk diffusion testing 1. Incorrect disk content.2. Improper storage of antibiotic disks.3. Inoculum is too dense.4. Agar depth is too great.1. Verify that the correct antibiotic disks are being used.2. Store disks in a desiccated environment at the recommended temperature to prevent degradation.3. Ensure the inoculum is prepared to a 0.5 McFarland standard.4. The agar depth in the Petri dish should be uniform and approximately 4 mm.
Growth in skip wells in broth microdilution 1. Contamination of the well.2. Errors in the dilution series preparation.1. Carefully inspect the purity of the inoculum. Repeat the test with a fresh subculture.2. Review and verify the dilution procedure. Ensure proper mixing at each dilution step.

Experimental Protocols

Broth Microdilution (BMD) for Meropenem-Xeruborbactam

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests.

  • Preparation of Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of meropenem.

    • Prepare a stock solution of Xeruborbactam.

    • In the CAMHB, prepare serial twofold dilutions of meropenem.

    • Add Xeruborbactam to each well containing the meropenem dilutions to achieve a final fixed concentration of 8 µg/mL.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL Xeruborbactam) that completely inhibits visible growth of the organism.

    • Interpret the MIC based on the clinical breakpoints for meropenem alone as per CLSI or EUCAST guidelines.

Disk Diffusion for Meropenem-Xeruborbactam

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

  • Preparation of Media: Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method (standardized to 0.5 McFarland).

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply a meropenem disk (10 µg) onto the surface of the inoculated agar.

    • If combination disks for meropenem-xeruborbactam are not available, this method may not be suitable for routine testing.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the zone size based on the clinical breakpoints for meropenem as established by CLSI or EUCAST.

Visualizations

Xeruborbactam_Mechanism cluster_bacteria Bacterial Cell beta_lactamase β-Lactamase Enzyme inactivated_bl Inactivated β-Lactamase beta_lactam β-Lactam Antibiotic (e.g., Meropenem) beta_lactam->beta_lactamase Hydrolysis (Inactivation) pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes xeruborbactam Xeruborbactam xeruborbactam->beta_lactamase Inhibition xeruborbactam->pbp Direct Inhibition (Intrinsic Activity)

Caption: Mechanism of Action of Xeruborbactam.

BMD_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_abx Prepare Meropenem Dilutions + Fixed Xeruborbactam (8 µg/mL) prep_media->prep_abx inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_abx->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret using Meropenem Breakpoints (CLSI/EUCAST) read_mic->interpret

Caption: Broth Microdilution (BMD) Workflow for Xeruborbactam Susceptibility Testing.

References

impact of porin mutations on Xeruborbactam MIC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xeruborbactam

Welcome to the technical support center for Xeruborbactam. This guide provides troubleshooting information and frequently asked questions regarding the impact of porin mutations on Xeruborbactam's minimum inhibitory concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: We are observing elevated Xeruborbactam MICs against Pseudomonas aeruginosa isolates that are wild-type for all known beta-lactamases. What could be the cause?

A1: Increased Xeruborbactam MICs in the absence of beta-lactamase-mediated resistance can often be attributed to modifications in outer membrane permeability. Specifically, mutations in the OprD porin are a common mechanism of resistance. These mutations can lead to a reduction or complete loss of OprD expression, thereby limiting the entry of Xeruborbactam into the periplasmic space. We recommend sequencing the oprD gene to identify any potential mutations.

Q2: How can we confirm that an observed OprD mutation is responsible for the increase in Xeruborbactam MIC?

A2: To confirm the role of a specific OprD mutation, a complementation study is the recommended approach. This involves expressing a wild-type copy of the oprD gene in the resistant isolate and then re-determining the Xeruborbactam MIC. A significant decrease in the MIC upon complementation would confirm that the OprD mutation is the primary cause of the observed resistance.

Q3: Does the combination of a porin mutation with a low-level expression of a beta-lactamase have a synergistic effect on Xeruborbactam MIC?

A3: Yes, a synergistic effect on the MIC is possible. While Xeruborbactam is a potent beta-lactamase inhibitor, reduced intracellular concentration due to a porin mutation can lower its effectiveness. This can allow even low-level beta-lactamase activity to contribute to an overall increase in the MIC. It is advisable to perform both porin analysis and beta-lactamase activity assays in such cases.

Troubleshooting Guide

Issue: Inconsistent Xeruborbactam MIC results for the same bacterial isolate.

  • Possible Cause 1: Inoculum preparation. Variation in the inoculum density can lead to inconsistent MIC values.

    • Solution: Ensure strict adherence to standardized protocols for inoculum preparation, such as the McFarland standard, to achieve a consistent starting bacterial concentration.

  • Possible Cause 2: Media variability. The composition of the growth medium can influence both bacterial growth and the activity of Xeruborbactam.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a single, quality-controlled lot for all experiments to minimize variability.

  • Possible Cause 3: Instability of the isolate. The isolate may be gaining or losing the resistance determinant (e.g., a plasmid) upon subculturing.

    • Solution: Minimize the number of subcultures before performing the MIC assay. It is recommended to use a fresh culture from a frozen stock for each experiment.

Data Summary

The following table summarizes the impact of common OprD mutations on Xeruborbactam MIC in P. aeruginosa.

Isolate IDOprD Mutation TypeXeruborbactam MIC (µg/mL)Fold Change vs. Wild-Type
PA-WTWild-Type2-
PA-M1Frameshift168
PA-M2Premature Stop Codon3216
PA-M3Insertion Sequence>64>32
PA-M4Amino Acid Substitution84

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture on a non-selective agar (B569324) plate.

  • Serial Dilution: Perform a two-fold serial dilution of Xeruborbactam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of Xeruborbactam that completely inhibits visible bacterial growth.

Protocol 2: OprD Gene Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the oprD gene using primers that flank the entire coding sequence.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type oprD sequence to identify any mutations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_results Potential Findings cluster_confirmation Confirmation start High Xeruborbactam MIC in P. aeruginosa Isolate beta_lactamase Beta-Lactamase Activity Assay start->beta_lactamase porin_seq oprD Gene Sequencing start->porin_seq no_bl No Significant Beta-Lactamase Activity beta_lactamase->no_bl oprD_mut OprD Mutation Identified porin_seq->oprD_mut complementation Complementation with Wild-Type oprD no_bl->complementation oprD_mut->complementation mic_retest Re-test Xeruborbactam MIC complementation->mic_retest conclusion MIC Restored to Wild-Type Level mic_retest->conclusion logical_relationship cluster_cell P. aeruginosa Cell om Outer Membrane pp Periplasm im Inner Membrane oprD_wt Wild-Type OprD Porin pbp Penicillin-Binding Proteins (PBPs) oprD_wt->pbp Inhibition oprD_mut Mutated/Absent OprD Porin oprD_mut->pbp No Inhibition xeruborbactam_ext Xeruborbactam (Extracellular) xeruborbactam_ext->oprD_wt Entry xeruborbactam_ext->oprD_mut Blocked Entry

addressing inoculum effect with Xeruborbactam combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam combinations. The information provided is designed to address specific issues that may be encountered during in vitro susceptibility testing, with a focus on the inoculum effect.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect and why is it relevant for Xeruborbactam combinations?

A1: The inoculum effect is a phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases with a higher bacterial inoculum size.[1][2] This is particularly relevant for β-lactam antibiotics when tested against β-lactamase-producing bacteria.[1][2] At higher bacterial densities, the increased concentration of β-lactamase enzymes can lead to more rapid degradation of the β-lactam antibiotic, reducing its efficacy. Since Xeruborbactam is a β-lactamase inhibitor designed to be used in combination with β-lactam partners, understanding the potential for an inoculum effect is crucial for accurate interpretation of susceptibility data, especially in the context of infections with a high bacterial burden.

Q2: Which bacterial species and resistance mechanisms are most likely to exhibit an inoculum effect with β-lactam/Xeruborbactam combinations?

A2: The inoculum effect is most pronounced in bacteria that produce high levels of β-lactamases. This includes many clinically important Gram-negative bacteria such as Enterobacterales (e.g., E. coli, K. pneumoniae) and Pseudomonas aeruginosa that produce Extended-Spectrum β-Lactamases (ESBLs), carbapenemases (like KPC, NDM, and OXA-48), and AmpC cephalosporinases.[1][3] The effect can be particularly significant for metallo-β-lactamase (MBL) producers.

Q3: What is the standard inoculum for MIC testing of Xeruborbactam combinations?

A3: For routine antimicrobial susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standardized inoculum of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL). Adherence to this standard is critical for obtaining reproducible MIC results.

Q4: How is the inoculum effect typically investigated experimentally?

A4: The inoculum effect is usually investigated by performing MIC assays at both a standard inoculum (e.g., 5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically defined as ≥4-fold or ≥8-fold) in the MIC at the higher inoculum concentration is indicative of an inoculum effect.

Troubleshooting Guide

This guide addresses common issues encountered during MIC testing with Xeruborbactam combinations that may be related to the inoculum effect.

Problem Potential Cause(s) Recommended Action(s)
High MIC variability for the same isolate between experiments. Inconsistent Inoculum Preparation: The most common cause of MIC variability is inconsistency in the bacterial inoculum density.[4] An inoculum that is too high will lead to elevated MICs, while one that is too low can result in falsely susceptible readings.[4]- Strictly adhere to CLSI or EUCAST guidelines for inoculum preparation, including the use of a McFarland standard and spectrophotometric verification if necessary.- Ensure thorough vortexing of the bacterial suspension before dilution.- Prepare fresh inoculum for each experiment.
Mixed Culture: Contamination of the bacterial isolate with another organism will lead to inconsistent and uninterpretable results.[4]- Streak the isolate on a non-selective agar (B569324) plate to confirm purity and typical colony morphology before starting the MIC assay.[4]
Reagent Instability: Improper storage or handling of Xeruborbactam, the partner β-lactam, or the growth medium can lead to degradation and reduced potency.- Store all reagents according to the manufacturer's instructions.- Prepare fresh stock solutions of the antimicrobial agents for each experiment.
Unexpectedly high MICs for β-lactamase-producing strains. Inoculum Effect: The isolate may be exhibiting a significant inoculum effect, especially if the inoculum preparation was at the higher end of the acceptable range.- Carefully re-check and standardize your inoculum preparation to be as close to 5 x 10^5 CFU/mL as possible.- Consider performing a formal inoculum effect study by testing at both standard and high inocula (see Experimental Protocols).
Presence of a Novel or High-Level β-Lactamase: The isolate may produce a β-lactamase that is less effectively inhibited by Xeruborbactam or is produced at exceptionally high levels.- Confirm the identity and β-lactamase profile of the bacterial strain through molecular methods.
MICs for Quality Control (QC) strains are out of the acceptable range. Protocol Deviation: Any deviation from the standardized MIC testing protocol can lead to out-of-range QC results.[4]- Review the entire experimental protocol, from media preparation and inoculum standardization to incubation time and temperature, to ensure strict adherence to established guidelines (e.g., CLSI M07).[4]
Reagent or Media Issues: Expired or improperly stored reagents or media can affect the performance of the assay.[4]- Verify the expiration dates and storage conditions of all components.[4]- Prepare fresh dilutions of the antimicrobial agents and use a new batch of Mueller-Hinton broth.[4]
QC Strain Integrity: The QC strain may be contaminated or have lost its expected resistance/susceptibility profile.- Obtain a fresh, certified QC strain from a reputable supplier.- Streak the QC strain for purity before use.[4]

Quantitative Data on Inoculum Effect

While specific quantitative data on the inoculum effect for Xeruborbactam combinations are not yet widely available in the published literature, the following tables illustrate the typical impact of a high inoculum on the MICs of other β-lactam/β-lactamase inhibitor combinations against β-lactamase-producing isolates. This data can serve as a reference for the expected magnitude of the inoculum effect.

Table 1: Example of Inoculum Effect of Piperacillin-Tazobactam against ESBL-producing E. coli

Isolateβ-LactamasePiperacillin-Tazobactam MIC (µg/mL) at Standard Inoculum (5 x 10^5 CFU/mL)Piperacillin-Tazobactam MIC (µg/mL) at High Inoculum (5 x 10^7 CFU/mL)Fold-Increase in MIC
E. coli 1CTX-M-15812816
E. coli 2SHV-1216>256>16
E. coli 3TEM-1046416

This table presents hypothetical data based on typical results for this class of antibiotics.

Table 2: Inoculum Effect of Meropenem against Carbapenemase-Producing K. pneumoniae

IsolateCarbapenemaseMeropenem MIC (µg/mL) at Standard Inoculum (5 x 10^5 CFU/mL)Meropenem MIC (µg/mL) at High Inoculum (5 x 10^7 CFU/mL)Fold-Increase in MIC
K. pneumoniae 1KPC-246416
K. pneumoniae 2NDM-116>256>16
K. pneumoniae 3OXA-488324

Data in this table is representative of findings in published studies on meropenem's inoculum effect.[5]

Experimental Protocols

Protocol for Investigating the Inoculum Effect of a Xeruborbactam Combination

This protocol outlines the steps to assess the impact of inoculum size on the MIC of a β-lactam antibiotic in combination with a fixed concentration of Xeruborbactam.

1. Materials:

  • Test isolate (e.g., a well-characterized β-lactamase-producing strain)

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)

  • Xeruborbactam analytical powder

  • Partner β-lactam antibiotic analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile polypropylene (B1209903) tubes

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of Xeruborbactam and the partner β-lactam in the appropriate solvent as recommended by the manufacturer.

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.

  • Add a fixed concentration of Xeruborbactam to each well containing the β-lactam dilutions.

3. Inoculum Preparation:

  • Standard Inoculum (Target: 5 x 10^5 CFU/mL):

    • Select 3-5 colonies of the test isolate from an overnight agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10^6 CFU/mL.

    • Further dilute 1:10 to achieve the final target inoculum of 1-2 x 10^5 CFU/mL in the wells after inoculation.

  • High Inoculum (Target: 5 x 10^7 CFU/mL):

    • Prepare the 0.5 McFarland suspension as described above.

    • Instead of the 1:100 dilution, prepare a 1:1 dilution of the 0.5 McFarland suspension in CAMHB. This will result in a final inoculum concentration in the wells of approximately 5 x 10^7 CFU/mL.

  • Inoculum Verification:

    • For both inoculum preparations, perform a colony count by plating serial dilutions onto non-selective agar to confirm the final CFU/mL.

4. Plate Inoculation and Incubation:

  • Inoculate the microtiter plates with the prepared standard and high inocula.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each inoculum level.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading and Interpreting Results:

  • The MIC is the lowest concentration of the β-lactam (in the presence of the fixed concentration of Xeruborbactam) that completely inhibits visible bacterial growth.

  • Compare the MIC obtained with the standard inoculum to the MIC obtained with the high inoculum. A ≥4-fold increase in the MIC at the high inoculum is generally considered a significant inoculum effect.

Visualizations

Inoculum_Effect_Mechanism cluster_low Standard Inoculum (e.g., 5x10^5 CFU/mL) cluster_high High Inoculum (e.g., 5x10^7 CFU/mL) Low_Bacteria Low Bacterial Density Low_BL Low β-lactamase Concentration Low_Bacteria->Low_BL Inhibition_Low β-lactamase Inhibition Low_BL->Inhibition_Low Xeruborbactam_Low Xeruborbactam Xeruborbactam_Low->Inhibition_Low BL_Antibiotic_Low β-lactam Antibiotic Cell_Lysis_Low Bacterial Cell Lysis BL_Antibiotic_Low->Cell_Lysis_Low Inhibition_Low->BL_Antibiotic_Low protects High_Bacteria High Bacterial Density High_BL High β-lactamase Concentration High_Bacteria->High_BL Overwhelm Inhibitor Overwhelmed High_BL->Overwhelm saturates Xeruborbactam_High Xeruborbactam Xeruborbactam_High->Overwhelm BL_Antibiotic_High β-lactam Antibiotic Degradation Antibiotic Degradation BL_Antibiotic_High->Degradation Overwhelm->Degradation

Caption: Mechanism of the Inoculum Effect with β-lactamase Inhibitors.

Troubleshooting_Workflow Start Inconsistent or Unexpected MIC Results Check_Inoculum Verify Inoculum Preparation and Density Start->Check_Inoculum Inoculum_OK Inoculum within Standard Range? Check_Inoculum->Inoculum_OK Check_Purity Check Isolate Purity Inoculum_OK->Check_Purity Yes Remediate_Inoculum Remediate Inoculum Preparation Protocol Inoculum_OK->Remediate_Inoculum No Purity_OK Isolate Pure? Check_Purity->Purity_OK Check_Reagents Verify Reagent/Media Quality and Storage Purity_OK->Check_Reagents Yes Replate_Isolate Re-purify Isolate Purity_OK->Replate_Isolate No Reagents_OK Reagents/Media OK? Check_Reagents->Reagents_OK Consider_IE Consider Inoculum Effect as a Cause Reagents_OK->Consider_IE Yes Replace_Reagents Replace Reagents/Media Reagents_OK->Replace_Reagents No Perform_IE_Study Perform Inoculum Effect Study Consider_IE->Perform_IE_Study End Document and Analyze Results Perform_IE_Study->End Remediate_Inoculum->Start Replate_Isolate->Start Replace_Reagents->Start

Caption: Troubleshooting Workflow for Inconsistent MIC Results.

References

Validation & Comparative

A Head-to-Head Comparison of Xeruborbactam and Taniborbactam in Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to current antibiotic therapies. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. In the landscape of novel β-lactamase inhibitors, xeruborbactam (B10854609) and taniborbactam (B611149) have emerged as promising candidates with potent activity against these challenging enzymes. This guide provides an objective comparison of their MBL inhibition profiles, supported by experimental data and detailed methodologies.

Executive Summary

Xeruborbactam and taniborbactam are both bicyclic boronate inhibitors that demonstrate significant activity against a wide range of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1] While both compounds are effective against key MBLs such as New Delhi metallo-β-lactamase (NDM) and Verona integron-encoded metallo-β-lactamase (VIM) variants, notable differences exist in their inhibitory spectra. A key differentiator is xeruborbactam's potent activity against imipenemase (IMP)-type MBLs, a class of enzymes that taniborbactam does not significantly inhibit.[2][3] Conversely, the efficacy of xeruborbactam against MBL-producing Pseudomonas aeruginosa can be compromised by the MexAB-OprM efflux pump, a mechanism that appears to have less impact on taniborbactam-based combinations in this species.[4]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of xeruborbactam and taniborbactam against various MBLs, as determined by half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate greater potency.

Table 1: IC50 Values (μM) of Xeruborbactam vs. Taniborbactam against purified MBLs

Metallo-β-LactamaseXeruborbactam (μM)Taniborbactam (μM)Reference
NDM-10.77 ± 0.120.24 ± 0.052[5]
NDM-91.2 ± 0.1>60[5]
VIM-1Similar to TaniborbactamSimilar to Xeruborbactam[4]
VIM-2Similar to TaniborbactamSimilar to Xeruborbactam[4]
VIM-83EffectiveIneffective[4]
IMP-1EffectiveIneffective[4]
IMP-10IneffectiveIneffective[4][6]
SPM-1Ineffective-[4]
SIM-1Ineffective-[4]

Table 2: Ki Values of Xeruborbactam vs. Taniborbactam against purified MBLs

Metallo-β-LactamaseXeruborbactam (nM)Taniborbactam (nM)Reference
NDM-14 - 7~81[2][3]
VIM-1~30-[2]
VIM-2-~19[3]
IMP-1240>30,000[2][3]
IMP-26~4000-[2]

Note: Ki values are a measure of the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding and more potent inhibitor.

Experimental Protocols

Determination of IC50 Values for MBL Inhibition

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor using a chromogenic substrate like nitrocefin (B1678963).

Materials:

  • Purified MBL enzyme

  • β-lactamase inhibitor (Xeruborbactam or Taniborbactam)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, supplemented with 20 μM ZnCl2 for MBLs)[7]

  • Bovine Serum Albumin (BSA)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the purified MBL enzyme in the assay buffer to a desired stock concentration.

    • Prepare a serial dilution of the β-lactamase inhibitor in the assay buffer.

    • Dissolve nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in the assay buffer (e.g., 50 μM).[7]

  • Enzyme-Inhibitor Incubation:

    • In a 96-well plate, add a fixed amount of the MBL enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Include control wells with enzyme and no inhibitor, and blank wells with no enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.[7]

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

    • Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, using a suitable software package (e.g., Prism) with a dose-response curve fit.[7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with a β-lactamase inhibitor against a specific bacterial strain.

Materials:

  • Bacterial isolate (e.g., MBL-producing E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem, cefepime)

  • β-lactamase inhibitor (Xeruborbactam or Taniborbactam)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Inoculum:

    • From a fresh culture of the bacterial isolate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic and Inhibitor Dilutions:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of the 96-well plate.

    • Add a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL or 8 µg/mL) to each well containing the antibiotic dilutions.

    • Include control wells containing only the antibiotic, only the inhibitor, and a growth control well with no antibiotic or inhibitor.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizing Mechanisms and Workflows

MBL Inhibition Mechanism

Metallo-β-lactamases utilize zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring of antibiotics. Bicyclic boronate inhibitors like xeruborbactam and taniborbactam act as transition-state analogs, binding to the active site and preventing the hydrolysis of the antibiotic.

MBL_Inhibition cluster_enzyme MBL Active Site MBL Metallo-β-Lactamase (e.g., NDM, VIM, IMP) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Leads to Zinc Zn²⁺ Antibiotic β-Lactam Antibiotic Antibiotic->MBL Hydrolysis Inhibitor Bicyclic Boronate Inhibitor (Xeruborbactam or Taniborbactam) Inhibitor->MBL Inhibition

Caption: Mechanism of MBL inhibition by bicyclic boronates.

Experimental Workflow for Inhibitor Comparison

The process of comparing β-lactamase inhibitors involves a series of well-defined experimental steps, from initial biochemical assays to microbiological testing.

Experimental_Workflow cluster_biochem In Vitro Enzyme Kinetics cluster_micro Whole-Cell Activity start Start biochemical_assays Biochemical Assays (IC50 & Ki Determination) start->biochemical_assays mic_testing Microbiological Assays (Broth Microdilution MIC) biochemical_assays->mic_testing data_analysis Data Analysis and Comparison mic_testing->data_analysis conclusion Conclusion data_analysis->conclusion Purified MBLs Purified MBLs Purified MBLs->biochemical_assays Inhibitors Inhibitors Inhibitors->biochemical_assays MBL-producing Bacteria MBL-producing Bacteria MBL-producing Bacteria->mic_testing Antibiotic + Inhibitor Antibiotic + Inhibitor Antibiotic + Inhibitor->mic_testing

Caption: Workflow for comparing MBL inhibitors.

Conclusion

Both xeruborbactam and taniborbactam represent significant advancements in the fight against MBL-producing pathogens. Xeruborbactam's broader spectrum of activity, particularly against IMP-type MBLs, makes it a highly promising candidate. However, the potential for efflux-mediated resistance in P. aeruginosa requires careful consideration. Taniborbactam, while narrower in its MBL spectrum, demonstrates robust activity against NDM and VIM producers and may be less affected by certain resistance mechanisms in P. aeruginosa. The choice between these inhibitors for further development and clinical application will likely depend on the specific MBLs prevalent in a given clinical setting and the bacterial species of concern. Further head-to-head clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

A Comparative Analysis of Xeruborbactam and Vaborbactam Efficacy Against KPC Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales represent a significant threat to public health. KPC enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. To counter this resistance mechanism, novel β-lactamase inhibitors have been developed. This guide provides a detailed comparison of two such inhibitors, xeruborbactam (B10854609) and vaborbactam (B611620), focusing on their efficacy against KPC enzymes, supported by experimental data.

Mechanism of Action

Both xeruborbactam and vaborbactam are cyclic boronic acid-based β-lactamase inhibitors. They function by forming a reversible covalent bond with the catalytic serine residue in the active site of KPC enzymes. This binding event inactivates the enzyme, thereby protecting the partner β-lactam antibiotic from hydrolysis and restoring its antibacterial activity.

Beta-Lactamase Inhibitor Mechanism of Action cluster_0 KPC Enzyme Active Site cluster_1 Inhibitor cluster_2 Inactive Complex Serine70 Serine70 Inactive_Complex Reversible Covalent Adduct (Enzyme Inactivated) Serine70->Inactive_Complex Forms Inhibitor Xeruborbactam or Vaborbactam Inhibitor->Serine70 Binding Inactive_Complex->Serine70 Reversible

Figure 1: Simplified mechanism of KPC inhibition by cyclic boronic acid inhibitors.

Comparative Efficacy: Inhibition Kinetics

The inhibitory potency of a β-lactamase inhibitor can be quantified by its inhibition constant (Ki) or apparent inhibition constant (Ki app). A lower value indicates a higher affinity of the inhibitor for the enzyme and thus, greater potency. Recent studies have demonstrated that xeruborbactam exhibits potent inhibitory activity against KPC enzymes.[1]

InhibitorKPC VariantKi app (nM)Reference
Xeruborbactam KPC-21-2[1]
Vaborbactam KPC-256[2]
Vaborbactam KPC-350[2]

Note: The Ki app values are compiled from different studies and may have been determined under varying experimental conditions.

In Vitro Activity of β-Lactam/Inhibitor Combinations

The clinical utility of a β-lactamase inhibitor is ultimately determined by its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of the combination. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Meropenem-Xeruborbactam

Studies have shown that xeruborbactam in combination with meropenem (B701) demonstrates potent activity against a broad range of carbapenemase-producing Enterobacterales.[3][4]

Organism CollectionMeropenem-Xeruborbactam MIC50 (µg/mL)Meropenem-Xeruborbactam MIC90 (µg/mL)Reference
300 Carbapenemase-producing Enterobacterales clinical strains≤0.06≤0.06[3][4]
Meropenem-Vaborbactam

Meropenem-vaborbactam is an approved combination for treating complicated urinary tract infections and other serious infections caused by KPC-producing bacteria. Numerous studies have documented its efficacy.

Organism CollectionMeropenem-Vaborbactam MIC50 (µg/mL)Meropenem-Vaborbactam MIC90 (µg/mL)Reference
991 KPC-positive Enterobacteriaceae clinical isolates0.061[5][6]
128 KPC-producing Enterobacteriaceae from China0.58[7]
152 KPC-producing Enterobacteriaceae from Europe0.251[8]

Note: MIC data are compiled from different studies with varying isolate collections and geographical origins, which can influence the results.

One study directly compared the activity of meropenem-xeruborbactam to meropenem-vaborbactam against a large panel of KPC-producing clinical isolates. The results indicated that the MIC90 values of meropenem tested with xeruborbactam (at 8 µg/mL) were at least 4-fold lower than those in combination with vaborbactam (at 64 µg/mL).[9][10]

Experimental Protocols

The determination of inhibitor efficacy relies on standardized and reproducible experimental methods. Below are overviews of the key protocols used in the cited studies.

Determination of Inhibition Constants (Ki/Ki app)

The inhibition constants are typically determined through enzymatic assays that measure the rate of substrate hydrolysis by the β-lactamase in the presence of varying concentrations of the inhibitor.

Ki Determination Workflow Purified_Enzyme Purified KPC Enzyme Pre_incubation Pre-incubation of Enzyme and Inhibitor Purified_Enzyme->Pre_incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor (Xeruborbactam or Vaborbactam) Inhibitor_Dilutions->Pre_incubation Substrate_Addition Addition of Chromogenic Substrate (e.g., Nitrocefin) Pre_incubation->Substrate_Addition Spectrophotometry Measure Absorbance Change Over Time (Spectrophotometer) Substrate_Addition->Spectrophotometry Data_Analysis Calculate Initial Velocities and Determine Ki/Ki app using Enzyme Kinetic Models Spectrophotometry->Data_Analysis

Figure 2: General workflow for determining β-lactamase inhibitor Ki values.

A common procedure involves mixing the purified KPC enzyme with various concentrations of the inhibitor and allowing the binding to reach equilibrium.[11] A chromogenic substrate, such as nitrocefin (B1678963), is then added, and the rate of its hydrolysis is monitored spectrophotometrically.[11] The initial reaction rates at different inhibitor concentrations are then fitted to enzyme kinetic models to calculate the Ki or Ki app value.[11]

Minimum Inhibitory Concentration (MIC) Testing

MIC values for β-lactam/inhibitor combinations are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of β-lactam and a Fixed Concentration of Inhibitor Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC MIC is the Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Figure 3: Workflow for CLSI broth microdilution MIC testing.

This method involves preparing a series of two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth, with each dilution containing a fixed concentration of the β-lactamase inhibitor (e.g., 8 µg/mL for vaborbactam).[12] These dilutions are then inoculated with a standardized suspension of the test bacteria.[13] After incubation, the MIC is determined as the lowest concentration of the β-lactam that completely inhibits visible bacterial growth.[13]

Conclusion

Both xeruborbactam and vaborbactam are potent inhibitors of KPC enzymes. The available data suggests that xeruborbactam may have a higher intrinsic inhibitory potency against KPC-2 based on Ki app values. Furthermore, in vitro studies with meropenem demonstrate that xeruborbactam can restore its activity at very low concentrations against KPC-producing Enterobacterales. Meropenem-vaborbactam is a clinically established combination that has proven its efficacy in treating infections caused by these challenging pathogens. The continued development and study of novel β-lactamase inhibitors like xeruborbactam are crucial in the ongoing effort to combat antimicrobial resistance. Researchers and drug development professionals should consider the specific KPC variants and local epidemiology when evaluating the potential of these agents.

References

A Head-to-Head Comparison of New Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, has spurred the development of novel beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. These agents are crucial in restoring the efficacy of beta-lactam antibiotics against pathogens that have acquired resistance through the production of beta-lactamase enzymes. This guide provides a head-to-head comparison of recently approved and late-stage investigational beta-lactamase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Recently Approved and Investigational Beta-Lactamase Inhibitor Combinations

Several new BL/BLI combinations have recently entered the clinical arena or are advancing through late-stage clinical trials. This guide focuses on the following key players:

  • Cefepime/enmetazobactam (B1664276) (Exblifep®) : Approved by the FDA in February 2024 for complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2]

  • Aztreonam/avibactam (Emblaveo®) : Approved by the EMA in April 2024 and the FDA in February 2025 for cUTIs, complicated intra-abdominal infections (cIAIs), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1][3][4][5]

  • Sulbactam/durlobactam (B607225) (Xacduro®) : Approved by the FDA in May 2023 for the treatment of HAP/VAP caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex.[6][7]

  • Cefepime/taniborbactam (B611149) : An investigational agent currently in Phase 3 clinical trials.

  • Imipenem/cilastatin/funobactam : An investigational combination also in Phase 3 clinical trials.[8]

In Vitro Activity: A Quantitative Comparison

The in vitro potency of these new combinations against key Gram-negative pathogens is a critical determinant of their potential clinical utility. The following tables summarize the 90% minimum inhibitory concentration (MIC90) values, which represent the concentration of the drug required to inhibit the growth of 90% of the tested bacterial isolates.

Table 1: In Vitro Activity (MIC90 in µg/mL) of New BL/BLI Combinations against Enterobacterales

Organism/Resistance PhenotypeCefepime/enmetazobactamAztreonam/avibactamCefepime/taniborbactamImipenem/cilastatin/funobactam
Escherichia coli0.12[9][10]0.060.12[11]-
Klebsiella pneumoniae0.5[9][10]0.121[11]2
ESBL-producing K. pneumoniae1[9][10]---
Carbapenem-Resistant Enterobacterales (CRE)-0.5[8]--
Metallo-β-lactamase (MBL)-producing Enterobacterales-1[2]--

Data compiled from multiple sources.[2][8][9][10][11] Note that testing conditions and isolate collections may vary between studies.

Table 2: In Vitro Activity (MIC90 in µg/mL) against Pseudomonas aeruginosa and Acinetobacter baumannii

OrganismCefepime/enmetazobactamAztreonam/avibactamSulbactam/durlobactamCefepime/taniborbactamImipenem/cilastatin/funobactam
Pseudomonas aeruginosa16[10]32[2][12]-8[13]32[14]
Acinetobacter baumannii-calcoaceticus complex--2[15]-8[14][16]
Carbapenem-Resistant A. baumannii (CRAB)--2-4--

Data compiled from multiple sources.[2][10][12][13][14][15][16] Note that testing conditions and isolate collections may vary between studies.

Mechanisms of Action: How These New Inhibitors Work

The novel beta-lactamase inhibitors employ sophisticated mechanisms to neutralize a broad spectrum of beta-lactamase enzymes, including the more challenging extended-spectrum beta-lactamases (ESBLs) and carbapenemases.

  • Enmetazobactam : This penicillanic acid sulfone derivative irreversibly binds to and inactivates Ambler Class A beta-lactamases, such as SHV, TEM, and CTX-M types.[1] The mechanism involves the formation of a stable, covalent cross-link with key amino acid residues in the active site of the enzyme.[1]

  • Durlobactam : A diazabicyclooctane (DBO) inhibitor, durlobactam has a broad spectrum of activity against Ambler Class A, C, and D serine beta-lactamases.[17][18] Its mechanism involves the carbamoylation of the active site serine, forming a reversible covalent bond.[19][20] A key feature of durlobactam is its potent inhibition of Class D enzymes, which are a major cause of resistance in Acinetobacter baumannii.[20]

  • Taniborbactam : This novel bicyclic boronate inhibitor has the unique ability to inhibit both serine-beta-lactamases (Classes A, C, and D) and metallo-beta-lactamases (MBLs) of Class B.[21] Taniborbactam acts as a reversible, covalent inhibitor of serine beta-lactamases and a competitive inhibitor of MBLs.[11]

The general mechanism of serine beta-lactamase inhibition by these new agents can be visualized as follows:

InhibitionMechanism cluster_0 Bacterial Cell cluster_1 Inhibitor Action Beta-Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes (Inactivates) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to New_BLI New Beta-Lactamase Inhibitor New_BLI->Beta-Lactamase Irreversibly Binds & Inactivates

Mechanism of action of new beta-lactamase inhibitors.

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters for the approved combinations is presented below. These parameters are crucial for determining appropriate dosing regimens to ensure that drug concentrations at the site of infection remain above the MIC for a sufficient duration.

Table 3: Pharmacokinetic Parameters of New BL/BLI Combinations

CombinationCmax (µg/mL)AUC (µg*h/mL)Half-life (h)Primary Route of Elimination
Cefepime/enmetazobactam
Cefepime~128~330~2.3Renal
Enmetazobactam19.875.3~2.1Renal[22]
Aztreonam/avibactam
Aztreonam~235 (AUC0-6)-~2.0Renal[23]
Avibactam~47.5 (AUC0-6)-~2.7Renal[23]
Sulbactam/durlobactam
Sulbactam--~2.0Renal
Durlobactam--2.52Renal[19]

Pharmacokinetic parameters can vary based on patient populations and dosing regimens. Data is compiled from multiple sources.[1][19][22][24][25]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods. The general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Broth Microdilution for MIC Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing and is performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Start: Isolate Bacterial Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare 2-fold Serial Dilutions of BL/BLI Combination Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Observe for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Isolate Preparation: A pure culture of the bacterial isolate to be tested is grown on appropriate agar (B569324) medium.

  • Inoculum Preparation: A standardized suspension of the bacteria is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Serial two-fold dilutions of the beta-lactam/beta-lactamase inhibitor combination are prepared in cation-adjusted Mueller-Hinton broth. The concentration of the beta-lactamase inhibitor is typically held constant.

  • Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate with the standardized bacterial inoculum.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Mechanisms of Resistance

Despite the enhanced activity of these new combinations, resistance can still emerge. Potential mechanisms of resistance to cefepime/enmetazobactam include the production of beta-lactamases that are not inhibited by enmetazobactam, modifications of penicillin-binding proteins (PBPs), overexpression of efflux pumps, and mutations in outer membrane porins.[26] For sulbactam/durlobactam, resistance in A. baumannii has been associated with single amino acid changes near the active site of PBP3, the target of sulbactam.[20]

Conclusion

The new generation of beta-lactamase inhibitors represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Cefepime/enmetazobactam, aztreonam/avibactam, and sulbactam/durlobactam each offer a distinct spectrum of activity, targeting key resistance mechanisms in Enterobacterales, P. aeruginosa, and A. baumannii. The investigational agents cefepime/taniborbactam and imipenem/cilastatin/funobactam hold promise for further expanding our therapeutic armamentarium, with taniborbactam showing potential against challenging metallo-beta-lactamase producers. A thorough understanding of their in vitro potency, mechanisms of action, and pharmacokinetic properties is essential for their appropriate clinical use and for guiding future drug development efforts.

References

A Comparative Guide to the Efficacy of Xeruborbactam Versus Older β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xeruborbactam (B10854609), a novel broad-spectrum β-lactamase inhibitor (BLI), with established, older BLIs such as clavulanic acid, sulbactam, and tazobactam (B1681243). The comparison is supported by experimental data to evaluate their respective performance and mechanisms of action in combating antibiotic resistance.

Introduction and Mechanism of Action

β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by bacterial production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring.[1] β-Lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from this enzymatic degradation.

Older β-Lactamase Inhibitors (BLIs)

First-generation BLIs, including clavulanic acid, tazobactam, and sulbactam, are themselves β-lactam structures.[2] They act as "suicide inhibitors," binding irreversibly to the active site of certain serine-β-lactamases (primarily Class A enzymes like TEM-1 and SHV-1).[2][3] However, their spectrum is limited, and they are not effective against many newer, more problematic enzymes like metallo-β-lactamases (MBLs) and some serine carbapenemases.[4]

Xeruborbactam: A Novel Broad-Spectrum Inhibitor

Xeruborbactam (formerly QPX7728) is a novel, cyclic boronate compound that represents a significant advancement in BLI technology.[5][6] Its mechanism differs from older BLIs; the boron atom forms a covalent, but reversible, bond with the catalytic serine residue in serine-β-lactamases (Classes A, C, and D).[7] Crucially, it is also a potent inhibitor of zinc-dependent metallo-β-lactamases (Class B), an enzyme class against which older BLIs have no activity.[4][8] Furthermore, Xeruborbactam exhibits modest direct antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9][10][11] This dual action—broad-spectrum β-lactamase inhibition and intrinsic PBP binding—distinguishes it from its predecessors.

G cluster_0 Bacterial Resistance Pathway cluster_1 Inhibition Pathway b_lactam β-Lactam Antibiotic b_lactamase β-Lactamase Enzyme b_lactam->b_lactamase Target hydrolysis Hydrolysis & Inactivation b_lactamase->hydrolysis Catalyzes inhibition Enzyme Inhibition b_lactamase->inhibition bli β-Lactamase Inhibitor (BLI) (e.g., Xeruborbactam) bli->b_lactamase inhibition->hydrolysis Prevents

Caption: Mechanism of β-Lactamase Inhibition.

Data Presentation: In Vitro Efficacy

The in vitro efficacy of BLIs is primarily assessed through antimicrobial susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), and through biochemical assays that measure the inhibitor's potency against purified enzymes.

Antimicrobial Susceptibility Testing (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. For BL/BLI combinations, a lower MIC indicates greater efficacy. Xeruborbactam, in combination with various β-lactams, demonstrates superior potency against a wide range of resistant bacteria compared to combinations with older BLIs, particularly against carbapenem-resistant Enterobacterales (CRE).

Table 1: Comparative MIC₉₀ Values (μg/mL) Against Resistant Enterobacterales (MIC₉₀ is the concentration required to inhibit 90% of isolates)

Organism GroupMeropenem-Xeruborbactam (8 µg/mL)Cefepime-TaniborbactamMeropenem-VaborbactamPiperacillin-Tazobactam
CRE (MBL-negative) 0.125 [8][12]>8[8]->64
CRE (MBL-positive) 1 [8][12]16[8][12]>16>64
ESBL-producing ≤0.06 - 4*--16-32

*Note: Data for Meropenem-Xeruborbactam against ESBL producers reflects a range against strains with various resistance mechanisms.[6] Older combinations like Piperacillin-Tazobactam show significantly reduced activity against CRE.[13] Meropenem-Xeruborbactam is notably more potent against MBL-producing CRE than Cefepime-Taniborbactam.[8][12]

Enzyme Inhibition Kinetics

The inhibitory constant (Kᵢ) or apparent inhibitory constant (Kᵢ app) quantifies the potency of an inhibitor against a specific enzyme; a lower value signifies more potent inhibition. Biochemical assays consistently show Xeruborbactam's superior potency and broader spectrum compared to other BLIs, including newer inhibitors like taniborbactam (B611149) and durlobactam.

Table 2: Comparative Inhibition Constants (Kᵢ or Kᵢ app in nM) Against Purified β-Lactamases

β-Lactamase EnzymeClassXeruborbactamTaniborbactamDurlobactamAvibactam / RelebactamClavulanic Acid / Tazobactam
KPC-2 A1-2 [4]-1-2[4]10-50x less potent[4]Poor activity
CTX-M-15 (ESBL) APotentPotentPotentPotentPotent[3]
NDM-1 B (MBL)4-7 [4]4-7[4]No activity[7]No activity[4]No activity[4]
VIM-1 B (MBL)~30 [4]~30[4]No activity[7]No activity[4]No activity[4]
IMP-1 B (MBL)240 [4]No activity[4]No activity[7]No activity[4]No activity[4]
OXA-48 D0.74 [4]-94[4]PotentPoor activity
OXA-23 (Acinetobacter) DPotent[5]No activity[7]Potent-Poor activity

Xeruborbactam is distinguished by its potent inhibition of Class D carbapenemases like OXA-48 and its unique ability among clinically advancing inhibitors to inhibit IMP-type metallo-β-lactamases.[4]

Data Presentation: In Vivo Efficacy

Animal models are essential for evaluating the in vivo efficacy of new antibiotics before clinical trials.[14][15] Studies in murine infection models have demonstrated that Xeruborbactam effectively restores the activity of partner β-lactams against highly resistant pathogens.

In murine models, Xeruborbactam enhanced the activity of meropenem (B701) against infections caused by:

  • Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales.[7]

  • OXA-23-producing Acinetobacter baumannii.[7]

  • Multidrug-resistant (MDR) Pseudomonas aeruginosa.[7]

These models confirm that the potent in vitro activity of Xeruborbactam translates to significant efficacy in a complex biological system, justifying its progression into human clinical trials.[7][16]

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible data in antimicrobial research.

Protocol 1: MIC Determination via Broth Microdilution

This method is a gold standard for determining the MIC of an antibiotic combination, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Create stock solutions of the β-lactam antibiotic and Xeruborbactam.

  • Plate Preparation: Dispense CAMHB into a 96-well microtiter plate. Add a fixed concentration of Xeruborbactam (e.g., 8 µg/mL) to appropriate wells.[8]

  • Serial Dilution: Perform a two-fold serial dilution of the β-lactam antibiotic across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Grow the bacterial isolate to a logarithmic phase and dilute to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed BLI concentration) that shows no visible bacterial growth.[17]

G start Start prep Prepare 2-fold dilutions of β-Lactam in a 96-well plate start->prep add_bli Add fixed concentration of Xeruborbactam (e.g., 8 µg/mL) to wells prep->add_bli prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) add_bli->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental Workflow for MIC Determination.

Protocol 2: Enzyme Inhibition Kinetic Assay

This assay determines the inhibitory potency (Kᵢ or IC₅₀) of a BLI against a purified β-lactamase enzyme.

  • Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme (e.g., NDM-1, KPC-2). Prepare a stock solution of a chromogenic substrate, such as nitrocefin (B1678963) or CENTA, whose hydrolysis can be monitored spectrophotometrically.[18][19]

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., Xeruborbactam, clavulanic acid) in a suitable buffer.

  • Assay Reaction: In a 96-well plate or cuvette, combine the purified enzyme with varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to initiate the enzymatic reaction.

  • Spectrophotometric Monitoring: Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength over time using a plate reader or spectrophotometer.

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration. Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or determine the Kᵢ value using appropriate enzyme kinetic models (e.g., Michaelis-Menten).[20][21]

Protocol 3: Murine Thigh Infection Model

This in vivo model is commonly used to assess the efficacy of antimicrobial agents.[22]

  • Animal Preparation: Use specific pathogen-free mice (e.g., BALB/c). Render the mice neutropenic by administering cyclophosphamide (B585) to suppress their native immune response, ensuring the observed effect is from the drug.

  • Infection: Prepare a standardized inoculum of the test organism (e.g., a KPC-producing K. pneumoniae strain). Inject a defined volume (e.g., 0.1 mL) into the thigh muscle of each mouse.

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin the treatment regimen. Administer the β-lactam/BLI combination (e.g., meropenem-xeruborbactam) via a relevant route (e.g., subcutaneous or intravenous injection). Include control groups receiving placebo or the β-lactam alone.

  • Endpoint Measurement: After a set duration (e.g., 24 hours), humanely euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions.

  • Quantify Bacterial Burden: Plate the dilutions onto appropriate agar (B569324) plates to determine the number of viable colony-forming units (CFU) per gram of tissue.

  • Analysis: Compare the bacterial burden in the treated groups to the control groups. A significant reduction in CFU/gram indicates in vivo efficacy.

G cluster_older Older BLIs (Clavulanate, Sulbactam, Tazobactam) cluster_xeruborbactam Xeruborbactam class_a Class A (ESBLs) older_blis->class_a Effective Against class_a2 Class A (ESBLs, KPC) xeruborbactam->class_a2 Broadly Effective Against class_b Class B (MBLs: NDM, VIM, IMP) xeruborbactam->class_b class_c Class C (AmpC) xeruborbactam->class_c class_d Class D (OXAs) xeruborbactam->class_d

Caption: Comparative Spectrum of β-Lactamase Inhibition.

Conclusion

The available experimental data clearly demonstrate that Xeruborbactam represents a major advancement over older β-lactamase inhibitors. Its key advantages include:

  • Broader Spectrum: Xeruborbactam effectively inhibits all four major classes of β-lactamases, including serine-β-lactamases (Classes A, C, D) and, critically, metallo-β-lactamases (Class B), which are a significant gap in the activity of older BLIs.[4][8]

  • Superior Potency: Against many key resistance enzymes, such as KPC and OXA-type carbapenemases, Xeruborbactam exhibits significantly greater inhibitory potency than older agents.[4]

  • Dual Mechanism: In addition to β-lactamase inhibition, Xeruborbactam possesses intrinsic antibacterial activity through PBP binding, which may contribute to its overall efficacy and provide an additional mechanism to overcome resistance.[9][23]

These attributes make Xeruborbactam, in combination with appropriate β-lactam partners, a highly promising therapeutic strategy to address infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to last-resort antibiotics like carbapenems. Its continued clinical development is strongly supported by this robust preclinical evidence.

References

Xeruborbactam: A Comparative Guide to Cross-Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xeruborbactam's performance against other β-lactamase inhibitors, with a focus on cross-resistance profiles. The information is supported by experimental data from in vitro studies, detailing methodologies and presenting quantitative data in structured tables for clear comparison.

Executive Summary

Xeruborbactam (B10854609) is a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor active against both serine- and metallo-β-lactamases (MBLs).[1][2] In combination with β-lactam antibiotics, particularly meropenem (B701), it demonstrates potent activity against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[3][4][5] Notably, Xeruborbactam often retains activity against isolates that have developed resistance to other β-lactam/β-lactamase inhibitor combinations.[3][4][5] Its unique mechanism, which includes direct antibacterial activity at higher concentrations through binding to penicillin-binding proteins (PBPs), may contribute to its favorable resistance profile.[6][7][8]

Comparative In Vitro Activity of Meropenem-Xeruborbactam

The following tables summarize the minimum inhibitory concentration (MIC) data for meropenem-xeruborbactam and comparator agents against various resistant Gram-negative isolates.

Table 1: Activity of Meropenem-Xeruborbactam and Comparators against Carbapenem-Resistant Enterobacterales (CRE)

Organism/Enzyme ClassMeropenem-Xeruborbactam (8 µg/mL) MIC₅₀/₉₀ (µg/mL)Cefepime-Taniborbactam MIC₅₀/₉₀ (µg/mL)Meropenem-Vaborbactam MIC₅₀/₉₀ (µg/mL)Imipenem-Relebactam MIC₅₀/₉₀ (µg/mL)Ceftazidime-Avibactam MIC₅₀/₉₀ (µg/mL)
All CRE ≤0.06/≤0.06[3][5]----
MBL-negative CRE 0.125 (MIC₉₀)[2]----
MBL-producing CRE 1 (MIC₉₀)[2]16 (MIC₉₀)[2]---
KPC-producing K. pneumoniae ≤0.06/0.12-0.5/20.5/10.5/1
OXA-48-like-producing Enterobacterales ≤0.06/0.12-8/324/160.5/2
NDM-producing Enterobacterales 0.25/1->64/>64>64/>64>64/>64
VIM-producing Enterobacterales 0.12/0.5->64/>64>64/>64>64/>64

Data compiled from multiple sources.[2][3][5] Note that testing conditions and isolate collections may vary between studies.

Table 2: Intrinsic Antibacterial Activity of Xeruborbactam

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Carbapenem-resistant Enterobacterales 16[6][7]32[6][7]
Carbapenem-resistant Acinetobacter baumannii 16[7]64[7]
Pseudomonas aeruginosa >64[7]>64[7]

Mechanisms of Action and Resistance

Xeruborbactam's primary mechanism of action is the inhibition of a broad spectrum of β-lactamases, including class A (e.g., KPC), class C, class D (e.g., OXA-48), and class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[1][2] This restores the activity of partner β-lactams.

At higher concentrations, Xeruborbactam exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), particularly PBP1a, PBP1b, PBP2, and PBP3 in E. coli and K. pneumoniae, and PBP1a, PBP2, and PBP3 in A. baumannii.[6] This dual mechanism may contribute to its potency and a lower propensity for resistance development.

Resistance to Xeruborbactam, although infrequent, has been associated with the upregulation of efflux pumps, such as the MexAB-OprM system in P. aeruginosa.[9][10][11] However, studies have shown that no single-step resistance mutants could be selected at 4x MIC, suggesting a higher barrier to resistance development compared to some other inhibitors.[6][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the in vitro activity of Xeruborbactam in combination with a partner β-lactam against a panel of bacterial isolates.

Methodology:

  • Bacterial Isolates: A collection of well-characterized clinical isolates with defined resistance mechanisms (e.g., producing specific β-lactamases) is used.[3][5]

  • Antimicrobial Agents: Xeruborbactam is tested at a fixed concentration (commonly 4 or 8 µg/mL) in combination with a serial two-fold dilution of the partner β-lactam (e.g., meropenem).[2][13] Comparator agents are tested according to standard protocols.

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium used for broth microdilution.

  • Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. Each well contains the appropriate concentration of the antimicrobial agent(s) and the bacterial inoculum.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are included in each assay to ensure the accuracy and reproducibility of the results.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference methods for broth microdilution.[2][13]

Visualizing Mechanisms and Workflows

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis isolates Bacterial Isolates (Defined Resistance) inoculum Inoculum Preparation (5x10^5 CFU/mL) isolates->inoculum agents Antimicrobial Agents (Xeruborbactam + Partner) microdilution Broth Microdilution (96-well plates) agents->microdilution media Growth Media (CAMHB) media->inoculum inoculum->microdilution incubation Incubation (35-37°C, 18-24h) microdilution->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_analysis Data Analysis (MIC50/MIC90 Calculation) mic_determination->data_analysis qc Quality Control (Reference Strains) qc->microdilution

Caption: Experimental workflow for MIC determination.

mechanism_of_action cluster_xeruborbactam Xeruborbactam cluster_bacterial_cell Bacterial Cell xeruborbactam Xeruborbactam beta_lactamase β-Lactamases (Serine & Metallo) xeruborbactam->beta_lactamase Inhibits pbp Penicillin-Binding Proteins (PBPs) xeruborbactam->pbp Binds to (at high conc.) beta_lactam β-Lactam Antibiotic beta_lactamase->beta_lactam Hydrolyzes cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes beta_lactam->pbp Inhibits cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to

Caption: Dual mechanism of action of Xeruborbactam.

resistance_mechanisms cluster_inhibitors β-Lactamase Inhibitors cluster_resistance Resistance Mechanisms xeruborbactam Xeruborbactam enzyme_mutation β-Lactamase Mutation xeruborbactam->enzyme_mutation Often remains active against mutants other_inhibitors Other Inhibitors (e.g., Avibactam, Vaborbactam) efflux Efflux Pump Upregulation (e.g., MexAB-OprM) efflux->xeruborbactam Reduces intracellular concentration enzyme_mutation->other_inhibitors Confers resistance to porin_loss Porin Channel Loss/Modification porin_loss->xeruborbactam May reduce uptake porin_loss->other_inhibitors May reduce uptake

Caption: Comparative overview of resistance mechanisms.

References

A Comparative Guide to the Spectrum of Activity of Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xeruborbactam's in vitro activity against other prominent β-lactamase inhibitors. The data presented is collated from multiple studies to offer an objective overview of its performance, supported by detailed experimental methodologies for key assays.

Executive Summary

Xeruborbactam (B10854609) is a novel, broad-spectrum cyclic boronate β-lactamase inhibitor with potent activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] This dual-spectrum inhibition distinguishes it from many currently available β-lactamase inhibitors, which are primarily active against SBLs.[2][4] In combination with β-lactam antibiotics, particularly meropenem (B701), Xeruborbactam demonstrates significant potency against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][5][6] Notably, it retains activity against isolates producing MBLs such as NDM and VIM, and certain IMP-type enzymes, which are resistant to other inhibitors like taniborbactam (B611149).[1][7][8][9] Beyond its primary role as a β-lactamase inhibitor, Xeruborbactam also possesses modest intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs).[5][10][11]

Comparative In Vitro Activity

The following tables summarize the comparative in vitro activity of Xeruborbactam and other β-lactamase inhibitors against various β-lactamases and bacterial isolates.

Table 1: Inhibitory Activity (Ki or IC50) Against Purified β-Lactamases
β-Lactamase ClassEnzymeXeruborbactam (nM)Avibactam (nM)Relebactam (nM)Vaborbactam (nM)Taniborbactam (nM)Durlobactam (nM)
Class A (SBL) KPC-21-210-2010-5020-140~1-21-2
CTX-M-14/15<1<110-5020-140~1<1
SHV-12<1<110-5020-140~1<1
TEM-10<1<110-5020-140~1<1
Class C (SBL) P-998~8~8-~80.17
Class D (SBL) OXA-48<16-36>1000>10006-36<1
OXA-23Useful Activity----Useful Activity
Class B (MBL) NDM-1Potent InhibitionNo ActivityNo ActivityNo ActivityPotent InhibitionNo Activity
VIM-1Potent InhibitionNo ActivityNo ActivityNo ActivityPotent InhibitionNo Activity
IMP-10.24 µM (Ki)No ActivityNo ActivityNo ActivityNo ActivityNo Activity
IMP-26~4 µM (Ki)No ActivityNo ActivityNo ActivityNo ActivityNo Activity

Data compiled from multiple sources.[2][12][13] Values are approximate Ki,app unless otherwise stated and intended for comparative purposes. "-" indicates data not available or no significant activity.

Table 2: Meropenem MIC90 (µg/mL) Against Carbapenem-Resistant Enterobacterales (CRE)
Organism SetMeropenem AloneMeropenem + Xeruborbactam (8 µg/mL)Meropenem + Vaborbactam (8 µg/mL)
MBL-Negative CRE>320.125-
MBL-Positive CRE>321-
Overall CRE>32≤8 (>90% of isolates)-

Data from a comparative study.[1][2] "-" indicates data not available.

Table 3: Cefepime MIC90 (µg/mL) Against MBL-Producing CRE
Organism SetCefepime AloneCefepime + Xeruborbactam (8 µg/mL)Cefepime + Taniborbactam (4 µg/mL)
MBL-Producing CRE>64-16

Meropenem-Xeruborbactam was found to be at least 16-fold more potent than Cefepime-Taniborbactam against MBL-producing CRE.[1][2]

Table 4: Intrinsic Antibacterial Activity of Xeruborbactam (MIC50/MIC90 in µg/mL)
OrganismXeruborbactam MIC50/MIC90 (µg/mL)
Carbapenem-Resistant Enterobacterales16/32
Carbapenem-Resistant A. baumannii16/64
P. aeruginosa>64/>64

Source:[5][10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Xeruborbactam in combination with various β-lactams is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][14][15]

  • Bacterial Strains : A panel of recent clinical isolates of Enterobacterales, P. aeruginosa, and A. baumannii with characterized resistance mechanisms (e.g., production of KPC, NDM, VIM, IMP, OXA-type β-lactamases) is used.

  • Media : Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.[16]

  • Inoculum : Bacterial suspensions are prepared to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Concentrations : The β-lactam antibiotics are tested across a range of doubling dilutions. Xeruborbactam and other β-lactamase inhibitors are added at a fixed concentration (commonly 4 or 8 µg/mL).[1][15]

  • Incubation : Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading : The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays (Determination of Ki or IC50)

The inhibitory potency of Xeruborbactam against purified β-lactamases is quantified by measuring the half-maximal inhibitory concentration (IC50) or the apparent inhibition constant (Ki,app).

  • Enzymes : Purified recombinant β-lactamases from all Ambler classes (A, B, C, and D) are used.

  • Substrate : A chromogenic substrate, such as nitrocefin (B1678963) or CENTA, is used, which changes color upon hydrolysis by the β-lactamase.

  • Assay Principle : The rate of substrate hydrolysis is measured spectrophotometrically in the presence of varying concentrations of the inhibitor (Xeruborbactam).

  • Procedure :

    • The purified enzyme is pre-incubated with various concentrations of Xeruborbactam for a defined period to allow for inhibitor binding.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The change in absorbance over time is monitored to determine the initial reaction velocity.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model. Ki values are determined from the IC50 values using the Cheng-Prusoff equation or by global fitting of the competitive inhibition model.[2]

Penicillin-Binding Protein (PBP) Binding Assays

The intrinsic antibacterial activity of Xeruborbactam is assessed by its ability to bind to bacterial PBPs.

  • Preparation of Bacterial Membranes : Bacterial cell membranes containing the PBPs are isolated from test organisms like E. coli, K. pneumoniae, and A. baumannii.

  • Competitive Binding Assay :

    • Membrane preparations are incubated with varying concentrations of Xeruborbactam.

    • A fluorescently labeled penicillin analogue (e.g., Bocillin FL) is then added, which binds to the PBP active sites not occupied by the inhibitor.

    • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • Detection and Quantification : The gel is scanned using a fluorescence imager. The intensity of the fluorescent signal for each PBP band decreases as the concentration of the competing inhibitor (Xeruborbactam) increases.

  • Data Analysis : The 50% inhibitory concentration (IC50), representing the concentration of Xeruborbactam required to inhibit 50% of the binding of the fluorescent probe to a specific PBP, is calculated.[10][11]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of Xeruborbactam.

MIC_Determination_Workflow start_end start_end process process decision decision data data A Start: Prepare Bacterial Inoculum E Add Standardized Bacterial Inoculum A->E B Prepare Serial Dilutions of β-Lactam Antibiotic D Dispense into Microtiter Plate Wells B->D C Add Fixed Concentration of Xeruborbactam (e.g., 8 µg/mL) C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth F->G H Record Lowest Concentration with No Visible Growth G->H Growth Present I End: MIC Value Determined G->I No Growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Xeruborbactam_MoA cluster_beta_lactamase β-Lactamase Inhibition cluster_pbp Intrinsic Antibacterial Activity inhibitor inhibitor enzyme enzyme protein protein process process result result BL Serine & Metallo β-Lactamases Hydrolysis Antibiotic Hydrolysis BL->Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis Restoration Restored Antibiotic Activity Hydrolysis->Restoration Prevents PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Synthesis PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Leads to XER Xeruborbactam XER->BL Inhibits XER->PBP Inhibits

Caption: Dual mechanism of action of Xeruborbactam.

References

A Comparative Guide to Bio-Layer Interferometry (BLI) for Biochemical Potency Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal biochemical assay to determine drug potency is a critical decision. This guide provides an objective comparison of Bio-Layer Interferometry (BLI) with established methods like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed methodologies.

Bio-Layer Interferometry has emerged as a powerful, label-free technology for real-time analysis of biomolecular interactions.[1][2] Its fluidics-free system simplifies sample analysis, making it particularly advantageous for high-throughput screening in drug discovery and development.[1][3] This guide will delve into the quantitative performance of BLI against SPR and ELISA, detail the experimental protocols for each, and visualize key workflows and biological pathways to provide a comprehensive overview for informed decision-making.

Quantitative Comparison of Potency Assays

The choice of a potency assay often depends on a balance of throughput, sensitivity, sample consumption, and cost. The following table summarizes the key quantitative parameters of BLI, SPR, and ELISA.

ParameterBio-Layer Interferometry (BLI)Surface Plasmon Resonance (SPR)Enzyme-Linked Immunosorbent Assay (ELISA)
Throughput High (up to 96 or 384 samples in parallel)[4]Moderate (depends on the number of channels)[4]High (typically 96-well or 384-well plates)
Sample Consumption Low[3]Higher than BLI[4]Low to moderate
Sensitivity Moderate (suited for medium/high concentrations)[4]High (detects low-concentration samples)[4]High (can be very sensitive depending on the format)
Real-Time Data Yes[1][2]Yes[1][2]No (endpoint measurement)[2]
Label-Free Yes[1][2]Yes[1][2]No (requires labeled antibodies)[2]
Data Output Binding/dissociation rates, affinity constants[4]Detailed kinetic data, affinity constants[4]Absorbance/fluorescence (concentration)
Complexity Simple (dip-and-read operation)[4]High (requires fluidics and expertise)[4]Moderate
Cost (Instrument) Lower than SPR[2]High[4]Low
Crude Sample Compatibility Yes[1][3]Limited (can clog fluidics)[3]Yes

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for determining the relative potency of a therapeutic antibody using BLI, SPR, and ELISA.

Bio-Layer Interferometry (BLI) Potency Assay Protocol

This protocol outlines the determination of the binding affinity (KD) of a therapeutic antibody to its target antigen, which is a measure of its potency.[5]

  • Preparation of Reagents and Instrument Setup:

    • Hydrate biosensors in assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.[6]

    • Prepare a dilution series of the reference standard and test antibody in assay buffer. A typical concentration range might span from 0.1x to 10x of the expected KD.[6]

    • Prepare the target antigen at a concentration suitable for immobilization on the biosensor.

    • Set up the BLI instrument (e.g., Octet® system) with a 96-well or 384-well plate containing the prepared samples and buffers.[5]

  • Assay Steps:

    • Baseline: Equilibrate the hydrated biosensors in assay buffer to establish a stable baseline (60 seconds).[7]

    • Ligand Immobilization: Immerse the biosensors into the well containing the target antigen to immobilize the ligand onto the biosensor surface. The optimal loading level should be determined empirically to avoid mass transport limitations.[6][7]

    • Second Baseline: Move the biosensors to a well with assay buffer to establish a new baseline after ligand immobilization (120 seconds).[7]

    • Association: Transfer the biosensors to the wells containing the different concentrations of the test antibody or reference standard to measure the association rate (180 seconds).[7]

    • Dissociation: Move the biosensors to wells with assay buffer to measure the dissociation rate (600 seconds).[7]

  • Data Analysis:

    • The instrument software calculates the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (KD) is determined from the ratio of kd/ka.

    • The relative potency of the test antibody is calculated by comparing its KD to that of the reference standard.

Surface Plasmon Resonance (SPR) Potency Assay Protocol

This protocol describes the determination of relative potency by creating a dose-response curve.[8]

  • Preparation of Reagents and Instrument Setup:

    • Prepare running buffer (e.g., HBS-EP+).

    • Immobilize the target antigen onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).[9] A reference flow cell is typically prepared with a mock immobilization to subtract non-specific binding.[9]

    • Prepare a dilution series of the reference standard and test antibody in running buffer.

    • Set up the SPR instrument (e.g., Biacore™) and prime the system with running buffer.

  • Assay Steps:

    • Equilibration: Flow running buffer over the sensor chip until a stable baseline is achieved.

    • Injection: Inject the different concentrations of the test antibody or reference standard over the immobilized antigen surface.

    • Dissociation: Flow running buffer over the sensor chip to monitor the dissociation of the antibody from the antigen.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.

  • Data Analysis:

    • A sensorgram is generated for each injection, showing the binding response over time.

    • A dose-response curve is created by plotting the binding response at a specific time point against the logarithm of the antibody concentration.[8]

    • The relative potency is determined by comparing the dose-response curves of the test sample and the reference standard, often using parallel line analysis.[10]

ELISA Potency Assay Protocol (Sandwich Format)

This protocol details a sandwich ELISA for determining the relative potency of a therapeutic antibody.[11]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the therapeutic antibody by incubating overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Add a dilution series of the reference standard and test antibody to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antigen and Detection Antibody Incubation:

    • Add the target antigen to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a biotinylated detection antibody specific for a different epitope on the antigen and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Signal Development:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a TMB substrate solution and incubate in the dark until a color develops.[12]

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[12]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the reference standard.

    • Determine the concentration of the test antibody from the standard curve and calculate its relative potency.[11]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical BLI experimental workflow and a relevant biological signaling pathway.

BLI_Workflow cluster_prep Preparation cluster_assay BLI Assay Steps cluster_analysis Data Analysis p1 Hydrate Biosensors a1 Baseline 1 (Buffer) p1->a1 p2 Prepare Samples & Buffers p2->a1 a2 Ligand Immobilization a1->a2 a3 Baseline 2 (Buffer) a2->a3 a4 Association (Analyte) a3->a4 a5 Dissociation (Buffer) a4->a5 d1 Calculate ka, kd a5->d1 d2 Determine KD d1->d2 d3 Calculate Relative Potency d2->d3

Caption: A typical experimental workflow for a Bio-Layer Interferometry (BLI) potency assay.

Many therapeutic antibodies target signaling pathways involved in cancer progression. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis and a common target for anti-cancer therapies.[13][14][15]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Proliferation, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGF signaling pathway in cancer.

References

A Head-to-Head Comparison of Novel β-Lactam/β-Lactamase Inhibitor Combinations: Meropenem-Xeruborbactam vs. Cefepime-Taniborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic agents. Two promising candidates in the pipeline are meropenem-xeruborbactam and cefepime-taniborbactam, both combining a potent β-lactam antibiotic with a broad-spectrum β-lactamase inhibitor. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development decisions.

Mechanism of Action: A Tale of Two Inhibitors

Both xeruborbactam (B10854609) and taniborbactam (B611149) are novel bicyclic boronate β-lactamase inhibitors designed to counteract a wide array of bacterial resistance mechanisms. They function by binding to the active site of β-lactamase enzymes, preventing the hydrolysis and inactivation of their partner β-lactam antibiotic.

Meropenem-Xeruborbactam: Meropenem (B701), a carbapenem (B1253116) antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] Xeruborbactam provides broad-spectrum protection against β-lactamases from all four Ambler classes (A, B, C, and D).[3][4] Notably, xeruborbactam has demonstrated potent inhibitory activity against both serine-β-lactamases (such as KPC and OXA) and metallo-β-lactamases (MBLs), including NDM, VIM, and IMP enzymes.[3][5] This comprehensive coverage, particularly against MBLs like IMP-type enzymes, is a key differentiating feature.[3][5]

Cefepime-Taniborbactam: Cefepime is a fourth-generation cephalosporin (B10832234) that also targets PBPs to disrupt bacterial cell wall synthesis. Taniborbactam is also a broad-spectrum inhibitor of Ambler class A, B, C, and D β-lactamases.[6][7] It effectively inhibits serine-β-lactamases and MBLs such as NDM and VIM.[7][8] However, its activity against IMP-type MBLs is reported to be limited.[7][9]

Mechanism_of_Action cluster_Meropenem_Xeruborbactam Meropenem-Xeruborbactam cluster_Cefepime_Taniborbactam Cefepime-Taniborbactam Meropenem Meropenem PBP_M Penicillin-Binding Proteins (PBPs) Meropenem->PBP_M Inhibits Xeruborbactam Xeruborbactam BetaLactamases_M β-Lactamases (Classes A, B, C, D) including IMP-type MBLs Xeruborbactam->BetaLactamases_M Inhibits CellWall_M Bacterial Cell Wall Synthesis PBP_M->CellWall_M Essential for BetaLactamases_M->Meropenem Degrades Cefepime Cefepime PBP_C Penicillin-Binding Proteins (PBPs) Cefepime->PBP_C Inhibits Taniborbactam Taniborbactam BetaLactamases_C β-Lactamases (Classes A, B, C, D) (limited vs IMP-type) Taniborbactam->BetaLactamases_C Inhibits CellWall_C Bacterial Cell Wall Synthesis PBP_C->CellWall_C Essential for BetaLactamases_C->Cefepime Degrades

Fig. 1: Comparative Mechanism of Action

In Vitro Efficacy: A Quantitative Comparison

In vitro studies are crucial for assessing the antimicrobial spectrum and potency of new drug candidates. The following tables summarize the available minimum inhibitory concentration (MIC) data for meropenem-xeruborbactam and cefepime-taniborbactam against key Gram-negative pathogens.

Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)

Organism SubsetDrug CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MBL-producing CREMeropenem-Xeruborbactam≤ 0.03 - 0.061[10][11]
Cefepime-Taniborbactam-16[10][11][12]
MBL-negative CREMeropenem-Xeruborbactam-0.125[12]
Cefepime-Taniborbactam-16[5]
All CREMeropenem-Xeruborbactam≤ 0.03 - 0.060.06 - 1[11]
Cefepime-Taniborbactam--

Note: Xeruborbactam was tested at a fixed concentration of 8 µg/mL and taniborbactam at 4 µg/mL in some studies.

Table 2: In Vitro Activity against Pseudomonas aeruginosa

Organism SubsetDrug CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
All P. aeruginosaMeropenem-Xeruborbactam-2 - 8[11]
Cefepime-Taniborbactam-8[13]
Multidrug-Resistant P. aeruginosaMeropenem-Xeruborbactam2 - 4> 8[11]
Cefepime-Taniborbactam-> 8[11]

Direct comparative studies suggest that meropenem-xeruborbactam is significantly more potent in vitro against MBL-producing CRE, with an MIC₉₀ that is 16-fold lower than that of cefepime-taniborbactam.[10][11] Meropenem-xeruborbactam also demonstrated potent activity against MBL-negative CRE.[5][12] Against P. aeruginosa, both combinations show similar activity, though potency can be reduced against multidrug-resistant isolates.[11]

In Vivo and Clinical Studies: From Bench to Bedside

Animal models and clinical trials are essential to translate in vitro findings into potential clinical efficacy and safety.

Meropenem-Xeruborbactam: In vivo data from neutropenic mouse thigh infection models have been used to determine the pharmacodynamic parameters that best describe the activity of xeruborbactam in combination with meropenem against CRE and carbapenem-resistant Acinetobacter baumannii (CRAB).[14] These studies are crucial for dose selection in human trials. Clinical trials for meropenem-xeruborbactam are currently underway.[3]

Cefepime-Taniborbactam: This combination has been evaluated in various animal models, including murine pneumonia and complicated urinary tract infection (cUTI) models.[15][16][17] In a murine cUTI model, humanized exposures of cefepime-taniborbactam resulted in robust killing of Enterobacterales, P. aeruginosa, and Stenotrophomonas maltophilia harboring various resistance mechanisms.[17]

The Phase 3 CERTAIN-1 clinical trial evaluated the efficacy and safety of cefepime-taniborbactam compared to meropenem for the treatment of cUTI, including acute pyelonephritis.[18][19][20][21][22] The trial demonstrated that cefepime-taniborbactam was superior to meropenem in achieving a composite clinical and microbiological response.[19][22] The composite success rate at the test-of-cure visit was 70.6% for cefepime-taniborbactam versus 58.0% for meropenem.[19][20][22] The safety profile of cefepime-taniborbactam was similar to that of meropenem.[21][22]

Experimental Protocols: A Methodological Overview

The evaluation of these novel antibiotic combinations relies on standardized and reproducible experimental methodologies.

In Vitro Susceptibility Testing

A common workflow for determining the in vitro activity of these agents is as follows:

In_Vitro_Workflow start Bacterial Isolate Collection mic MIC Determination (Broth Microdilution - CLSI) start->mic interpretation Data Analysis (MIC₅₀, MIC₉₀ Calculation) mic->interpretation bli_conc Fixed BLI Concentration (e.g., 4 or 8 µg/mL) bli_conc->mic comparison Comparison with Other Antimicrobials interpretation->comparison

Fig. 2: General Workflow for In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination: The MICs are typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][23] The β-lactamase inhibitor (xeruborbactam or taniborbactam) is tested at a fixed concentration (e.g., 4 or 8 µg/mL) in combination with serial dilutions of the β-lactam antibiotic (meropenem or cefepime).[5][13]

In Vivo Animal Models of Infection

Animal models are instrumental in evaluating the efficacy of antimicrobial agents in a physiological setting.

Neutropenic Murine Thigh Infection Model: This model is frequently used to study the pharmacokinetics and pharmacodynamics of antibiotics.

  • Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.[14][24]

  • Infection: A defined inoculum of the test organism is injected into the thigh muscle.[14][24]

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection, often with human-simulated dosing regimens.[14][24][25][26]

  • Assessment: At the end of the treatment period, the bacterial burden in the thighs is quantified by colony-forming unit (CFU) counts.[24][26]

Murine Lung Infection Model: This model is relevant for studying respiratory tract infections.

  • Infection: Mice are infected via intranasal or intratracheal inoculation of the bacterial suspension.[24][26]

  • Treatment and Assessment: Similar to the thigh infection model, treatment is administered, and the bacterial load in the lungs is determined at the end of the study.[24][26]

Murine Complicated Urinary Tract Infection (cUTI) Model: This model is used to specifically assess efficacy in urinary tract infections.

  • Infection: Bacteria are introduced into the bladder, often via a catheter.[16][17]

  • Treatment: Human-simulated plasma regimens of the drug combinations are administered.[17]

  • Assessment: Efficacy is determined by the change in bacterial CFU counts in the kidneys at the end of the treatment period.[17]

Summary and Future Directions

Both meropenem-xeruborbactam and cefepime-taniborbactam represent significant advancements in the fight against multidrug-resistant Gram-negative bacteria.

  • Meropenem-xeruborbactam demonstrates exceptional in vitro potency, particularly against MBL-producing Enterobacterales, owing to the broad-spectrum activity of xeruborbactam that includes IMP-type enzymes.[3][5] Its development is eagerly anticipated, with ongoing clinical trials poised to define its clinical utility.

  • Cefepime-taniborbactam has a proven clinical benefit, having demonstrated superiority over meropenem in a Phase 3 trial for cUTI.[19][22] Its broad coverage of serine- and metallo-β-lactamases makes it a valuable new tool for treating infections caused by many carbapenem-resistant pathogens.[6][7]

Future research should focus on direct head-to-head clinical trials to definitively establish the comparative efficacy and safety of these two promising combinations in various infection types. Further investigation into the development of resistance to these new agents will also be critical for ensuring their long-term effectiveness.

References

Safety Operating Guide

Navigating the Disposal of (1R,2S)-Xeruborbactam Disodium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of novel chemical entities like (1R,2S)-Xeruborbactam disodium (B8443419) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step operational and disposal plan to ensure compliance and mitigate risk.

(1R,2S)-Xeruborbactam disodium is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor. Its unique chemical structure necessitates a careful approach to its disposal. In the absence of a specific listing under the Resource Conservation and Recovery Act (RCRA), a conservative approach, treating the compound as a hazardous chemical waste, is the recommended course of action.

Immediate Safety Protocols & Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any airborne particles.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_disposal Disposal Pathway cluster_procedure Hazardous Waste Procedure start (1R,2S)-Xeruborbactam disodium waste is_listed Is the compound explicitly listed as non-hazardous by institutional/local regulations? start->is_listed hazardous_waste Treat as Hazardous Chemical Waste is_listed->hazardous_waste No / Unknown non_hazardous_waste Follow Institutional Protocol for Non-Hazardous Waste is_listed->non_hazardous_waste Yes collect Collect in a designated, properly labeled, and sealed hazardous waste container. hazardous_waste->collect storage Store in a designated satellite accumulation area. collect->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste containing this compound, including unused compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

2. Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number, if available.

  • The primary hazard(s) associated with the compound (e.g., "Irritant," "Handle with Care").

  • The date of waste accumulation.

3. Storage:

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage area.

4. Final Disposal:

Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation.

Important Considerations:

  • Regulatory Compliance: Disposal of all chemical waste is governed by federal, state, and local regulations. Always adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and your local regulatory bodies.

  • Institutional Policies: Your research institution will have specific protocols for hazardous waste management. Familiarize yourself with and strictly follow these internal procedures.

  • Chemical Inactivation: While some beta-lactam antibiotics can be inactivated through hydrolysis with a strong base like sodium hydroxide, the efficacy and safety of this method for a boronic acid-containing compound like Xeruborbactam have not been definitively established. Therefore, chemical inactivation prior to disposal is not recommended without specific guidance from a qualified chemist or your institution's EHS department.

Summary of Disposal Information

ParameterGuideline
Waste Classification Treat as Hazardous Chemical Waste (in the absence of specific non-hazardous designation)
Solid Waste Collection Designated, labeled, and sealed hazardous waste container
Liquid Waste Collection Designated, labeled, and sealed hazardous liquid waste container (do not mix with other waste streams)
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat
Handling Location Well-ventilated area, preferably a fume hood
Chemical Inactivation Not recommended without specific EHS approval
Final Disposal Authority Institutional Environmental Health & Safety (EHS)

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.

Safeguarding Your Research: A Comprehensive Guide to Handling (1R,2S)-Xeruborbactam Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of (1R,2S)-Xeruborbactam disodium (B8443419), ensuring the protection of laboratory personnel and the integrity of research.

This guide provides crucial procedural information for researchers, scientists, and drug development professionals on the safe handling of (1R,2S)-Xeruborbactam disodium. Adherence to these protocols is vital for minimizing exposure risks and ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling novel chemical compounds and beta-lactamase inhibitors in a research setting.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be required for procedures with a high risk of splashing.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves are a preferred choice for their wide range of protection.[1] Gloves should be inspected before use and changed immediately if contaminated or compromised.[1] Double gloving may be appropriate for certain procedures.[3]
Body Protection Laboratory Coat or GownA long-sleeved lab coat or gown should be worn to protect the skin and personal clothing from contamination.[3] It should be kept fastened and removed before leaving the laboratory.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area is recommended.[5] If handling fine powders or creating aerosols, a risk assessment should be conducted to determine if a respirator is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (if available) and laboratory protocols B Don appropriate PPE: - Safety glasses/goggles - Nitrile gloves - Lab coat A->B C Weigh and prepare solutions in a well-ventilated area or chemical fume hood B->C Proceed to Handling D Handle with care to avoid skin and eye contact C->D E Avoid generating dust or aerosols D->E F Decontaminate work surfaces E->F Proceed to Cleanup G Dispose of contaminated waste in designated chemical waste containers F->G H Remove PPE in the correct order G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

ParameterRecommendation
Storage Temperature Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[6]
Storage Conditions Keep in a tightly sealed container, away from moisture and light.[6]
Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain.

  • Contaminated PPE: Dispose of gloves and any other disposable PPE in the designated chemical waste stream.

  • Disposal Method: All chemical waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[7]

Emergency Procedures

In the event of an exposure, immediate action is critical.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

This comprehensive guide is intended to foster a culture of safety and provide the necessary information for the responsible handling of this compound. By adhering to these protocols, researchers can protect themselves and their colleagues while advancing scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.